L-Eflornithine monohydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
分子式 |
C6H13ClF2N2O2 |
|---|---|
分子量 |
218.63 g/mol |
IUPAC名 |
(2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H12F2N2O2.ClH/c7-4(8)6(10,5(11)12)2-1-3-9;/h4H,1-3,9-10H2,(H,11,12);1H/t6-;/m1./s1 |
InChIキー |
VKDGNNYJFSHYKD-FYZOBXCZSA-N |
異性体SMILES |
C(C[C@@](C(F)F)(C(=O)O)N)CN.Cl |
正規SMILES |
C(CC(C(F)F)(C(=O)O)N)CN.Cl |
溶解性 |
not available |
製品の起源 |
United States |
Foundational & Exploratory
L-Eflornithine Monohydrochloride: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Eflornithine, also known as α-difluoromethylornithine (DFMO), is a highly specific, irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway.[1][2] This targeted mechanism of action underpins its therapeutic efficacy in conditions characterized by high cellular proliferation, such as African trypanosomiasis (sleeping sickness) and facial hirsutism.[3][4] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of L-eflornithine, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.
Core Mechanism: Irreversible Inhibition of Ornithine Decarboxylase
L-Eflornithine functions as a "suicide inhibitor" of ornithine decarboxylase.[5][6] It is recognized by the enzyme as a substrate analog of ornithine. Within the ODC active site, eflornithine (B1671129) undergoes a decarboxylation reaction catalyzed by the enzyme's cofactor, pyridoxal (B1214274) 5'-phosphate (PLP).[5] This process, however, leads to the formation of a highly reactive intermediate. This intermediate then covalently binds to a cysteine residue (Cys-360) in the active site, leading to the irreversible inactivation of the enzyme.[5]
The inhibition of ODC by L-eflornithine has a profound impact on cellular physiology by depleting the intracellular pool of polyamines (putrescine, spermidine (B129725), and spermine).[2][3] Polyamines are essential for a multitude of cellular processes, including DNA stabilization, protein synthesis, and cell cycle progression.[1] By halting polyamine biosynthesis, L-eflornithine effectively arrests cell proliferation.[3]
Enzyme Kinetics
The interaction between L-eflornithine and ornithine decarboxylase has been characterized by specific kinetic parameters. Studies have shown that both the L- and D-enantiomers of DFMO can irreversibly inactivate ODC, although the L-enantiomer exhibits a higher binding affinity.[7]
| Parameter | D-DFMO | L-DFMO | D/L-DFMO |
| Inhibitor Dissociation Constant (KD) (µM) | 28.3 ± 3.4 | 1.3 ± 0.3 | 2.2 ± 0.4 |
| Inhibitor Inactivation Constant (kinact) (min-1) | 0.25 ± 0.03 | 0.15 ± 0.03 | 0.15 ± 0.03 |
| Data sourced from studies on purified human ODC.[7] |
Signaling Pathway: The Polyamine Biosynthesis Pathway
L-Eflornithine's mechanism of action is intrinsically linked to the polyamine biosynthesis pathway. This pathway is initiated by the decarboxylation of ornithine to putrescine, a reaction catalyzed by ornithine decarboxylase (ODC).[8][9] Putrescine is subsequently converted to spermidine and then spermine (B22157) through the actions of spermidine synthase and spermine synthase, respectively.[9] L-Eflornithine's irreversible inhibition of ODC serves as the critical blockade in this essential metabolic cascade.[10]
Caption: The Polyamine Biosynthesis Pathway and the inhibitory action of L-Eflornithine on ODC.
Pharmacokinetics and Clinical Efficacy
The clinical utility of L-eflornithine is influenced by its pharmacokinetic profile, which differs between systemic (intravenous and oral) and topical administration.
Pharmacokinetic Parameters
| Parameter | Intravenous Administration | Oral Administration | Topical Administration (13.9% cream) |
| Bioavailability | 100% | 54-58%[11] | < 1%[12][13] |
| Plasma Half-life (t1/2) | ~3.3 hours[11] | Not specified | ~8 hours (final application)[14] |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Reached within 6 hours[11] | 4.96 - 10.44 ng/mL[14] |
| Elimination | Primarily renal excretion (83% as unchanged drug)[11] | Primarily renal excretion[11] | Minimal systemic absorption, absorbed drug excreted in urine[14] |
Clinical Trial Data: Treatment of African Trypanosomiasis
L-Eflornithine, particularly in combination with nifurtimox (B1683997) (NECT), has become a cornerstone in the treatment of second-stage Trypanosoma brucei gambiense sleeping sickness.[15][16]
| Treatment Regimen | Cure Rate | Study Population | Reference |
| Eflornithine monotherapy | 94.1% | 103 patients | [15][17] |
| Nifurtimox-Eflornithine Combination Therapy (NECT) | 96.2% | 103 patients | [15][17] |
| NECT (field study) | 94.1% (at 24 months) | 629 patients | [18] |
Experimental Protocols
Determination of ODC Inhibition Constants (KD and kinact)
Objective: To quantify the binding affinity and inactivation rate of L-eflornithine for ornithine decarboxylase.
Methodology:
-
Enzyme Preparation: Purified recombinant human ODC is used.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing pyridoxal 5'-phosphate and dithiothreitol (B142953) is prepared.
-
Inhibition Assay:
-
The enzyme is pre-incubated with varying concentrations of L-eflornithine for different time intervals.
-
The reaction is initiated by the addition of the substrate, L-ornithine (often radiolabeled, e.g., with 14C).
-
The reaction is allowed to proceed for a defined period and then terminated (e.g., by acidification).
-
The amount of product (e.g., 14CO2) is quantified using scintillation counting.
-
-
Data Analysis:
-
The initial rates of the reaction at different inhibitor concentrations and pre-incubation times are determined.
-
The inhibitor dissociation constant (KD) and the inhibitor inactivation constant (kinact) are calculated by fitting the data to appropriate kinetic models for irreversible inhibition.[7]
-
Caption: A generalized workflow for determining the inhibition constants of L-Eflornithine for ODC.
Mechanism of Resistance
A primary mechanism of resistance to eflornithine in Trypanosoma brucei involves the reduced intracellular accumulation of the drug.[19][20] This is often due to the loss or downregulation of a specific amino acid transporter, TbAAT6, which is responsible for eflornithine uptake into the parasite.[19][20][21]
References
- 1. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Product Candidate — Orbus Therapeutics [orbustherapeutics.com]
- 3. What is the mechanism of Eflornithine Hydrochloride? [synapse.patsnap.com]
- 4. Eflornithine: A Beacon of Hope for Hirsutism Sufferers - Oana - Posts [oanahealth.com]
- 5. Eflornithine - Wikipedia [en.wikipedia.org]
- 6. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]
- 7. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Topical eflornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eflornithine - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 14. Percutaneous absorption and pharmacokinetics of eflornithine HCl 13.9% cream in women with unwanted facial hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nifurtimox-eflornithine Combination Therapy for Second-Stage Trypanosoma Brucei Gambiense Sleeping Sickness: A Randomized Clinical Trial in Congo | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]
- 16. 720. Efficacy of Nifurtimox + Eflornithine in the Treatment of African Trypanosomiasis. Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Effectiveness of Nifurtimox Eflornithine Combination Therapy (NECT) in T. b. gambiense second stage sleeping sickness patients in the Democratic Republic of Congo: Report from a field study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes | Semantic Scholar [semanticscholar.org]
- 20. A molecular mechanism for eflornithine resistance in African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
L-Eflornithine Monohydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
L-Eflornithine monohydrochloride, an irreversible inhibitor of ornithine decarboxylase (ODC), has garnered significant attention for its therapeutic potential across a range of diseases. This technical guide provides an in-depth overview of L-Eflornithine, focusing on its mechanism of action, biochemical properties, and clinical applications. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the polyamine biosynthesis pathway, the role of ODC, and the specific inhibitory action of L-Eflornithine. This document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource.
Introduction
Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1] The biosynthesis of these critical molecules is tightly regulated, with ornithine decarboxylase (ODC) serving as the first and rate-limiting enzyme in the pathway.[2] ODC catalyzes the conversion of ornithine to putrescine.[3] Dysregulation of ODC activity and subsequent elevations in polyamine levels have been implicated in the pathophysiology of various diseases, including cancer and parasitic infections.[4][5]
L-Eflornithine, also known as (2R)-2-(difluoromethyl)ornithine or DFMO, is a structural analog of ornithine that acts as a "suicide" inhibitor of ODC.[4] Its irreversible binding to the enzyme leads to a significant reduction in polyamine biosynthesis, thereby inhibiting cell proliferation.[3] Initially developed as an anti-cancer agent, L-Eflornithine found its first clinical application in the treatment of African trypanosomiasis (sleeping sickness).[6] More recently, its therapeutic utility has expanded to include the management of facial hirsutism and, notably, as a maintenance therapy to reduce the risk of relapse in high-risk neuroblastoma.[2][5]
This guide will explore the intricate details of L-Eflornithine's interaction with ODC, provide quantitative measures of its inhibitory potency, and present data from key clinical trials. Furthermore, it will outline detailed methodologies for assessing ODC activity, a critical component for preclinical and clinical research in this field.
The Ornithine Decarboxylase Pathway and Mechanism of L-Eflornithine Inhibition
The synthesis of polyamines is a fundamental cellular process. The pathway is initiated by the decarboxylation of ornithine to putrescine, a reaction catalyzed by ODC. Putrescine is subsequently converted to spermidine and then spermine through the action of spermidine synthase and spermine synthase, respectively.
L-Eflornithine functions as an irreversible inhibitor of ODC. As an ornithine analog, it enters the active site of the enzyme. The catalytic mechanism of ODC involves the decarboxylation of its substrate. When L-Eflornithine is processed, the difluoromethyl group is positioned to covalently bind to a nucleophilic residue within the active site, leading to the permanent inactivation of the enzyme.
References
- 1. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Eflornithine - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Eflornithine | C6H12F2N2O2 | CID 3009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Eflornithine [drugfuture.com]
The Role of L-Eflornithine Monohydrochloride in Polyamine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyamines—putrescine, spermidine (B129725), and spermine—are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. Their biosynthesis is a tightly regulated process, with ornithine decarboxylase (ODC) serving as the rate-limiting enzyme. Dysregulation of polyamine metabolism is frequently observed in rapidly proliferating cells, such as those in cancerous tissues and certain protozoan parasites, making this pathway a prime target for therapeutic intervention. L-Eflornithine monohydrochloride (α-difluoromethylornithine or DFMO) is a potent, mechanism-based irreversible inhibitor of ODC. This technical guide provides an in-depth analysis of L-eflornithine's mechanism of action, its quantitative effects on polyamine levels and cell proliferation, detailed experimental protocols for its evaluation, and visual representations of the key pathways and workflows.
Introduction: The Critical Role of Polyamines in Cellular Function
Polyamines are aliphatic polycations that play a crucial role in a multitude of cellular processes.[1] Under physiological conditions, their positive charges allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins.[2] These interactions are vital for:
-
Nucleic Acid Stabilization and Chromatin Structure: Polyamines bind to DNA, stabilizing its structure and influencing chromatin condensation and gene expression.[2]
-
Protein Synthesis: They are involved in various stages of translation, from ribosome assembly to the fidelity of protein synthesis.[3]
-
Cell Cycle Progression and Proliferation: Elevated polyamine levels are required for cells to progress through the cell cycle and undergo division.[1]
The biosynthesis of polyamines in mammalian cells begins with the decarboxylation of L-ornithine to form putrescine, a reaction catalyzed by ornithine decarboxylase (ODC).[4] Putrescine is subsequently converted to the higher polyamines, spermidine and spermine, through the addition of aminopropyl groups derived from S-adenosylmethionine (SAM), which is decarboxylated by S-adenosylmethionine decarboxylase (SAMDC).[5][6] ODC is the first and rate-limiting enzyme in this pathway, making it a critical control point for polyamine homeostasis.[1]
L-Eflornithine: A Mechanism-Based Inhibitor of Ornithine Decarboxylase
L-Eflornithine (eflornithine) is an enzyme-activated, irreversible inhibitor of ODC, often referred to as a "suicide inhibitor".[1][2] Its structure is highly analogous to that of L-ornithine, the natural substrate for ODC.
Mechanism of Action:
-
Active Site Binding: Eflornithine (B1671129) binds to the ODC active site in a manner similar to ornithine.[2]
-
Enzymatic Activation: The enzyme processes eflornithine as if it were a substrate, initiating a decarboxylation reaction.[2]
-
Formation of a Reactive Intermediate: This enzymatic processing does not lead to product release but instead generates a highly reactive intermediate.
-
Irreversible Covalent Bonding: The intermediate covalently bonds to a critical cysteine residue (Cys-360) within the ODC active site.[7]
-
Enzyme Inactivation: This covalent modification permanently inactivates the enzyme, thereby blocking the production of putrescine and, consequently, the synthesis of spermidine and spermine.[2][7]
This targeted and irreversible inhibition leads to the depletion of intracellular polyamines, resulting in a cytostatic effect on rapidly dividing cells that have a high demand for these molecules. This is the basis for its therapeutic applications, which include the treatment of West African sleeping sickness (trypanosomiasis), hirsutism, and, more recently, as a maintenance therapy to reduce the risk of relapse in high-risk neuroblastoma.[8][9][10]
Quantitative Data on L-Eflornithine's Efficacy
The potency of eflornithine has been quantified across various studies, demonstrating its effectiveness in inhibiting ODC activity, reducing polyamine pools, and arresting cell proliferation.
Table 1: Inhibitory Potency of Eflornithine and its Enantiomers against Ornithine Decarboxylase
| Compound | Target Organism/Enzyme | IC50 | K D | K inact | Reference |
| L-Eflornithine | Human ODC | ~7.5 µM (as D-DFMO) | 1.3 ± 0.3 µM | 0.15 ± 0.03 min⁻¹ | [11] |
| D-Eflornithine | Human ODC | - | 28.3 ± 3.4 µM | 0.25 ± 0.03 min⁻¹ | [11] |
| DL-Eflornithine (Racemic) | Human ODC | - | 2.2 ± 0.4 µM | 0.15 ± 0.03 min⁻¹ | [11] |
| L-Eflornithine | T. b. gambiense | 5.5 µM | - | - | [12] |
| D-Eflornithine | T. b. gambiense | 50 µM | - | - | [12] |
| DL-Eflornithine (Racemic) | T. b. gambiense | 9.1 µM | - | - | [12] |
| DL-Eflornithine (DFMO) | Leishmania infantum | - | K i : 125 µM | T 1/2 : 3.5 min | [13] |
IC50: Half-maximal inhibitory concentration; K D : Inhibitor dissociation constant; K inact : Inactivation rate constant; K i : Inhibition constant; T 1/2 : Half-life of inactivation.
Table 2: Effect of Eflornithine on Cellular Polyamine Levels
| Cell Line | Eflornithine Conc. | Treatment Duration | Putrescine Reduction | Spermidine Reduction | Spermine Effect | Reference |
| 9L Rat Brain Tumor | 10 mM | 12 hr | >95% | - | - | [14] |
| 9L Rat Brain Tumor | 10 mM | 48 hr | >95% | >80% | Increased 1.5- to 2-fold | [14] |
| Human Carcinoma Cells | 0.1 - 5.0 mM | 48+ hr | Significant Depletion | Significant Depletion | Variable | [15] |
| Kelly Neuroblastoma | 500 µM | - | Reduced | Reduced | Reduced | [7] |
| L1210 Leukemia | Injections in vivo | - | Reduced | Reduced | Increased | [16] |
Table 3: Effect of Eflornithine on Cell Proliferation and Viability
| Cell Line / Organism | EC50 | Effect | Reference |
| Leishmania infantum | 38 µM | Growth Inhibition | [13] |
| Human Carcinoma Lines | 0.1 - 5.0 mM (Dose-dependent) | Cytostasis (Growth Inhibition) | [15] |
| Ewing Sarcoma (TC71) | IC50: 650 µM | Inhibition of Proliferation | [17] |
| Ewing Sarcoma (SK-ES1) | IC50: 1 mM | Inhibition of Proliferation | [17] |
| Ewing Sarcoma (MHH-ES1) | IC50: 2 mM | Inhibition of Proliferation | [17] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed and standardized methodologies are crucial for accurately assessing the biological effects of L-eflornithine.
Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)
This is the most widely used method for determining ODC activity by quantifying the release of ¹⁴CO₂ from radiolabeled L-ornithine.[18][19]
Materials:
-
Cell or tissue homogenates
-
Assay Buffer: e.g., 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT
-
Substrate Mix: L-ornithine (e.g., 100-500 µM), Pyridoxal-5-phosphate (PLP, e.g., 50 µM), and [1-¹⁴C]-L-ornithine (e.g., 0.1 µCi)
-
Reaction Stop Solution: e.g., 2 M Citric Acid or 5 M Sulfuric Acid
-
CO₂ Trapping Agent: Filter paper saturated with 0.1 M NaOH or a commercial hyamine solution
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Protocol:
-
Enzyme Preparation: Prepare cell or tissue lysates in a suitable lysis buffer on ice. Determine the total protein concentration using a standard method (e.g., Bradford assay).
-
Inhibitor Incubation (for IC50 determination): Pre-incubate the enzyme preparation (e.g., 100 ng purified ODC or 50 µL of homogenate) with varying concentrations of L-eflornithine for 30 minutes at room temperature.[19]
-
Reaction Setup: Place microcentrifuge tubes containing the enzyme/inhibitor mix into scintillation vials. In the cap of the scintillation vial (or suspended above the reaction), place a piece of filter paper saturated with the CO₂ trapping agent.[20]
-
Initiate Reaction: Add the substrate mix to the microcentrifuge tube to start the reaction.
-
Incubation: Incubate the sealed vials in a shaking water bath at 37°C for 30-60 minutes.[20]
-
Stop Reaction: Stop the reaction by injecting the strong acid solution into the microcentrifuge tube. This lowers the pH and facilitates the release of all dissolved ¹⁴CO₂.
-
Trap CO₂: Continue incubation with shaking for an additional 30 minutes to ensure all released ¹⁴CO₂ is trapped on the filter paper.[19]
-
Quantification: Carefully remove the microcentrifuge tube. Add scintillation fluid to the vial containing the filter paper and measure the disintegrations per minute (DPM) using a liquid scintillation counter.
-
Calculation: Express ODC activity as nmol of CO₂ released per minute per mg of protein.[19]
Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for separating and quantifying individual polyamines in biological samples.[21][22] This typically requires a derivatization step to make the polyamines detectable by UV or fluorescence detectors.
Materials:
-
Cell or tissue samples
-
Perchloric acid (PCA) or similar acid for extraction
-
Derivatization Agent: e.g., Benzoyl chloride, Dansyl chloride, or o-Phthalaldehyde (OPA)
-
HPLC system with a reverse-phase column (e.g., C18) and a UV or fluorescence detector[23][24]
-
Mobile Phase: Typically an acetonitrile (B52724)/water or methanol/water gradient[21][22]
-
Polyamine standards (Putrescine, Spermidine, Spermine)
Protocol:
-
Sample Preparation and Extraction:
-
Homogenize cell pellets or tissues in cold PCA (e.g., 0.2 M).
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to precipitate proteins.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization (Example using Benzoylation):
-
To the acidic supernatant, add NaOH to make the solution alkaline.
-
Add benzoyl chloride and vortex vigorously.
-
Incubate for 20-30 minutes at room temperature.
-
Extract the benzoylated polyamines using a solvent like diethyl ether or chloroform.
-
Evaporate the organic solvent to dryness and reconstitute the residue in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Separate the derivatized polyamines using a C18 column with a gradient elution profile (e.g., increasing concentration of acetonitrile in water).[24]
-
Detect the derivatives using a UV detector (e.g., at 229 nm or 254 nm for benzoyl derivatives) or a fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).[23][24]
-
-
Quantification:
-
Generate a standard curve by running known concentrations of derivatized polyamine standards.
-
Identify and quantify the polyamines in the samples by comparing their retention times and peak areas to the standards.
-
Cell Proliferation and Viability Assays
These assays measure the effect of L-eflornithine on the growth and survival of cultured cells.
Protocol (General Workflow):
-
Cell Seeding: Plate cells in multi-well plates (e.g., 96-well) at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of L-eflornithine. Include untreated controls.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72, or 120 hours).[25]
-
Assessment of Viability/Proliferation:
-
MTT Assay: Add MTT reagent to the wells. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals. Solubilize the crystals and measure the absorbance, which is proportional to the number of viable cells.
-
LDH Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from cells with damaged membranes. An increase in LDH activity indicates cytotoxicity.[25]
-
Direct Cell Counting: Trypsinize and count the cells from each well using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Plot cell viability or cell number against the concentration of L-eflornithine to determine the IC50 or EC50 value.
Visualizing the Pathways and Processes
Diagrams
Caption: The polyamine biosynthesis pathway and the inhibitory action of L-Eflornithine on ODC.
Caption: Mechanism-based ("suicide") inhibition of ODC by L-Eflornithine.
References
- 1. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]
- 3. What is the mechanism of Eflornithine Hydrochloride? [synapse.patsnap.com]
- 4. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. POLYAMINES | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iwilfin (eflornithine) approved by the FDA as the first and only oral maintenance therapy for high-risk neuroblastoma in adult and pediatric patients: Narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eflornithine - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantiospecific antitrypanosomal in vitro activity of eflornithine [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorinated analogues of L-ornithine are powerful inhibitors of ornithine decarboxylase and cell growth of Leishmania infantum promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of difluoromethylornithine on proliferation, polyamine content and plating efficiency of cultured human carcinoma cells [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Polyamine Depletion by D, L-alpha-difluoromethylornithine Inhibits Ewing Sarcoma Metastasis by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 19. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Analysis of polyamines in higher plants by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medipol.edu.tr [medipol.edu.tr]
- 24. scirp.org [scirp.org]
- 25. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Resurrection Drug: A Technical History of L-Eflornithine
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Eflornithine (B1671129), chemically known as α-difluoromethylornithine (DFMO), represents a remarkable journey of pharmaceutical rediscovery. Initially synthesized in the late 1970s as a potential anti-cancer agent, its true value emerged from unexpected clinical observations. This technical guide details the history of L-Eflornithine, from its chemical synthesis and mechanistic action as a suicide inhibitor of ornithine decarboxylase (ODC) to its pivotal roles in treating West African sleeping sickness (Trypanosoma brucei gambiense), female facial hirsutism, and most recently, high-risk neuroblastoma. We present a compilation of key quantitative data, detailed experimental protocols that were central to its development, and visualizations of its biochemical pathway and clinical application.
Discovery and History: A Serendipitous Journey
L-Eflornithine's story begins in the late 1970s at the Merrell Dow Research Institute.[1] Originally developed with oncological indications in mind, the hypothesis was that by inhibiting polyamine biosynthesis—a pathway critical for rapid cell proliferation—it could serve as a chemotherapeutic agent.[2] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth, differentiation, and DNA stabilization.[2][3] The rate-limiting enzyme in this pathway, ornithine decarboxylase (ODC), was identified as a prime therapeutic target.
While early clinical trials in oncology showed disappointing results due to the drug's cytostatic rather than cytotoxic nature, two crucial discoveries redirected its path:[1][4]
-
A Cure for Sleeping Sickness: Researchers found that eflornithine was highly effective against Trypanosoma brucei gambiense, the parasite responsible for West African sleeping sickness, a fatal disease if left untreated.[5][6] This led to its approval in 1990 as a treatment for the late, meningoencephalitic stage of the disease.[7] However, due to the unprofitability of treating a disease endemic to impoverished regions, production was halted in 1995.[1]
-
An Unexpected Cosmetic Application: A notable side effect observed during its systemic use was the reduction of hair growth.[8] This led to the development of a 13.9% topical cream (Vaniqa®), which received FDA approval in 2000 for the treatment of female facial hirsutism.[9]
The drug's story took another turn when its importance for sleeping sickness, often called the "resurrection drug" for its ability to awaken patients from comas, led to public-private partnerships to ensure its continued production. Further research led to the development of Nifurtimox-Eflornithine Combination Therapy (NECT), which simplified the treatment regimen and is now the recommended first-line therapy for advanced T. b. gambiense infections.[10][11] More recently, in December 2023, eflornithine (as IWILFIN™) was approved by the FDA as an oral maintenance therapy to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma, bringing its journey full circle back to oncology.[4][7]
Mechanism of Action: Suicide Inhibition of Ornithine Decarboxylase
Eflornithine is a mechanism-based irreversible inhibitor, often termed a "suicide inhibitor," of ornithine decarboxylase (ODC).[1][12] It acts as a structural analog of ODC's natural substrate, L-ornithine. The L-enantiomer of eflornithine (L-DFMO) demonstrates a significantly higher affinity for the enzyme—up to 20 times greater than the D-enantiomer.[7][13]
The inhibition process occurs within the enzyme's active site:
-
Binding and Schiff Base Formation: Eflornithine enters the ODC active site and, like ornithine, forms a Schiff base with the essential cofactor, pyridoxal (B1214274) 5'-phosphate (PLP).[12][13]
-
Enzyme-Catalyzed Decarboxylation: The enzyme proceeds with its catalytic mechanism, decarboxylating the eflornithine molecule.[12]
-
Formation of a Covalent Adduct: This decarboxylation creates a highly reactive intermediate. The difluoromethyl group facilitates the formation of a stable, covalent bond between the inhibitor and a nearby cysteine residue (Cys-360) in the active site.[1][14][15]
-
Irreversible Inactivation: This covalent adduct permanently blocks the active site, preventing further substrate binding and irreversibly inactivating the enzyme.[1][12]
By halting the conversion of ornithine to putrescine, eflornithine depletes the cellular pool of polyamines, thereby arresting the rapid cell proliferation characteristic of cancer cells and trypanosomes, or slowing the growth of hair follicles.[6]
Signaling Pathway: Polyamine Biosynthesis
Eflornithine's therapeutic effect is a direct consequence of its disruption of the polyamine biosynthesis pathway. This pathway is fundamental for cellular proliferation across eukaryotes, from protozoa to humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 4. ascopubs.org [ascopubs.org]
- 5. A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eflornithine | Definition, African Trypanosomiasis, Uses, & Effects | Britannica [britannica.com]
- 7. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Adjuvant eflornithine to maintain IPL-induced hair reduction in women with facial hirsutism: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NECT Is Next: Implementing the New Drug Combination Therapy for Trypanosoma brucei gambiense Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nifurtimox-eflornithine combination therapy (NECT) | DNDi [dndi.org]
- 12. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanism of the irreversible inactivation of mouse ornithine decarboxylase by alpha-difluoromethylornithine. Characterization of sequences at the inhibitor and coenzyme binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
L-Eflornithine Monohydrochloride: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of L-Eflornithine monohydrochloride, a significant compound in therapeutic applications. This document is intended to serve as a detailed resource, presenting key data, experimental methodologies, and structural relationships to support research and development efforts.
Chemical Identity and Structure
L-Eflornithine is the L-enantiomer of eflornithine, a fluorinated alpha-amino acid analogue of ornithine. It is a specific, irreversible inhibitor of the enzyme ornithine decarboxylase.[1] The monohydrochloride salt form enhances its stability and solubility for pharmaceutical applications.
IUPAC Name: (2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrochloride[2]
Chemical Structure:
-
2D Structure:
-
3D Conformation: The three-dimensional arrangement of this compound is crucial for its interaction with the active site of ornithine decarboxylase. While a definitive crystal structure for the L-enantiomer monohydrochloride was not found in the immediate search, the structure of related compounds has been elucidated through techniques like X-ray crystallography.[3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its related forms. It is important to note that some of the experimental data provided in publicly available sources pertains to the racemic mixture (DL-Eflornithine hydrochloride) or the monohydrate form.
| Property | Value | Form | Source |
| Molecular Formula | C₆H₁₃ClF₂N₂O₂ | This compound | [2][4] |
| Molecular Weight | 218.63 g/mol | This compound | [2][4] |
| CAS Number | 69955-42-6 | This compound | [2] |
| Appearance | White to almost white powder/crystal | Eflornithine Hydrochloride | [5] |
| Melting Point | 246 ± 0.5°C | Eflornithine Hydrochloride | [6] |
| >210°C (decomposition) | Eflornithine Hydrochloride Monohydrate | [7] | |
| Aqueous Solubility | >10 mg/mL in H₂O | Eflornithine Hydrochloride | [8] |
| Soluble to 75 mM in water | Eflornithine Hydrochloride | [5] | |
| logP (octanol-water) | -2.1 | Eflornithine Hydrochloride | [6] |
Mechanism of Action: Inhibition of Polyamine Biosynthesis
L-Eflornithine acts as a "suicide inhibitor" of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the biosynthesis of polyamines such as putrescine, spermidine, and spermine.[1] These polyamines are essential for cell proliferation and differentiation. By irreversibly binding to ODC, L-Eflornithine depletes intracellular polyamine pools, thereby inhibiting cell growth. This mechanism is central to its therapeutic effects.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate characterization of this compound. Below are methodologies for key experiments.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered and dried this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a rapid rate to approximately 15-20°C below the expected melting point. c. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation. d. The temperature at which the first drop of liquid appears (onset) and the temperature at which the sample is completely liquefied (clear point) are recorded as the melting range.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in water.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: a. The suspension is allowed to settle, or is centrifuged/filtered to separate the solid from the saturated solution. b. The concentration of L-Eflornithine in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] c. The experiment is performed in triplicate to ensure reproducibility.
Ornithine Decarboxylase (ODC) Inhibition Assay (Spectrophotometric Method)
Objective: To quantify the inhibitory activity of this compound on ODC.
Methodology:
-
Principle: This assay measures the amount of putrescine produced from the enzymatic decarboxylation of ornithine. Putrescine is derivatized to produce a colored product that can be quantified spectrophotometrically.
-
Procedure: a. A reaction mixture containing buffer, pyridoxal (B1214274) phosphate (B84403) (a cofactor for ODC), and a known concentration of ornithine is prepared. b. The enzyme (ODC) and varying concentrations of this compound are added to initiate the reaction. A control reaction without the inhibitor is also run. c. The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time. d. The reaction is stopped, and the product, putrescine, is derivatized with a reagent such as 2,4,6-trinitrobenzenesulfonic acid (TNBS). e. The colored product is extracted and its absorbance is measured at a specific wavelength using a spectrophotometer. f. The inhibitory activity is determined by comparing the amount of putrescine produced in the presence of L-Eflornithine to the control.
Conclusion
This technical guide has summarized the core chemical properties and structural aspects of this compound. The provided data and experimental protocols offer a foundational resource for researchers and professionals in the field of drug development. Accurate and reproducible characterization of this compound is paramount for its successful application in therapeutic contexts. Further research to delineate the specific physicochemical properties of the pure L-enantiomer under various conditions would be a valuable addition to the existing literature.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. L-Eflornithine (monohydrochloride) | C6H13ClF2N2O2 | CID 16048568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eflornithine hydrochloride anhydrous | C6H13ClF2N2O2 | CID 57004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Eflornithine hydrochloride | 68278-23-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Eflornithine Hydrochloride Monohydrate [myskinrecipes.com]
- 8. Eflornithine | C6H12F2N2O2 | CID 3009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Determination and Validation of Eflornithine Hydrochloride by (Rp-Hplc) Reversed Phase High Performance Liquid Chromatography [pubs.sciepub.com]
L-Eflornithine Monohydrochloride: A Comprehensive Technical Review of Enantiomeric Activity and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eflornithine (B1671129), an irreversible inhibitor of ornithine decarboxylase (ODC), is a critical therapeutic agent for conditions ranging from West African trypanosomiasis (sleeping sickness) to hirsutism. Administered as a racemic mixture of its L- and D-enantiomers, emerging evidence reveals significant stereoselectivity in its biological activity and pharmacokinetics. This technical guide provides an in-depth analysis of the enantiomers of eflornithine, focusing on their differential inhibitory effects on ODC, therapeutic efficacy, and the underlying signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms at play.
Introduction
Eflornithine, chemically known as α-difluoromethylornithine (DFMO), is a structural analogue of the amino acid ornithine. Its primary mechanism of action is the "suicide" inhibition of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][2] Polyamines, such as putrescine, spermidine (B129725), and spermine, are essential for cell proliferation and differentiation, making ODC a key target for therapeutic intervention in diseases characterized by rapid cell growth, such as cancer and parasitic infections.[3]
Initially developed as an anti-cancer agent, eflornithine found its first major clinical application in the treatment of the late-stage meningoencephalitic phase of West African sleeping sickness, caused by the parasite Trypanosoma brucei gambiense.[1][4] It is also formulated as a topical cream (Vaniqa®) for the management of facial hirsutism in women.[5][6] More recently, eflornithine has been approved for the treatment of high-risk neuroblastoma.[7][8][9] Eflornithine is administered as a racemic mixture, containing equal amounts of the L- and D-enantiomers.[10] However, studies have demonstrated that the two enantiomers possess distinct biological properties, with L-eflornithine exhibiting significantly greater potency.[10][11] This guide will dissect the individual contributions of each enantiomer to the overall therapeutic effect of racemic eflornithine.
Enantioselective Activity of Eflornithine
The biological activity of eflornithine is predominantly attributed to its L-enantiomer. This stereoselectivity is evident in both its inhibitory effect on the target enzyme, ODC, and its efficacy against parasitic organisms.
Inhibition of Ornithine Decarboxylase (ODC)
Both L- and D-eflornithine act as irreversible inhibitors of human ODC. However, the L-enantiomer demonstrates a significantly higher affinity for the enzyme. The probability of the formation of the enzyme-inhibitor complex is approximately 20 times greater for L-eflornithine compared to the D-enantiomer.[9][11] Despite this difference in affinity, the rate of the irreversible inactivation of the enzyme is similar for both enantiomers.[9][11]
| Parameter | D-Eflornithine | L-Eflornithine | D/L-Eflornithine (Racemic) | Reference |
| Inhibitor Dissociation Constant (KD) | 28.3 ± 3.4 µM | 1.3 ± 0.3 µM | 2.2 ± 0.4 µM | [9][11] |
| Inhibitor Inactivation Constant (kinact) | 0.25 ± 0.03 min-1 | 0.15 ± 0.03 min-1 | 0.15 ± 0.03 min-1 | [9][11] |
Table 1: Kinetic parameters for the inhibition of human ornithine decarboxylase by eflornithine enantiomers.
Antitrypanosomal Activity
The enhanced enzymatic inhibition by L-eflornithine translates to greater potency against Trypanosoma brucei gambiense in vitro. L-eflornithine is significantly more effective at inhibiting parasite growth compared to D-eflornithine.[10]
| Compound | IC50 (µM) | 95% Confidence Interval | Reference |
| L-Eflornithine | 5.5 | 4.5 - 6.6 | [10] |
| D-Eflornithine | 50 | 42 - 57 | [10] |
| D/L-Eflornithine (Racemic) | 9.1 | 8.1 - 10 | [10] |
Table 2: In vitro antitrypanosomal activity of eflornithine enantiomers against three Trypanosoma brucei gambiense strains.
Pharmacokinetics and Clinical Implications
The stereoselective properties of eflornithine extend to its pharmacokinetic profile, particularly following oral administration. Studies have shown that the more potent L-enantiomer has significantly lower plasma and cerebrospinal fluid (CSF) concentrations compared to the D-enantiomer.[1][8] This is likely due to stereoselective intestinal absorption.[1] This pharmacokinetic disparity may explain the failure of oral racemic eflornithine in treating late-stage sleeping sickness, a condition requiring adequate drug levels in the central nervous system.[8] Consequently, there is growing interest in the development of L-eflornithine as a standalone therapy, which could potentially allow for effective oral treatment regimens.[12][13]
Signaling Pathways
Eflornithine's inhibition of ODC has significant downstream effects on cellular signaling pathways, primarily through the depletion of polyamines.
Polyamine Biosynthesis Pathway
The primary target of eflornithine is the polyamine biosynthesis pathway. ODC catalyzes the first and rate-limiting step in this pathway, the decarboxylation of ornithine to putrescine. Putrescine is subsequently converted to spermidine and spermine. Eflornithine irreversibly inhibits ODC, leading to a depletion of these essential polyamines.
Downstream Signaling in Neuroblastoma
In neuroblastoma cells, the depletion of polyamines by eflornithine (DFMO) activates opposing signaling pathways. It can promote cell survival by activating the PI3K/Akt pathway, while simultaneously inducing G1 cell cycle arrest through a mechanism involving the phosphorylation and stabilization of p27Kip1.[14]
Experimental Protocols
Chiral Separation of Eflornithine Enantiomers by HPLC
This protocol describes an indirect method for the separation of eflornithine enantiomers using a chiral derivatizing agent.[15]
Materials:
-
Eflornithine racemic mixture
-
(S)-α-ethyl benzylamine (B48309) (chiral derivatizing agent)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
LiChrospher C18 column (5 µm particle size, 25 cm x 4.6 mm)
-
HPLC system with UV detector
Procedure:
-
Derivatization: React the racemic eflornithine mixture with (S)-α-ethyl benzylamine to form diastereomers. The reaction conditions (e.g., solvent, temperature, and reaction time) should be optimized to ensure complete derivatization.
-
Chromatographic Conditions:
-
Column: LiChrospher C18 (5 µm, 25 cm x 4.6 mm)
-
Mobile Phase: A linear gradient of 30-70% acetonitrile in 0.1% aqueous TFA over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 320 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the derivatized sample into the HPLC system. The two diastereomers will be separated based on their differential interaction with the stationary phase, allowing for the quantification of each enantiomer.
Ornithine Decarboxylase (ODC) Inhibition Assay (Radiolabeling Method)
This assay measures the activity of ODC by quantifying the release of 14CO2 from L-[1-14C]-ornithine.[16]
Materials:
-
Purified or recombinant ODC enzyme
-
L-[1-14C]-ornithine
-
Pyridoxal-5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
Eflornithine enantiomers (inhibitors)
-
Scintillation vials and cocktail
-
Filter paper soaked in a CO2 trapping agent (e.g., hyamine hydroxide)
Procedure:
-
Reaction Mixture Preparation: In a reaction tube, prepare a reaction mixture containing Tris-HCl buffer, PLP, and DTT.
-
Inhibitor Addition: Add varying concentrations of the eflornithine enantiomers or the racemic mixture to the reaction tubes. Include a control with no inhibitor.
-
Enzyme Addition: Add the ODC enzyme to each tube and pre-incubate for a specified time at 37°C.
-
Initiation of Reaction: Start the reaction by adding L-[1-14C]-ornithine to each tube. Immediately seal the tubes with a rubber stopper holding a center well containing the filter paper soaked in the CO2 trapping agent.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by injecting an acid (e.g., trichloroacetic acid) through the stopper into the reaction mixture. This will release the dissolved 14CO2.
-
CO2 Trapping: Allow the tubes to stand for an additional period (e.g., 30 minutes) to ensure complete trapping of the 14CO2 by the filter paper.
-
Quantification: Transfer the filter paper to a scintillation vial containing scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
In Vitro Antitrypanosomal Activity Assay
This protocol is used to determine the 50% inhibitory concentration (IC50) of compounds against Trypanosoma brucei.[4][10]
Materials:
-
Trypanosoma brucei gambiense culture
-
Iscove's Modified Dulbecco's Medium (IMDM) or a suitable culture medium
-
Fetal bovine serum (FBS)
-
Eflornithine enantiomers and racemic mixture
-
96-well microtiter plates
-
Resazurin-based viability dye (e.g., AlamarBlue)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Parasite Culture: Culture T. b. gambiense bloodstream forms in IMDM supplemented with FBS at 37°C in a 5% CO2 atmosphere.
-
Drug Dilution: Prepare serial dilutions of the eflornithine enantiomers and the racemic mixture in the culture medium.
-
Assay Setup: Seed the 96-well plates with a defined density of trypanosomes (e.g., 2 x 104 cells/mL) in a final volume of 100 µL per well. Add 100 µL of the drug dilutions to the respective wells. Include a drug-free control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Add the resazurin-based viability dye to each well and incubate for an additional 24 hours.
-
Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
Data Analysis: Calculate the percentage of inhibition of parasite growth for each drug concentration and determine the IC50 values by fitting the data to a dose-response curve.
Conclusion
The enantiomers of eflornithine exhibit marked differences in their biological activity, with the L-enantiomer being the primary contributor to its therapeutic effects. The superior inhibitory activity of L-eflornithine against ODC and its greater potency against Trypanosoma brucei gambiense highlight the potential for developing enantiopure L-eflornithine as a more effective and potentially orally bioavailable therapeutic agent. A thorough understanding of the stereoselective pharmacokinetics and the downstream signaling effects of eflornithine is crucial for optimizing its clinical use and for the development of next-generation ODC inhibitors. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced activities of eflornithine enantiomers and to explore their full therapeutic potential.
References
- 1. Enantiospecific Reassessment of the Pharmacokinetics and Pharmacodynamics of Oral Eflornithine against Late-Stage Trypanosoma brucei gambiense Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Antitrypanosomal Activities of Methanol Extract of Echinops kebericho Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. karger.com [karger.com]
- 7. io.nihr.ac.uk [io.nihr.ac.uk]
- 8. aacr.org [aacr.org]
- 9. Eflornithine Hydrochloride - NCI [cancer.gov]
- 10. Antitrypanosomal assay [bio-protocol.org]
- 11. Assessment of the in vitro trypanocidal activity [protocols.io]
- 12. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Racemic Eflornithine in Human Plasma and Cerebrospinal Fluid: Clinical Perspectives for L-eflornithine Against Human African Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ornithine decarboxylase inhibition by alpha-difluoromethylornithine activates opposing signaling pathways via phosphorylation of both Akt/protein kinase B and p27Kip1 in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
L-Eflornithine Monohydrochloride: An In-Depth Technical Guide to its In Vitro Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Eflornithine monohydrochloride, also known as α-difluoromethylornithine (DFMO), is a highly specific, enzyme-activated, irreversible inhibitor of ornithine decarboxylase (ODC). ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are polycationic molecules essential for cellular proliferation, differentiation, and survival.[1][2][3][4] By inhibiting ODC, L-Eflornithine effectively depletes intracellular polyamine pools, leading to a cascade of biological effects that form the basis of its therapeutic applications in oncology, infectious diseases like human African trypanosomiasis, and dermatology.[3][4][5] This technical guide provides a comprehensive overview of the core in vitro biological effects of L-Eflornithine, detailed experimental protocols for key assays, and a summary of quantitative data to support researchers in the fields of drug discovery and cellular biology.
Core Mechanism of Action: Inhibition of Polyamine Biosynthesis
The primary molecular target of L-Eflornithine is the enzyme ornithine decarboxylase (ODC). ODC catalyzes the conversion of ornithine to putrescine, the initial step in the production of polyamines such as spermidine (B129725) and spermine.[2][3][6] These polyamines are crucial for stabilizing DNA, regulating gene transcription and translation, and controlling ion channel activity.[3]
L-Eflornithine acts as a "suicide inhibitor." Structurally similar to the natural substrate ornithine, it binds to the ODC active site and is processed by the enzyme.[4] This catalytic process, however, leads to the formation of a covalent, irreversible bond between an Eflornithine intermediate and a cysteine residue (Cys-360) in the enzyme's active site, permanently inactivating it.[7] This inactivation blocks the polyamine synthesis pathway, leading to the depletion of putrescine and spermidine, which in turn triggers various downstream cellular effects.
References
- 1. What is the mechanism of Eflornithine Hydrochloride? [synapse.patsnap.com]
- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 3. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]
- 5. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eflornithine - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. pubs.acs.org [pubs.acs.org]
L-Eflornithine Monohydrochloride: A Technical Guide to its Application in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Eflornithine monohydrochloride, also known as α-difluoromethylornithine (DFMO), is a potent and irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. Elevated polyamine levels are a hallmark of many cancers, playing crucial roles in cell proliferation, differentiation, and apoptosis. Consequently, targeting ODC with L-Eflornithine has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of L-Eflornithine's mechanism of action, its effects on various cancer cell lines, detailed experimental protocols for its in vitro evaluation, and a summary of key quantitative data. Special emphasis is placed on the signaling pathways modulated by L-Eflornithine, including the MYCN and LIN28/Let-7 axes, which are critical in neuroblastoma and other malignancies.
Introduction
Polyamines, including putrescine, spermidine, and spermine, are aliphatic cations essential for cell growth and proliferation.[1][2] Their biosynthesis is tightly regulated, with ornithine decarboxylase (ODC) catalyzing the first and rate-limiting step: the conversion of ornithine to putrescine.[1][2] In numerous cancer types, ODC activity is significantly upregulated, often driven by oncogenes such as MYCN.[3][4] This leads to an accumulation of polyamines, which contributes to the malignant phenotype.
This compound (DFMO) is a "suicide" inhibitor that irreversibly binds to and inactivates ODC.[3] This targeted inhibition depletes intracellular polyamine pools, leading to cytostatic effects in cancer cells.[5][6] Extensive preclinical research has demonstrated the efficacy of DFMO in various cancer cell lines, particularly those of neuroblastoma, glioma, and melanoma.[7][8] This guide will delve into the technical aspects of utilizing L-Eflornithine in a research setting.
Mechanism of Action: The Polyamine Biosynthesis Pathway
L-Eflornithine's primary mechanism of action is the irreversible inhibition of ornithine decarboxylase (ODC). This disrupts the polyamine biosynthesis pathway at its initial and rate-limiting step.
Quantitative Data: In Vitro Efficacy of L-Eflornithine
The cytostatic and, in some cases, cytotoxic effects of L-Eflornithine have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Cell Line | Cancer Type | IC50 (mM) | Assay Type | Reference |
| BE(2)-C | Neuroblastoma | >5-15 | Not specified | [5][6] |
| SMS-KCNR | Neuroblastoma | >5-15 | Not specified | [5][6] |
| CHLA-90 | Neuroblastoma | >5-15 | Not specified | [5][6] |
| SH-SY5Y | Neuroblastoma | >5-15 | Not specified | [5][6] |
| NGP | Neuroblastoma | >5-15 | Not specified | [5][6] |
| LAN-1 | Neuroblastoma | Not specified | Not specified | [9] |
| A431 | Cutaneous Squamous Cell Carcinoma | Not specified | Not specified | [10] |
| Melanoma Cell Lines | Melanoma | Not specified | Clonogenic Assay | [7] |
Note: Many studies on neuroblastoma cell lines indicate that physiologically achievable doses of DFMO are cytostatic rather than cytotoxic, hence high IC50 values are often reported. The therapeutic effect is often observed through inhibition of proliferation and induction of senescence at lower concentrations.[5][6]
Key Signaling Pathways Modulated by L-Eflornithine
L-Eflornithine's depletion of polyamines impacts several critical oncogenic signaling pathways.
The MYCN-ODC Axis
The MYCN oncogene is a potent transcriptional activator of ODC. In MYCN-amplified neuroblastoma, this leads to high levels of polyamines that support rapid tumor growth. L-Eflornithine directly counteracts this by inhibiting ODC activity.
The LIN28/Let-7 Pathway
The LIN28/Let-7 pathway is a critical regulator of tumorigenesis. LIN28, an RNA-binding protein, inhibits the maturation of the tumor-suppressive microRNA, Let-7. Polyamines have been shown to modulate this axis. By depleting polyamines, L-Eflornithine can restore Let-7 function, leading to the downregulation of oncogenic targets.[11][12]
Experimental Protocols
The following are generalized protocols for key in vitro assays to evaluate the effects of L-Eflornithine on cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Experimental Workflow
A typical workflow for investigating the effects of L-Eflornithine on cancer cell lines is as follows:
Cell Viability Assay (MTS Assay)
This protocol is adapted from descriptions of MTS-based assays used to assess the cytotoxicity of L-Eflornithine.[13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the L-Eflornithine solutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is a generalized procedure based on standard Annexin V/PI apoptosis assays.[14][15][16]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with L-Eflornithine as described for the viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
Western Blot Analysis
This protocol provides a general outline for assessing protein expression levels following L-Eflornithine treatment.[17][18]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ODC, MYCN, p27Kip1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Clonogenic (Colony Formation) Assay
This assay assesses the long-term proliferative capacity of cells after treatment with L-Eflornithine.[10][19][20]
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of L-Eflornithine for a specified period (e.g., 24-72 hours).
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Colony Growth: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol (B129727) or a methanol/acetic acid solution, and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Conclusion
This compound is a valuable tool for cancer research, providing a specific mechanism to probe the role of polyamines in malignancy. Its cytostatic effects, particularly in MYCN-driven cancers like neuroblastoma, highlight the therapeutic potential of targeting metabolic pathways. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers investigating the in vitro activity of L-Eflornithine. Further research, including combination studies with other anti-cancer agents, will continue to elucidate the full potential of this ODC inhibitor in oncology.
References
- 1. Polyamine Regulation of Ornithine Decarboxylase Synthesis in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational regulation of ornithine decarboxylase by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.beatcc.org [research.beatcc.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. DFMO inhibition of neuroblastoma tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase II study of alpha-difluoromethylornithine (DFMO) for the treatment of metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Ornithine Decarboxylase Inhibition by DFMO Activates Opposing Signaling Pathways via Phosphorylation of both Akt/PKB and p27Kip1 in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting ornithine decarboxylase reverses the LIN28/Let-7 axis and inhibits glycolytic metabolism in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Eflornithine Hydrochloride-Loaded Electrospun Nanofibers as a Potential Face Mask for Hirsutism Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. kumc.edu [kumc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. origene.com [origene.com]
- 18. researchgate.net [researchgate.net]
- 19. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. researchgate.net [researchgate.net]
L-Eflornithine Monohydrochloride: A Technical Guide to its Potential as a Therapeutic for Parasitic Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Eflornithine monohydrochloride, the levorotatory enantiomer of eflornithine (B1671129), is a potent, mechanism-based irreversible inhibitor of ornithine decarboxylase (ODC), a critical enzyme in the polyamine biosynthesis pathway of both host and parasite.[1] This pathway is essential for cellular processes such as proliferation and differentiation.[2] By depleting essential polyamines, L-eflornithine exhibits significant therapeutic potential against various parasitic diseases, most notably Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei gambiense.[2][3] This technical guide provides an in-depth overview of the core science behind L-eflornithine, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study and development as an anti-parasitic agent.
Mechanism of Action
L-Eflornithine's primary mode of action is the irreversible inhibition of ornithine decarboxylase (ODC).[1] ODC is the first and rate-limiting enzyme in the polyamine synthesis pathway, catalyzing the conversion of ornithine to putrescine.[1][4] Polyamines, including putrescine, spermidine (B129725), and spermine, are crucial for the growth and survival of parasites like Trypanosoma brucei.[4] In T. brucei, spermidine is a precursor to trypanothione, a key molecule in the parasite's defense against oxidative stress.[1]
As a "suicide inhibitor," eflornithine binds to the ODC active site and is processed by the enzyme, leading to the formation of a covalent bond that permanently inactivates it.[1] This targeted inhibition leads to the depletion of intracellular polyamines, disrupting DNA stabilization, protein synthesis, and ultimately halting parasite proliferation.[2][4]
Caption: Mechanism of L-Eflornithine action.
Quantitative Data
In Vitro Anti-trypanosomal Activity
Studies have demonstrated the superior in vitro potency of L-eflornithine compared to its D-enantiomer and the racemic mixture against Trypanosoma brucei gambiense.
| Compound | Target Organism | IC50 (μM) | 95% Confidence Interval | Source |
| L-Eflornithine | T. b. gambiense (combined strains) | 5.5 | 4.5 - 6.6 | [3][5] |
| D-Eflornithine | T. b. gambiense (combined strains) | 50 | 42 - 57 | [3][5] |
| Racemic Eflornithine | T. b. gambiense (combined strains) | 9.1 | 8.1 - 10 | [3][5] |
Pharmacokinetic Parameters
Pharmacokinetic properties of eflornithine have been characterized, primarily for the racemic mixture.
| Parameter | Value | Condition | Source |
| Mean Half-life | 3-4 hours | Intravenous administration | [6] |
| Apparent Steady-State Plasma Half-life | ~8 hours | Topical application | [7] |
| Volume of Distribution | 0.35 L/kg | Intravenous administration | [6] |
| Renal Clearance | ~2 ml/min/kg | Intravenous administration | [6] |
| Oral Bioavailability | 54% | 10 mg/kg dose | [6] |
| Percutaneous Absorption | < 1% | Topical cream | [7][8] |
Therapeutic Applications in Parasitic Diseases
Human African Trypanosomiasis (HAT)
L-Eflornithine is a cornerstone in the treatment of late-stage Gambian HAT, caused by Trypanosoma brucei gambiense.[3] It is often used in combination with nifurtimox (B1683997) (NECT), a regimen that has shown non-inferiority to eflornithine monotherapy with an improved safety profile and easier administration.[9][10] The standard intravenous monotherapy dosage for late-stage Gambian HAT is 100 mg/kg every 6 hours for 14 days.[6]
Other Parasitic Infections
-
Pneumocystis jirovecii Pneumonia (PCP): Eflornithine has been investigated as a salvage therapy for PCP in AIDS patients who are intolerant or unresponsive to standard treatments like trimethoprim-sulfamethoxazole or pentamidine.[11][12]
-
Cryptosporidium Infections: Some studies have explored eflornithine for treating intestinal cryptosporidiosis in AIDS patients, with mixed results showing complete or partial resolution of diarrhea in some individuals.[13]
-
Leishmania donovani: Studies have indicated that ODC is a crucial enzyme for the survival of Leishmania donovani, suggesting that ODC inhibitors like eflornithine could be a promising therapeutic strategy.[14][15]
Experimental Protocols
In Vitro Growth Inhibition Assay (AlamarBlue Assay)
This assay is commonly used to determine the 50% inhibitory concentration (IC50) of a compound against parasites like Trypanosoma brucei.[5]
Caption: AlamarBlue Assay Workflow.
Methodology:
-
Plate Preparation: Prepare serial dilutions of this compound in a suitable culture medium (e.g., HMI-9) in 96-well microtiter plates.
-
Parasite Inoculation: Add a suspension of Trypanosoma brucei gambiense parasites in the exponential growth phase to each well. A typical starting density is 1 x 10^5 parasites/mL.[5]
-
Incubation: Incubate the plates for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2).[5]
-
AlamarBlue Addition: Add AlamarBlue (resazurin) solution to each well and incubate for a further 2-4 hours.
-
Fluorescence Reading: Measure the fluorescence of each well using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.
Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)
This assay measures the enzymatic activity of ODC by quantifying the release of radiolabeled CO2 from a labeled substrate.[16]
Caption: ODC Activity Assay Workflow.
Methodology:
-
Reaction Setup: In a sealed vial, prepare a reaction mixture containing the enzyme sample (e.g., cell lysate), a buffer (e.g., Tris-HCl, pH 7.5), pyridoxal phosphate (PLP) as a cofactor, and the radiolabeled substrate, [1-¹⁴C]-L-ornithine.[17]
-
CO2 Trapping: Place a piece of filter paper saturated with a CO2 trapping agent (e.g., NaOH or hyamine hydroxide) in a center well or suspended above the reaction mixture.[16]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). During this time, active ODC will convert [1-¹⁴C]-L-ornithine to putrescine and ¹⁴CO2.
-
Reaction Termination: Stop the reaction by injecting an acid (e.g., sulfuric or citric acid) into the reaction mixture, which also facilitates the release of all dissolved ¹⁴CO2.[16]
-
Scintillation Counting: Remove the filter paper and place it in a scintillation vial with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Activity Calculation: Calculate the specific ODC activity, typically expressed as nanomoles of CO2 released per minute per milligram of protein.[16]
Future Directions and Conclusion
This compound remains a critical tool in the fight against certain parasitic diseases, particularly late-stage Gambian HAT. Its high potency and specific mechanism of action make it an important therapeutic agent. The superior in vitro activity of the L-enantiomer suggests that its isolated use could potentially lead to improved treatment regimens with lower required doses, although further clinical investigation is warranted.[3][5] Research into its efficacy against other parasites, such as Leishmania and Cryptosporidium, continues to be an area of interest. The development of oral formulations and its use in combination therapies are key areas for future research to enhance its accessibility and combat potential drug resistance. This guide provides a foundational understanding for researchers and drug developers working to harness the full potential of L-eflornithine in treating parasitic infections.
References
- 1. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]
- 2. Eflornithine | Definition, African Trypanosomiasis, Uses, & Effects | Britannica [britannica.com]
- 3. Enantiospecific antitrypanosomal in vitro activity of eflornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Eflornithine Hydrochloride? [synapse.patsnap.com]
- 5. Enantiospecific antitrypanosomal in vitro activity of eflornithine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eflornithine for the treatment of human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Nifurtimox-eflornithine combination therapy for second-stage African Trypanosoma brucei gambiense trypanosomiasis: a multicentre, randomised, phase III, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiparasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eflornithine treatment of refractory Pneumocystis carinii pneumonia in patients with acquired immunodeficiency syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eflornithine for the treatment of Pneumocystis carinii pneumonia in patients with the acquired immunodeficiency syndrome: a preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intestinal crytosporidiosis treated with eflornithine: a prospective study among patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Leishmania donovani ornithine decarboxylase is indispensable for parasite survival in the mammalian host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
Early-Stage Research on L-Eflornithine Monohydrochloride: A Technical Guide for Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Eflornithine monohydrochloride, the L-enantiomer of eflornithine (B1671129), is an irreversible inhibitor of ornithine decarboxylase (ODC), a critical enzyme in polyamine biosynthesis.[1][2] Polyamines are essential for cell proliferation and differentiation, and their dysregulation is implicated in various diseases, including cancer and parasitic infections.[1] Initially developed as an anti-cancer agent, eflornithine (as a racemic mixture, DFMO) has been used to treat West African sleeping sickness (trypanosomiasis) and hirsutism.[1] Recently, L-eflornithine has garnered renewed interest as a therapeutic agent, particularly in oncology, with its approval for reducing the risk of relapse in high-risk neuroblastoma. This technical guide provides a comprehensive overview of the early-stage and preclinical research on L-eflornithine, focusing on its mechanism of action, experimental models, and key findings to support further drug development efforts.
Mechanism of Action
L-Eflornithine acts as a "suicide inhibitor" of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines. By irreversibly binding to ODC, L-eflornithine prevents the conversion of ornithine to putrescine, thereby depleting the intracellular pool of polyamines (putrescine, spermidine, and spermine). This depletion leads to the inhibition of cell proliferation and division.[1][2] The enzyme ODC is a transcriptional target of the MYCN oncogene, which is often amplified in aggressive neuroblastomas, providing a strong rationale for the use of L-eflornithine in this indication.[3]
Ornithine [label="Ornithine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LEflornithine [label="L-Eflornithine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ODC [label="Ornithine Decarboxylase (ODC)", fillcolor="#FBBC05", fontcolor="#202124"]; Putrescine [label="Putrescine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Polyamines [label="Polyamines (Spermidine, Spermine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellProliferation [label="Cell Proliferation and Division", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibition [shape=point, style=invis];
Ornithine -> ODC; ODC -> Putrescine [label="Catalyzes"]; Putrescine -> Polyamines; Polyamines -> CellProliferation [label="Promotes"]; LEflornithine -> ODC [label="Irreversibly Inhibits", style=dashed, arrowhead=tee]; }
Caption: ODC Inhibition Signaling Pathway.In Vitro Preclinical Models
Ornithine Decarboxylase (ODC) Inhibition Assay
This assay directly measures the enzymatic activity of ODC and its inhibition by L-eflornithine.
Experimental Protocol:
-
Enzyme Preparation: Purified recombinant ODC enzyme is diluted in an assay buffer (e.g., 25 mM Tris, 0.1 mM EDTA).
-
Reaction Mixture: An assay mix is prepared containing Tris-HCl (pH 7.5), L-ornithine, pyridoxal-5-phosphate (a cofactor), and [1-¹⁴C] L-ornithine as a radiolabeled substrate.
-
Incubation: The purified ODC enzyme is added to the reaction mixture, with and without L-eflornithine, and incubated at 37°C with shaking.
-
CO2 Capture: The reaction is carried out in sealed vials containing a filter paper saturated with a CO2 trapping agent (e.g., 0.1 M NaOH) to capture the released radiolabeled carbon dioxide.
-
Reaction Termination: The enzymatic reaction is stopped by the addition of an acid (e.g., 5 M sulfuric acid).
-
Measurement: The amount of captured ¹⁴CO₂ is quantified using a liquid scintillation counter. The specific ODC activity is expressed as nmol CO₂/min/mg protein.
Anti-parasitic Activity against Trypanosoma brucei gambiense
This assay assesses the efficacy of L-eflornithine in inhibiting the growth of the parasite responsible for West African sleeping sickness.
Experimental Protocol (AlamarBlue™ Assay):
-
Cell Culture: Trypanosoma brucei gambiense bloodstream forms are cultured in a suitable medium (e.g., HMI-9 medium) at 37°C in a 5% CO₂ atmosphere.
-
Plate Seeding: The trypanosomes are seeded into 384-well plates at a specific density (e.g., 2,000 cells/mL).
-
Drug Addition: L-Eflornithine is serially diluted and added to the wells. Control wells with no drug are also included.
-
Incubation: The plates are incubated for 48-72 hours to allow for parasite growth.
-
AlamarBlue™ Addition: AlamarBlue™ reagent (resazurin) is added to each well (typically 10% of the total volume).
-
Further Incubation: The plates are incubated for an additional 2-24 hours. Metabolically active cells will reduce the non-fluorescent resazurin (B115843) to the highly fluorescent resorufin.
-
Fluorescence Reading: The fluorescence is measured using a plate reader at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the fluorescence intensity against the drug concentration.
Table 1: In Vitro Activity of Eflornithine Enantiomers against Trypanosoma brucei gambiense
| Compound | IC50 (µM) |
| L-Eflornithine | 5.5 |
| D-Eflornithine | 50 |
| Racemic Eflornithine | 9.1 |
In Vivo Preclinical Models
Neuroblastoma Xenograft Model (TH-MYCN Mouse)
The TH-MYCN transgenic mouse model spontaneously develops neuroblastoma due to the overexpression of the human MYCN oncogene, closely mimicking the human disease.
Start [label="TH-MYCN Mice with Palpable Tumors", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="Randomization into Treatment Groups"]; Treatment [label="Treatment Administration (e.g., L-Eflornithine, Vehicle Control)", shape=parallelogram]; Monitoring [label="Tumor Volume Measurement (e.g., Calipers, Imaging)"]; Endpoint [label="Endpoint Analysis (e.g., Tumor Growth Inhibition, Survival)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Randomization; Randomization -> Treatment; Treatment -> Monitoring [label="Regularly"]; Monitoring -> Endpoint; }
Caption: In Vivo Efficacy Study Workflow.Experimental Protocol:
-
Animal Model: TH-MYCN transgenic mice are monitored for tumor development.
-
Tumor Establishment: Once tumors are palpable or reach a certain size as determined by imaging, the mice are randomized into treatment and control groups.
-
Drug Administration: L-Eflornithine is administered orally (e.g., via drinking water or gavage) or intraperitoneally. The control group receives a vehicle.
-
Tumor Monitoring: Tumor growth is monitored regularly by caliper measurements or non-invasive imaging techniques.
-
Endpoint: The study endpoint can be a specific tumor volume, a predetermined time point, or survival.
-
Data Analysis: Tumor growth inhibition and differences in survival between the treatment and control groups are statistically analyzed.
Table 2: Preclinical Efficacy of DFMO (Racemic Eflornithine) in TH-MYCN Neuroblastoma Mouse Model
| Treatment | Outcome |
| DFMO | Decreased tumor penetrance and extended survival |
| DFMO + Chemotherapy (cisplatin and cyclophosphamide) | Synergistic effect, increased tumor-free survival |
Glioma Xenograft Model
This model is used to evaluate the efficacy of L-eflornithine against brain tumors.
Experimental Protocol:
-
Cell Implantation: A glioma cell line (e.g., T9 gliosarcoma) is stereotactically implanted into the brain of rats (e.g., male Fischer 344).
-
Treatment: L-Eflornithine can be administered systemically (e.g., intraperitoneally) or locally. It has also been studied in combination with other chemotherapeutic agents like BCNU.
-
Endpoint: The primary endpoint is typically an increase in the lifespan of the treated animals compared to the control group.
Table 3: Preclinical Efficacy of DFMO (Racemic Eflornithine) in a Rat Glioma Model
| Treatment | Outcome |
| DFMO (single agent) | Dose-dependent increase in lifespan |
| DFMO + BCNU (intra-arterial) | Significantly enhanced antitumor activity and doubled survival time compared to untreated controls |
Pharmacokinetics
Understanding the pharmacokinetic profile of L-eflornithine is crucial for designing effective dosing regimens.
Table 4: Pharmacokinetic Parameters of L- and D-Eflornithine in Rats
| Parameter | L-Eflornithine | D-Eflornithine |
| Oral Bioavailability | 30% | 59% |
| Clearance (mL/min) | 3.36 | 3.09 |
Conclusion and Future Directions
Preclinical [label="Preclinical Research (In Vitro & In Vivo Models)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IND [label="Investigational New Drug (IND) Application", shape=cds]; Phase1 [label="Phase I Clinical Trials (Safety)", shape=ellipse]; Phase2 [label="Phase II Clinical Trials (Efficacy)", shape=ellipse]; Phase3 [label="Phase III Clinical Trials (Pivotal Studies)", shape=ellipse]; NDA [label="New Drug Application (NDA)", shape=cds]; Approval [label="Regulatory Approval", fillcolor="#34A853", fontcolor="#FFFFFF"];
Preclinical -> IND; IND -> Phase1; Phase1 -> Phase2; Phase2 -> Phase3; Phase3 -> NDA; NDA -> Approval; }
Caption: Preclinical to Clinical Research Flow.The preclinical data for this compound demonstrates its potential as a targeted therapeutic agent, particularly in MYCN-driven cancers like neuroblastoma. Its well-defined mechanism of action and established safety profile from its use as a racemic mixture provide a strong foundation for further development. Future preclinical research should focus on exploring the efficacy of L-eflornithine in a broader range of cancer models, investigating potential combination therapies to enhance its anti-tumor activity, and further characterizing its pharmacokinetic and pharmacodynamic properties to optimize dosing strategies for clinical trials. The information presented in this guide serves as a valuable resource for researchers and drug development professionals working to advance L-eflornithine through the clinical development pipeline.
References
- 1. Clinical importance of eflornithine (α-difluoromethylornithine) for the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late stage brain tumor clinical trial. AA3 — Orbus Therapeutics [orbustherapeutics.com]
- 3. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
L-Eflornithine Monohydrochloride: A Technical Guide on its Impact on Cell Proliferation and Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Eflornithine monohydrochloride, also known as α-difluoromethylornithine (DFMO), is a highly specific, irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][2][3] Polyamines, such as putrescine, spermidine (B129725), and spermine, are essential polycationic molecules crucial for cell growth, proliferation, and differentiation.[2][4] By depleting intracellular polyamine pools, L-Eflornithine exerts significant cytostatic effects, making it a compound of interest in oncology and other therapeutic areas. This technical guide provides an in-depth review of L-Eflornithine's mechanism of action, its quantifiable impact on cell proliferation and differentiation, detailed experimental protocols for its study, and a visualization of the key signaling pathways it modulates.
Core Mechanism of Action: Ornithine Decarboxylase Inhibition
The primary molecular target of L-Eflornithine is the enzyme ornithine decarboxylase (ODC). ODC catalyzes the conversion of ornithine to putrescine, which is the first and rate-limiting step in the polyamine synthesis pathway.[2][5] Polyamines are vital for numerous cellular functions, including the stabilization of DNA, transcription, and translation.[2] Elevated levels of polyamines are frequently observed in rapidly proliferating tumor cells.[2]
L-Eflornithine acts as a "suicide inhibitor."[3] It is structurally similar to ornithine and binds to the ODC active site.[1] The enzyme begins to process L-Eflornithine as it would its natural substrate, but this catalytic action leads to the formation of a covalent bond between the inhibitor and the enzyme, irreversibly inactivating it.[1] This inactivation leads to the depletion of intracellular putrescine and subsequently spermidine and spermine, thereby disrupting the cellular processes that depend on these molecules.
Impact on Cell Proliferation
The depletion of polyamines by L-Eflornithine leads to a significant reduction in cell proliferation. This effect is primarily cytostatic rather than cytotoxic.[6] This anti-proliferative activity has been demonstrated in a variety of cancer models, including neuroblastoma, pancreatic cancer, and astrocytoma.[3][5][7]
Quantitative Data on Anti-Proliferative Effects
The efficacy of L-Eflornithine varies across different cell types and conditions. The following table summarizes key quantitative findings from preclinical and clinical studies.
| Cell/Tumor Type | Compound | Metric | Value | Reference |
| Trypanosoma brucei gambiense | L-Eflornithine | IC50 | 5.5 µM | [8] |
| Trypanosoma brucei gambiense | D-Eflornithine | IC50 | 50 µM | [8] |
| Trypanosoma brucei gambiense | Racemic Eflornithine | IC50 | 9.1 µM | [8] |
| Pancreatic Ductal Adenocarcinoma (in vivo, KrasG12D/+ mice) | Eflornithine (0.1% in diet) | Tumor Weight Reduction | 31% | [5][9] |
| Pancreatic Ductal Adenocarcinoma (in vivo, KrasG12D/+ mice) | Eflornithine (0.2% in diet) | Tumor Weight Reduction | 43% | [5][9] |
| High-Risk Neuroblastoma (HRNB) Patients (Post-therapy) | Eflornithine | 2-Year Event-Free Survival (EFS) | 84% | [10] |
| High-Risk Neuroblastoma (HRNB) Patients (Post-therapy) | Eflornithine | 2-Year Overall Survival (OS) | 97% | [10] |
| Recurrent Grade 3 IDH-mutant Astrocytoma | Eflornithine + Lomustine | Median Progression-Free Survival (PFS) | 15.8 months | [6] |
| Recurrent Grade 3 IDH-mutant Astrocytoma | Lomustine alone | Median Progression-Free Survival (PFS) | 7.2 months | [6] |
Experimental Protocols for Assessing Cell Proliferation
Standard assays are used to quantify the effect of L-Eflornithine on cell proliferation.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
This assay directly measures DNA synthesis, a hallmark of cell proliferation.
-
Cell Plating and Treatment: Plate and treat cells with L-Eflornithine as described in the MTT protocol.
-
EdU Labeling: Two to four hours before the end of the treatment period, add EdU to the culture medium at a final concentration of 10 µM.[12][13]
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 3.7% formaldehyde (B43269) for 15 minutes.[13] Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.[13]
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing an Alexa Fluor® azide (B81097). Add the cocktail to the cells and incubate for 30 minutes, protected from light. This reaction covalently links the fluorescent azide to the ethynyl (B1212043) group of the incorporated EdU.
-
Nuclear Staining (Optional): Stain cell nuclei with Hoechst 33342.[13]
-
Imaging and Analysis: Image the cells using a fluorescence microscope. Quantify proliferation by calculating the percentage of EdU-positive cells relative to the total number of cells (Hoechst-positive).
Impact on Cell Differentiation
Polyamines are also known to play a role in the process of cell differentiation. By altering intracellular polyamine levels, L-Eflornithine can induce or modulate differentiation in certain cell types, particularly in the context of cancer.
In mouse neuroblastoma cells (N2a), L-Eflornithine has been shown to induce morphological differentiation, characterized by neurite outgrowth.[14] This effect is concentration-dependent, with 1 mM of the inhibitor causing approximately 50% of the cell population to exhibit neurites.[14] The induction of differentiation is reversible by the addition of exogenous putrescine or spermidine, confirming the role of polyamine depletion in this process.[14] Furthermore, the combination of L-Eflornithine with dibutyryl cyclic AMP (Bt2cAMP) significantly potentiates this effect.[14]
Quantitative Data on Pro-Differentiating Effects
| Cell Type | Treatment | Metric | Observation | Reference |
| Mouse Neuroblastoma (N2a) | 1 mM α-FMO | Morphological Differentiation | ~50% of cells exhibit neurite outgrowth | [14] |
| Mouse Neuroblastoma (N2a) | 1 mM α-FMO + 0.2 mM Bt2cAMP | Morphological Differentiation | >90% of cells exhibit thick, long processes | [14] |
| Mouse Neuroblastoma (N2a) | 1 mM α-FMO* + 0.2 mM Bt2cAMP | Biochemical Marker | Increased acetylcholinesterase activity | [14] |
| *α-Fluoromethylornithine (α-FMO) is another name for Eflornithine. |
Experimental Protocols for Assessing Cell Differentiation
The effect of L-Eflornithine on differentiation can be assessed through morphological, protein, and gene expression analyses.
-
Cell Culture: Culture neuroblastoma cells on plates suitable for microscopy (e.g., glass-bottom dishes).
-
Treatment: Treat cells with L-Eflornithine, with or without potentiating agents like Bt2cAMP.
-
Imaging: At various time points, acquire images using a phase-contrast or bright-field microscope.
-
Analysis: A cell is considered differentiated if it possesses at least one neurite that is longer than the diameter of the cell body. Manually or using automated image analysis software, count the number of differentiated cells versus the total number of cells in multiple fields of view. Express the result as a percentage of differentiated cells.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with L-Eflornithine.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against a differentiation marker (e.g., β-III tubulin for neurons, α-smooth muscle actin for myofibroblasts) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.
-
Analysis: Visualize under a fluorescence microscope and quantify the expression of the differentiation marker.
Modulation of Key Signaling Pathways
The effects of L-Eflornithine extend beyond simple polyamine depletion and involve the modulation of complex oncogenic signaling pathways. ODC is a known transcriptional target of the c-myc oncogene.[5][9] Furthermore, ODC has been shown to cooperate with the ras oncogene in the malignant transformation of tissues.[5][9]
In MYCN-amplified neuroblastoma, a particularly aggressive pediatric cancer, ODC is a critical downstream target.[3] The high levels of polyamines produced by ODC in these cells are involved in maintaining a tumorigenic phenotype through the LIN28/Let-7 axis. L-Eflornithine treatment decreases polyamine levels, which helps to restore the balance of this axis and suppress tumor growth.[3] Additionally, studies have shown that L-Eflornithine treatment can lead to the accumulation of the cyclin-dependent kinase inhibitor p27Kip1 , causing a G1 cell cycle arrest.[16]
Conclusion
This compound is a potent modulator of cellular activity with a well-defined mechanism of action. Its ability to irreversibly inhibit ornithine decarboxylase and deplete cellular polyamines provides a powerful tool for arresting cell proliferation and, in some contexts, promoting cellular differentiation. The quantitative data from numerous studies underscore its therapeutic potential, particularly in oncology, as demonstrated by its recent FDA approval for reducing the risk of relapse in high-risk neuroblastoma.[17] The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers and drug developers to effectively study and harness the properties of this significant compound.
References
- 1. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]
- 2. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Eflornithine Hydrochloride? [synapse.patsnap.com]
- 5. Eflornithine (DFMO) Prevents Progression of Pancreatic Cancer by Modulating Ornithine Decarboxylase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. news-medical.net [news-medical.net]
- 8. Enantiospecific antitrypanosomal in vitro activity of eflornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eflornithine (DFMO) prevents progression of pancreatic cancer by modulating ornithine decarboxylase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iwilfin (eflornithine) approved by the FDA as the first and only oral maintenance therapy for high-risk neuroblastoma in adult and pediatric patients: Narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. abcam.cn [abcam.cn]
- 13. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Effects of inhibitors of ornithine decarboxylase on the differentiation of mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Imaging methods to monitor and quantify cell differentiation [frontiersin.org]
- 16. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FDA approves eflornithine for adult and pediatric patients with high-risk neuroblastoma | FDA [fda.gov]
Methodological & Application
Application Notes and Protocols: L-Eflornithine Monohydrochloride Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Eflornithine, also known as (2R)-2-(difluoromethyl)ornithine or L-DFMO, is an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC).[1] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation.[1] By inhibiting ODC, L-Eflornithine effectively depletes cellular polyamine levels, leading to a cytostatic effect. This mechanism of action has led to its investigation and use in the treatment of various conditions characterized by rapid cell growth, including African trypanosomiasis (sleeping sickness) and hirsutism.[1] Renewed interest has also focused on its potential as a chemopreventive and chemotherapeutic agent in certain cancers like neuroblastoma and colorectal cancer.[1][2]
These application notes provide detailed protocols for the synthesis and purification of L-Eflornithine monohydrochloride, along with methods for its analysis. The provided information is intended to guide researchers in the laboratory-scale production and characterization of this important compound.
Mechanism of Action: Inhibition of Polyamine Biosynthesis
L-Eflornithine acts as a "suicide inhibitor" of ornithine decarboxylase. It enters the active site of the enzyme, where it is mistaken for the natural substrate, L-ornithine. The enzyme then initiates its catalytic mechanism, which activates L-Eflornithine, leading to the formation of a covalent bond with a critical residue in the active site. This permanently inactivates the enzyme. The resulting depletion of polyamines (putrescine, spermidine, and spermine) disrupts cellular processes that are highly dependent on these molecules, such as DNA replication and cell division.
Figure 1: L-Eflornithine's inhibition of ornithine decarboxylase disrupts the polyamine biosynthesis pathway.
Experimental Protocols
I. Synthesis of this compound
This protocol is based on a multi-step synthesis starting from L-ornithine monohydrochloride, involving the protection of amino groups, difluoromethylation, and subsequent deprotection and hydrolysis.
Experimental Workflow:
Figure 2: Overview of the synthesis, purification, and analysis workflow for this compound.
Step 1: Synthesis of L-Ornithine Methyl Ester Dihydrochloride (B599025)
-
In a clean, dry 500 mL round-bottom flask, add 187.5 mL of methanol (B129727) and cool the flask to 10–15°C in an ice bath.
-
Slowly add 42 mL of acetyl chloride dropwise over 30 minutes while maintaining the temperature between 10–15°C.
-
Stir the mixture for 15 minutes.
-
Slowly add 25 g of L-ornithine monohydrochloride in portions over 15 minutes, keeping the temperature at 10–15°C.
-
After the addition is complete, allow the mixture to stir at its autogenous temperature for 15 minutes.
-
Slowly heat the reaction mixture to reflux temperature and maintain for 3 hours. The mixture should become a clear solution.
-
After the reaction is complete, distill off approximately 150 mL of methanol.
-
Cool the reaction mixture to 45–50°C and add 100 mL of acetone.
-
Stir the mixture at 15–20°C for 1 hour to facilitate complete crystallization.
-
Filter the solid product, wash with acetone, and dry under vacuum.
Step 2: Synthesis of Methyl 2,5-bis[1-(4-chlorophenyl)methylideneamino]pentanoate (Schiff Base Intermediate)
-
To a 1 L round-bottom flask, add 60 g of L-ornithine methyl ester dihydrochloride and 77 g of p-chlorobenzaldehyde.
-
Add a suitable solvent such as methylene (B1212753) dichloride (MDC).
-
Stir the mixture for 15 minutes.
-
Cool the flask to 5–10°C in an ice-water bath.
-
Slowly add 80 mL of triethylamine (B128534) dropwise over a period of 3 hours, maintaining the temperature at 5–10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 15 hours. A precipitate of triethylamine hydrochloride will form.
-
Filter the reaction mass at room temperature and suck dry thoroughly.
-
The resulting crude product can be used in the next step, or further purified by recrystallization if necessary.
Step 3: Difluoromethylation of the Schiff Base Intermediate
Caution: This step involves the use of a strong base and a gaseous reagent. It should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Into a dry three-necked round-bottom flask equipped with a stirrer, gas inlet, and outlet, add the crude Schiff base intermediate from the previous step and a suitable anhydrous solvent like tetrahydrofuran (B95107) (THF).
-
Add a strong base, such as sodium hydride.
-
Stir the resulting suspension at an elevated temperature (e.g., 50°C) under a nitrogen atmosphere for approximately 2 hours.
-
Cool the reaction mixture to 5°C.
-
Replace the nitrogen inlet with a tube for chlorodifluoromethane (B1668795) gas and bubble the gas through the reaction mixture for about 45 minutes.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
Step 4: Hydrolysis and Deprotection to Yield this compound
-
After the difluoromethylation is complete, carefully remove the solvent (e.g., THF) under reduced pressure.
-
Add approximately 500 mL of water to the residue and stir well.
-
Extract the product with methylene dichloride (MDC). Wash the organic layer with water and then remove the MDC.
-
To the resulting thick mass, add 500 mL of 1N HCl and stir the reaction mass for 20 hours at room temperature.
-
Extract the mass with MDC and subject the aqueous layer to vacuum distillation. This will result in the formation of the methyl ester hydrochloride of Eflornithine.
-
Hydrolyze the ester by refluxing with 10N HCl (approximately 400 mL) for about 6 hours.
-
Distill the aqueous reaction mixture under vacuum.
II. Purification of this compound
Recrystallization Protocol
-
Dissolve the crude this compound in a minimal amount of hot water.
-
Slowly add ethanol (B145695) to the hot aqueous solution until the solution becomes turbid.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then chill in an ice bath to promote crystallization.
-
Filter the precipitated crystals and wash with a cold water-ethanol mixture.
-
Dry the purified crystals under vacuum. A potential yield for the first crop is around 18 g from the described synthesis scale.[3]
III. Analytical Protocols for Purity Assessment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method can be used for the quantitative analysis of L-Eflornithine.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: BDS Hypersil 5µ C18 (150 x 4.6 mm) or equivalent.
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a standard stock solution of this compound in the mobile phase. Prepare working standards by diluting the stock solution to the desired concentrations.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. The retention time for Eflornithine is expected to be around 4.8 minutes under these conditions.[4]
Quantitative Data
The following tables summarize quantitative data related to the synthesis and analysis of L-Eflornithine.
Table 1: Synthesis Yields (Illustrative)
| Step | Product | Starting Material (Amount) | Yield | Reference |
| 2 | Methyl 2,5-bis[1-(4-chlorophenyl)methylideneamino]pentanoate | L-ornithine methyl ester dihydrochloride (60 g) | ~92 g (dry) | [3] |
| 4 & 5 | This compound monohydrate (First Crop) | Crude hydrolyzed product | ~18 g | [3] |
Table 2: Analytical Parameters for RP-HPLC Method
| Parameter | Value | Reference |
| Linearity Range | 5-15 ng/mL | [4] |
| Retention Time | ~4.8 min | [4] |
| Accuracy (% Recovery) | 98.4% | [4] |
| Precision (% RSD) | < 2% | [4] |
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the synthesis, purification, and analysis of this compound. Adherence to these methodologies will enable researchers to produce and characterize this compound for further investigation into its therapeutic potential. It is crucial to follow all safety precautions, particularly during the difluoromethylation step. The provided analytical methods will ensure the purity and quality of the final product, which is essential for reliable downstream applications in research and drug development.
References
- 1. Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US6998502B1 - Convenient process of manufacture for difluoromethylornithine and related compounds - Google Patents [patents.google.com]
- 4. dergipark.org.tr [dergipark.org.tr]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of L-Eflornithine Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Eflornithine monohydrochloride, an irreversible inhibitor of ornithine decarboxylase, is a crucial pharmaceutical agent. This application note provides a detailed protocol for the quantitative analysis of this compound in pharmaceutical formulations using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The described methods are sensitive, accurate, and precise, suitable for routine quality control and research applications. Due to the lack of a significant chromophore in the L-Eflornithine molecule, pre-column derivatization is often necessary for UV detection.[1]
Chromatographic Conditions
Multiple HPLC methods have been developed and validated for the analysis of Eflornithine (B1671129) hydrochloride. The following tables summarize the key chromatographic parameters from various studies to allow for easy comparison and selection of an appropriate method based on available resources and analytical requirements.
Table 1: HPLC System and Column Specifications
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | BDS Hypersil C18 (150 x 4.6 mm, 5µm) | BDS Hypersil C18 (150 x 4.6 mm, 5µm)[2] | C-8 (15 cm)[3] |
| Detector | UV Detector | UV Detector | UV Detector[3] |
| Software | Not Specified | Not Specified | Not Specified |
Table 2: Mobile Phase and Elution Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Methanol (B129727): Water (60:40 v/v)[4] | Methanol: 2% Glacial Acetic Acid in Water (80:20 v/v)[2] | Gradient of 10 mM pH 4 acetate (B1210297) buffer:THF (95:5) to Acetonitrile:THF (90:10)[3] |
| Flow Rate | 1.0 mL/min[4] | 0.8 mL/min[2] | Not Specified |
| Elution Mode | Isocratic | Isocratic[2] | Gradient[3] |
| Runtime | < 10 min | < 10 min | 28 min[3] |
| Detection Wavelength | 254 nm[4] | 290 nm[2] | 330 nm[3] |
| Retention Time | 4.8 min[4] | 4.3 min[2] | 14.7 min[3] |
Method Validation Summary
The described HPLC methods have been validated according to the International Conference on Harmonization (ICH) guidelines. Key validation parameters are summarized below.
Table 3: Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 (Dansylation) |
| Linearity Range | 5-15 ng/mL[4] | 50-100 µg/mL[2] | 5-950 µg/mL[3] |
| Accuracy (% Recovery) | 98.4%[4] | 100.5%[2][5] | Not Specified |
| Precision (%RSD) | < 2% | Not Specified | 6% (between-run CV)[3] |
| Limit of Detection (LOD) | Calculated as per ICH guidelines[4] | 0.008438 µg/mL[2][5] | Not Specified |
| Limit of Quantification (LOQ) | Calculated as per ICH guidelines[4] | 0.028126 µg/mL[2][5] | Not Specified |
| Robustness | Determined by slight variations in column temperature, flow rate, and mobile phase composition[4] | Assessed by changes in column temperature, flow rate, and detection wavelength[2] | Not Specified |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC with UV Detection (Method 1)
This protocol is based on a rapid and sensitive isocratic RP-HPLC method.
1. Reagents and Materials
-
This compound reference standard
-
HPLC grade Methanol
-
HPLC grade Water
-
Pharmaceutical formulation of this compound
2. Equipment
-
HPLC system with UV detector
-
BDS Hypersil C18 column (150 x 4.6 mm, 5µm)
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Methanol and Water in the ratio of 60:40 (v/v). Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to achieve concentrations within the linear range (e.g., 5-15 ng/mL).
-
Sample Solution: For parenteral formulations, dilute the product with the mobile phase to obtain a theoretical concentration within the calibration range.
4. Chromatographic Procedure
-
Set the HPLC system parameters as per Table 1 and Table 2 (Method 1).
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Protocol 2: Isocratic RP-HPLC with UV Detection (Method 2)
This protocol utilizes a different mobile phase composition for analysis.
1. Reagents and Materials
-
This compound reference standard
-
HPLC grade Methanol
-
Glacial Acetic Acid
-
HPLC grade Water
-
Pharmaceutical formulation of this compound
2. Equipment
-
HPLC system with UV detector
-
BDS Hypersil C18 column (150 x 4.6 mm, 5µm)[2]
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Mobile Phase: Prepare a 2% solution of Glacial Acetic Acid in water. Mix this solution with Methanol in the ratio of 20:80 (v/v). Filter and degas.[2]
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol to obtain a concentration of 1 mg/mL.[2]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to achieve concentrations within the linear range (e.g., 50-100 µg/mL).[2]
-
Sample Solution: Dilute the pharmaceutical formulation with the mobile phase to a suitable concentration.[2]
4. Chromatographic Procedure
-
Set the HPLC system parameters as per Table 1 and Table 2 (Method 2).
-
Inject equal volumes of the standard and sample solutions.
-
Record the chromatograms and measure the peak areas.
5. Data Analysis
-
Follow the same data analysis procedure as in Protocol 1.
Protocol 3: Pre-column Derivatization with Dansyl Chloride (Method 3)
This protocol is suitable for the analysis of L-Eflornithine in biological matrices like serum and requires a pre-column derivatization step.[3]
1. Reagents and Materials
-
This compound reference standard
-
Dansyl chloride
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
10 mM Acetate buffer (pH 4)
-
Norvaline (Internal Standard)
-
Ice-cold 80% Ethanol
-
Serum samples
2. Equipment
-
HPLC system with UV detector
-
C-8 column (15 cm)[3]
-
Vacuum oven
-
Centrifuge
3. Sample Preparation and Derivatization
-
To the serum sample, add Norvaline as the internal standard.[3]
-
Extract the sample with three portions of ice-cold 80% ethanol.[3]
-
Centrifuge and collect the supernatants.
-
Evaporate the supernatants to dryness in a vacuum oven at 50°C.[3]
-
Dissolve the residue in a basic solution.[3]
-
Add dansyl chloride in acetone and allow the mixture to derivatize at 25°C for 4 hours in the dark.[3]
-
Add dilute base to the reaction mixture before injection.[3]
4. Chromatographic Procedure
-
Set the HPLC system parameters as per Table 1 and Table 2 (Method 3).
-
Inject 25 to 50 µL of the derivatized sample into the HPLC.[3]
-
Run the gradient elution as described.
5. Data Analysis
-
Identify and quantify the peaks corresponding to the derivatized L-Eflornithine and the internal standard.
Visualizations
Caption: General workflow for HPLC analysis of L-Eflornithine.
Caption: Workflow for pre-column derivatization of L-Eflornithine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination and Validation of Eflornithine Hydrochloride by (Rp-Hplc) Reversed Phase High Performance Liquid Chromatography [pubs.sciepub.com]
- 3. High-pressure liquid chromatographic analysis of eflornithine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectrophotometric Quantification of L-Eflornithine Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Eflornithine monohydrochloride, a selective and irreversible inhibitor of the ornithine decarboxylase enzyme, is a critical pharmaceutical agent used in the treatment of African trypanosomiasis (sleeping sickness) and facial hirsutism.[1][2] Accurate and reliable quantification of L-Eflornithine in bulk drug substances and pharmaceutical formulations is paramount for ensuring its quality, safety, and efficacy. Spectrophotometry, owing to its simplicity, cost-effectiveness, and accessibility, presents a viable analytical approach for this purpose.[1][3]
This document provides detailed application notes and protocols for various spectrophotometric methods for the quantification of this compound. These methods include direct UV spectrophotometry, ion-pair extraction spectrophotometry, and derivatization-based colorimetric methods. The protocols are designed to be readily implementable in a laboratory setting.
Spectrophotometric Methods Overview
Several spectrophotometric methods have been developed for the quantification of this compound. These can be broadly categorized as:
-
Direct UV Spectrophotometry: This is the simplest method, involving the direct measurement of the ultraviolet absorbance of L-Eflornithine in a suitable solvent. While rapid, it may be susceptible to interference from other UV-absorbing excipients in a formulation.
-
Ion-Pair Extraction Spectrophotometry: This technique enhances sensitivity and selectivity by forming a colored ion-pair complex between the positively charged L-Eflornithine molecule and a negatively charged dye.[1][4] The resulting complex is then extracted into an organic solvent for quantification in the visible region of the spectrum.
-
Derivatization Spectrophotometry: This method involves a chemical reaction between L-Eflornithine and a chromogenic reagent to produce a new, colored compound with a distinct absorbance maximum.[2][5][6][7] This approach significantly improves the specificity and sensitivity of the assay.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for various spectrophotometric methods for the determination of this compound.
Table 1: Direct UV Spectrophotometric Methods
| Solvent | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| 0.1M Sodium Hydroxide (B78521) | 215.0 | 50.0 - 400.0 | 2.77 | 8.41 | 9.25 x 10⁴ |
| Ethanol | 283 | 4 - 32 | 0.0675 | 0.2045 | 0.3918 x 10⁴ |
| Distilled Water (with Dansyl Chloride) | 243 | 0.5 - 4.5 | 0.01716 | 0.052 | Not Reported |
Table 2: Ion-Pair Extraction Spectrophotometric Methods
| Reagent | pH | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Bromocresol Green | 4.0 | 413 | 3 - 18 | 6.6 | 20 |
| Bromophenol Blue | 4.5 | 416 | 4 - 16 | 0.287 | 0.869 |
| Bromothymol Blue | 5.0 | 417 | 6 - 30 | 0.66 | 2 |
| Methyl Orange | 5.5 | 425 | 2 - 12 | 1.375 | 4.167 |
Table 3: Derivatization Spectrophotometric Methods
| Reagent | pH | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| p-Dimethylaminobenzaldehyde (PDAB) | 5.4 | 563 | 5 - 40 | 11.842 | 39.47 | 4.9 x 10³ |
| Vanillin | 5.6 | 578 | Not Reported | Not Reported | Not Reported | Not Reported |
| Sodium 1,2-naphthoquinone-4-sulfonate (NQS) | 5.6 | 498 | 10 - 70 | 0.172 | 0.52 | Not Reported |
Experimental Protocols
Protocol 1: Direct UV Spectrophotometric Quantification in 0.1M NaOH
This protocol describes a simple and rapid method for the quantification of this compound in bulk form.
1. Materials and Reagents:
-
This compound reference standard
-
Sodium hydroxide (NaOH), analytical grade
-
Deionized water
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Solutions:
-
0.1M Sodium Hydroxide Solution: Dissolve 4.0 g of NaOH in 1000 mL of deionized water.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and make up to the mark with 0.1M NaOH solution.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the concentration range of 50-400 µg/mL by appropriate dilution with 0.1M NaOH solution into 10 mL volumetric flasks.
3. Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to measure absorbance at 215.0 nm.[3]
-
Use 0.1M NaOH solution as the blank.
-
Measure the absorbance of each working standard solution.
4. Calibration Curve and Quantification:
-
Plot a calibration curve of absorbance versus concentration (µg/mL).
-
Determine the concentration of this compound in unknown samples by measuring their absorbance and interpolating the concentration from the calibration curve.
References
- 1. pjps.pk [pjps.pk]
- 2. metfop.edu.in [metfop.edu.in]
- 3. tsijournals.com [tsijournals.com]
- 4. Spectrophotometric estimation of eflornithine hydrochloride by using ion-pair reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for L-Eflornithine Monohydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for L-Eflornithine monohydrochloride (also known as Eflornithine (B1671129) or α-difluoromethylornithine, DFMO) in preclinical animal studies. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.
Introduction
L-Eflornithine is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines. Polyamines are essential for cell proliferation and differentiation, and their dysregulation is implicated in various diseases, including cancer and parasitic infections.[1][2] Eflornithine has been investigated for its therapeutic efficacy in several animal models, providing crucial data for its clinical development.[3] This document summarizes key findings on its dosage and administration from various animal studies.
Mechanism of Action: ODC Inhibition
Eflornithine exerts its biological effects by specifically and irreversibly inhibiting ODC. This enzyme catalyzes the conversion of ornithine to putrescine, the first step in the production of polyamines such as spermidine (B129725) and spermine. By blocking this pathway, eflornithine depletes intracellular polyamine pools, leading to a cytostatic effect on rapidly proliferating cells, including cancer cells and parasites like Trypanosoma brucei.[1][2] The relationship between the MYC oncogene and polyamine synthesis highlights a key pathway for eflornithine's anticancer activity, particularly in MYC-driven tumors like neuroblastoma.[1]
Caption: L-Eflornithine's mechanism of action via ODC inhibition.
Dosage and Administration in Animal Models
The dosage and administration route of eflornithine in animal studies vary depending on the animal model, the disease under investigation, and the experimental objectives. The following tables summarize the dosages used in various studies.
Table 1: Oral Administration of Eflornithine in Rodent Models
| Animal Model | Disease Model | Dosage | Administration Details | Study Outcome |
| Rats (Inbred F344) | Azoxymethane-induced colon carcinogenesis | 0.25% and 1% in drinking water | Continuous administration for 26 weeks.[4] | Reduced tumor incidence in the left colon.[4] |
| Mice (Nude, BALB/c) | Human breast (MX-1) and colon (Exp-42, Co-3) carcinoma xenografts | 0.5%, 1%, and 2% in drinking water | Ad libitum administration for 21 days.[5] | Dose-dependent antitumor effect, particularly against MX-1 xenografts.[5] |
| Mice | L1210 leukemia | 0.5 g/kg | Oral administration every 12 hours.[6] | Prolonged survival.[6] |
| Rats and Rabbits | Reproductive toxicity studies | Not specified, but equivalent to the recommended human dose. | Oral administration during organogenesis.[7][8] | Embryolethality.[7][8] |
Table 2: Parenteral Administration of Eflornithine in Rodent Models
| Animal Model | Disease Model | Dosage | Administration Route | Study Outcome |
| Mice | L1210 leukemia | 0.5 g/kg (as methyl ester prodrug) | Intraperitoneal (i.p.) injection every 12 hours.[6] | Prolonged survival, more effective than the ethyl ester prodrug via this route.[6] |
| Mice | Lewis lung carcinoma | Not specified (prodrugs administered) | Intraperitoneal (i.p.) injection.[6] | Antitumor effects similar to DFMO at a lower dose.[6] |
Experimental Protocols
Below are detailed protocols for key experiments involving the administration of eflornithine in animal models.
Protocol for Oral Administration in Drinking Water for Cancer Xenograft Studies
This protocol is adapted from studies investigating the antitumor effects of eflornithine in mice with human tumor xenografts.[5]
Materials:
-
This compound (DFMO) powder
-
Sterile drinking water
-
Animal cages with water bottles
-
Nude mice (e.g., BALB/c)
-
Human tumor cells (e.g., MX-1 breast cancer cells)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant human tumor cells into the flank of the nude mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-300 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Drug Preparation: Prepare fresh solutions of eflornithine in sterile drinking water at the desired concentrations (e.g., 0.5%, 1%, 2% w/v).
-
Treatment Initiation: Once tumors reach the target size, randomize mice into control and treatment groups. Replace the regular drinking water in the cages of the treatment groups with the eflornithine solutions. The control group continues to receive regular sterile drinking water.
-
Ad Libitum Administration: Provide the eflornithine-containing water ad libitum for the duration of the study (e.g., 21 days).
-
Monitoring: Monitor animal health, body weight, and water consumption regularly. Continue to measure tumor volume every 2-3 days.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and excise the tumors for weighing and further analysis (e.g., ODC activity, polyamine levels).
Caption: Workflow for oral eflornithine administration in xenograft models.
Protocol for Intraperitoneal Administration in Leukemia Models
This protocol is based on studies evaluating eflornithine and its prodrugs in murine leukemia models.[6]
Materials:
-
This compound or its prodrugs
-
Sterile saline or appropriate vehicle
-
Syringes and needles for injection
-
Mice (e.g., DBA)
-
L1210 leukemia cells
-
Animal balance
Procedure:
-
Leukemia Cell Inoculation: Inoculate mice with a known number of L1210 leukemia cells, typically via intraperitoneal or intravenous injection.
-
Drug Preparation: Dissolve eflornithine or its prodrug in a sterile vehicle to the desired concentration for injection.
-
Treatment Initiation: Begin treatment shortly after leukemia cell inoculation (e.g., within 24 hours).
-
Intraperitoneal Injection: Administer the prepared drug solution via intraperitoneal injection at the specified dose (e.g., 0.5 g/kg) and schedule (e.g., every 12 hours).
-
Monitoring: Monitor the mice daily for signs of illness, body weight changes, and survival.
-
Endpoint Analysis: The primary endpoint is typically the mean survival time or the percentage increase in lifespan compared to the control group.
Important Considerations
-
Bioavailability: Eflornithine has good oral bioavailability, approximately 80%.[9]
-
Toxicity: In animal studies, high doses of eflornithine have been associated with embryolethality.[7][8] In clinical settings, dose-limiting toxicities include thrombocytopenia and gastrointestinal side effects.[3]
-
Formulation: Eflornithine hydrochloride is typically supplied as a powder for reconstitution. For topical applications, a cream formulation is available.[10]
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound has demonstrated significant therapeutic potential in a variety of preclinical animal models. The information and protocols provided in these application notes are intended to serve as a valuable resource for researchers in the continued investigation of this promising therapeutic agent. Careful consideration of the dosage, administration route, and experimental design is crucial for obtaining reliable and reproducible results.
References
- 1. Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma - Bassiri - Translational Pediatrics [tp.amegroups.org]
- 2. Difluoromethylornithine (DFMO) and Neuroblastoma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I trial and pharmacokinetic studies of alpha-difluoromethylornithine--an inhibitor of polyamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of timing of administration and dose of difluoromethylornithine on rat colonic carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Antitumor effect of alpha-difluoromethylornithine (DFMO) changes in ornithine decarboxylase (ODC) activity and polyamine (PA) levels in human tumor transplanted into nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative antitumor properties in rodents of irreversible inhibitors of L-ornithine decarboxylase, used as such or as prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Clinical importance of eflornithine (α-difluoromethylornithine) for the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A method to improve the efficacy of topical eflornithine hydrochloride cream - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Eflornithine Monohydrochloride Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of L-Eflornithine monohydrochloride (DFMO) in cell culture experiments. The protocols detailed below are intended to assist in investigating the cytostatic and other cellular effects of L-Eflornithine, a potent and irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.
Mechanism of Action
L-Eflornithine, also known as DFMO, acts as a suicide inhibitor of ornithine decarboxylase (ODC).[1][2] ODC is a critical enzyme in the synthesis of polyamines, such as putrescine, spermidine, and spermine, which are essential for cell proliferation, differentiation, and transformation.[3] By irreversibly binding to ODC, L-Eflornithine depletes intracellular polyamine pools, leading to a cytostatic effect on rapidly dividing cells, including cancer cells.[3][4] This inhibition of polyamine synthesis can induce cell cycle arrest, primarily at the G1/S transition, and in some cases, trigger apoptosis.[5][6]
Data Presentation
The following tables summarize quantitative data for L-Eflornithine treatment across various cancer cell lines, providing a reference for experimental design.
Table 1: Effective Concentrations of L-Eflornithine for Growth Inhibition
| Cell Line | Cancer Type | Concentration Range (mM) | Incubation Time (hours) | Observed Effect |
| HuTu-80 | Duodenal Adenocarcinoma | 0.1 - 5.0 | Not Specified | Growth Inhibition |
| HT-29 | Colorectal Adenocarcinoma | 0.1 - 5.0 | Not Specified | Growth Inhibition |
| Ovarian Cancer Cell Lines | Ovarian Cancer | 0.5 | 72 | Decreased Cell Viability |
| SKOV-3 | Ovarian Cancer | 0 - 0.1 | 48 - 72 | Decreased Cell Viability and Proliferation, Apoptosis Induction |
| 9L | Rat Brain Tumor | 1 | 24 - 72 | Inhibition of Cell Proliferation, G1 Cell Cycle Arrest |
| Neuroblastoma Cell Lines | Neuroblastoma | Physiologically feasible concentrations | 48 - 72 | Decreased Cell Viability, Apoptosis, G1/S Cell Cycle Arrest |
Table 2: Effects of L-Eflornithine on Cellular Endpoints
| Assay | Cell Line | L-Eflornithine Concentration | Incubation Time (hours) | Key Findings |
| Cell Viability | Ovarian Cancer Cell Lines | 0.5 mM | 72 | Significant decrease in viable cells.[4] |
| Cell Viability | SKOV-3 | 0 - 100 µM | 48 | Dose-dependent inhibition of cell viability.[2] |
| Apoptosis (Annexin V) | SKOV-3 | 0 - 100 µM | 72 | Increased percentage of apoptotic cells.[2] |
| Cell Cycle | 9L | 1 mM | 72 | Accumulation of cells in the G1 phase and reduction in the S phase.[7] |
| Cell Cycle | Neuroblastoma Cell Lines | Not Specified | Not Specified | G1/S phase arrest.[5] |
| Polyamine Levels | 9L | 1 mM | 24 - 48 | Depletion of putrescine and spermidine.[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: General Cell Culture and L-Eflornithine Treatment
This protocol outlines the basic steps for treating adherent or suspension cells with L-Eflornithine.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (DFMO) stock solution (e.g., 100 mM in sterile water or PBS)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in culture plates or flasks at a density that will allow for logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
For suspension cells, seed cells at a desired density in culture flasks.
-
-
Preparation of L-Eflornithine Working Solutions:
-
Prepare serial dilutions of the L-Eflornithine stock solution in complete culture medium to achieve the desired final concentrations (refer to Table 1 for guidance).
-
-
Treatment:
-
For adherent cells, carefully remove the existing medium and replace it with the medium containing the various concentrations of L-Eflornithine. Include a vehicle control (medium without L-Eflornithine).
-
For suspension cells, add the appropriate volume of the L-Eflornithine working solution to the cell suspension to reach the final desired concentrations.
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Harvesting:
-
Following incubation, cells can be harvested for downstream analysis as described in the subsequent protocols.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with L-Eflornithine (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with L-Eflornithine as described in Protocol 1.
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and incubate for at least 1 hour at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Cells treated with L-Eflornithine (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from the treatment plates.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle using flow cytometry.
Materials:
-
Cells treated with L-Eflornithine (from Protocol 1)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash once with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Mandatory Visualizations
Caption: Polyamine synthesis pathway and the inhibitory action of L-Eflornithine.
Caption: General experimental workflow for L-Eflornithine treatment and analysis.
Caption: Logical flow from L-Eflornithine treatment to cellular effects.
References
- 1. Intact epidermal cell assay for ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Difluoromethylornithine Induces Apoptosis through Regulation of AP-1 Signaling via JNK Phosphorylation in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Difluoromethylornithine (DFMO) Enhances the Cytotoxicity of PARP Inhibition in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy | MDPI [mdpi.com]
- 6. Polyamine Depletion by D, L-alpha-difluoromethylornithine Inhibits Ewing Sarcoma Metastasis by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell proliferation and polyamine metabolism in 9L cells treated with (2R,5R)-6-heptyne-2,5-diamine or alpha-difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using L-Eflornithine Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of L-Eflornithine monohydrochloride (also known as α-difluoromethylornithine or DFMO), a potent and irreversible inhibitor of ornithine decarboxylase (ODC). L-Eflornithine has demonstrated significant therapeutic potential in various disease models, including cancer and parasitic infections.
Introduction
This compound is a well-characterized enzyme-activated irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the biosynthesis of polyamines. Polyamines, such as putrescine, spermidine, and spermine, are essential for cell proliferation and differentiation, and their levels are often elevated in cancer cells and pathogenic protozoa. By depleting intracellular polyamine pools, L-Eflornithine exerts a cytostatic effect, inhibiting cell growth and proliferation. These application notes will detail the experimental design, protocols, and expected outcomes for in vivo studies utilizing L-Eflornithine, with a focus on cancer and parasitic disease models.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize quantitative data from various in vivo studies investigating the efficacy of this compound.
Table 1: L-Eflornithine in In Vivo Cancer Models
| Cancer Type | Animal Model | L-Eflornithine Dosage & Administration | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| Neuroblastoma | TH-MYCN Transgenic Mice | 1% in drinking water | From birth | Prevented tumor formation in ~84% of treated mice; Increased tumor-free survival. | |
| Neuroblastoma | Nude mice xenograft (BE2C cells) | 2% in drinking water | 52 days | Delayed tumor formation and reduced tumor volume. | |
| Pancreatic Cancer | KrasG12D/+ Mice | 0.1% and 0.2% in the diet | Not specified | Significantly inhibited the incidence of pancreatic ductal adenocarcinoma (PDAC); Decreased pancreatic tumor weights by 31% to 43%. | |
| Melanoma | NU/NU BALB/C (nude) mice | 75-1200 mg/kg/injection (intraperitoneal) | Every 4 days for 3 injections | Modest increase in median survival time at lower doses. |
Table 2: L-Eflornithine in In Vivo Parasitic Disease Models
| Disease | Parasite | Animal Model | L-Eflornithine Dosage & Administration | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| Human African Trypanosomiasis (HAT) | Trypanosoma brucei gambiense | Human (Clinical Study) | 100 mg/kg every 6 hours (intravenous) | 14 days | Effective in treating late-stage HAT. | |
| Leishmaniasis | Leishmania infantum | BALB/c mice | 100 mg/kg (subcutaneous) | 5 days | 85% parasite inhibition. |
Experimental Protocols
Protocol 1: Evaluation of L-Eflornithine in a Neuroblastoma Xenograft Mouse Model
Objective: To assess the efficacy of orally administered L-Eflornithine in inhibiting tumor growth in a neuroblastoma xenograft model.
Materials:
-
This compound powder
-
Immunocompromised mice (e.g., NU/NU BALB/C)
-
Neuroblastoma cell line (e.g., BE2C)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Animal caging and husbandry supplies
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture BE2C neuroblastoma cells under standard conditions.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/mL. A 1:1 mixture with Matrigel can enhance tumor take rate.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
L-Eflornithine Administration:
-
Prepare a 2% (w/v) solution of L-Eflornithine in the drinking water. Ensure the solution is fresh and replaced regularly (e.g., every 3 days).
-
Provide the L-Eflornithine solution ad libitum to the treatment group. The control group receives regular drinking water.
-
-
Data Collection and Analysis:
-
Continue treatment and tumor monitoring for a predefined period (e.g., 52 days).
-
Record tumor volumes and body weights of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Compare tumor growth rates between the control and treatment groups.
-
Protocol 2: Assessment of L-Eflornithine in a Murine Model of Leishmaniasis
Objective: To determine the anti-leishmanial activity of subcutaneously administered L-Eflornithine in BALB/c mice.
Materials:
-
This compound solution for injection
-
BALB/c mice
-
Leishmania infantum promastigotes
-
Sterile saline
-
Syringes and needles
-
Microscope and slides for parasite quantification
Procedure:
-
Infection of Mice:
-
Infect BALB/c mice with Leishmania infantum promastigotes via intravenous or intraperitoneal injection.
-
Allow the infection to establish for a specific period (e.g., 2-4 weeks) to ensure the development of visceral leishmaniasis.
-
-
L-Eflornithine Treatment:
-
Prepare a sterile solution of L-Eflornithine in saline for subcutaneous injection.
-
Administer L-Eflornithine at a dose of 100 mg/kg body weight once daily for 5 consecutive days.
-
The control group should receive vehicle (saline) injections.
-
-
Evaluation of Parasite Burden:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the liver and spleen.
-
Prepare tissue homogenates and make Giemsa-stained smears.
-
Determine the parasite burden by counting the number of amastigotes per host cell nucleus under a microscope.
-
Calculate the percentage of parasite inhibition in the treated group compared to the control group.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by L-Eflornithine and a typical experimental workflow.
Caption: L-Eflornithine irreversibly inhibits ODC, leading to polyamine depletion and subsequent cell cycle arrest, reduced proliferation, and apoptosis.
Caption: L-Eflornithine induces both a pro-survival PI3K/Akt pathway and a p27Kip1-mediated cell cycle arrest pathway in neuroblastoma.
Caption: A generalized workflow for conducting an in vivo cancer xenograft study with L-Eflornithine treatment.
L-Eflornithine Monohydrochloride for In Vitro Ornithine Decarboxylase Activity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Eflornithine monohydrochloride, also known as L-α-difluoromethylornithine (L-DFMO), is a potent and specific irreversible inhibitor of ornithine decarboxylase (ODC).[1][2][3][4] ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.[1][5] By inhibiting ODC, L-Eflornithine depletes cellular polyamine levels, leading to a cytostatic effect.[6][7] This mechanism has made it a valuable tool in cancer research and a therapeutic agent for conditions like African trypanosomiasis (sleeping sickness) and hirsutism.[1][2][5] These application notes provide detailed protocols for utilizing L-Eflornithine in in vitro ODC activity assays, a crucial technique for studying its inhibitory effects and for the screening of new ODC inhibitors.
Mechanism of Action
L-Eflornithine acts as a mechanism-based or "suicide" inhibitor of ODC.[1] Structurally similar to the natural substrate L-ornithine, it binds to the active site of the enzyme.[1] The ODC enzyme then initiates its catalytic process on L-Eflornithine. This enzymatic processing, however, leads to the formation of a covalent bond between L-Eflornithine and the enzyme, irreversibly inactivating it.[1]
Quantitative Data: Inhibitory Potency of Eflornithine (B1671129) Enantiomers
Both enantiomers of Eflornithine (L- and D-Eflornithine) have been shown to inhibit ODC activity in a time- and concentration-dependent manner.[6][7] However, the L-enantiomer exhibits a significantly higher affinity for the enzyme.[6][7] The following table summarizes key quantitative data for the inhibition of human ornithine decarboxylase.
| Parameter | D-Eflornithine | L-Eflornithine | Racemic D/L-Eflornithine |
| Inhibitor Dissociation Constant (KD) | 28.3 ± 3.4 µM[6][7] | 1.3 ± 0.3 µM[6][7] | 2.2 ± 0.4 µM[6][7] |
| Inhibitor Inactivation Constant (kinact) | 0.25 ± 0.03 min-1[6][7] | 0.15 ± 0.03 min-1[6][7] | 0.15 ± 0.03 min-1[6][7] |
| IC50 (vs. L-ornithine decarboxylation) | ~7.5 µM[7] | Not explicitly stated, but implied to be lower than D-enantiomer | Not explicitly stated |
| IC50 (vs. T. b. gambiense growth) | 50 µM[8] | 5.5 µM[8] | 9.1 µM[8] |
Experimental Protocols
Several methods can be employed to measure ODC activity in vitro. The choice of method often depends on the available equipment and the specific research question. Below are protocols for two common assay types: a radiolabeling assay and a colorimetric assay.
Protocol 1: Radiolabeling Assay for ODC Activity
This is a highly sensitive and widely used method that measures the release of 14CO2 from [1-14C]-L-ornithine.[9]
Materials:
-
Purified human ODC enzyme
-
This compound
-
[1-14C]-L-ornithine
-
L-ornithine
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT
-
Pyridoxal-5-phosphate (PLP)
-
Hyamine hydroxide (B78521) or NaOH-impregnated filter paper
-
Scintillation vials and cocktail
-
Sulfuric acid or citric acid (to stop the reaction)
-
Microcentrifuge tubes
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of L-Eflornithine in the assay buffer. Create a series of dilutions to test a range of concentrations (e.g., from 0.1 µM to 100 µM).
-
Enzyme Incubation with Inhibitor: In a microcentrifuge tube, incubate 100 ng of purified human ODC enzyme with increasing concentrations of L-Eflornithine for 30 minutes at room temperature.[10] Include a control with no inhibitor.
-
Reaction Mix Preparation: Prepare the assay mix containing 6.25 mM Tris-HCl (pH 7.5), 100 µM L-ornithine, 50 µM pyridoxal-5-phosphate, 1.56 mM DTT, and 0.1 µCi [1-14C]-L-ornithine.[10]
-
Initiation of Reaction: Add 200 µL of the assay mix to each microcentrifuge tube containing the pre-incubated enzyme and inhibitor.[10]
-
CO2 Trapping: Seal the tubes with caps (B75204) containing hyamine hydroxide or a NaOH-impregnated filter paper to capture the released 14CO2.[9]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
Stopping the Reaction: Stop the reaction by injecting a small volume of sulfuric or citric acid into the reaction mixture, taking care not to touch the filter paper.[9]
-
Complete CO2 Trapping: Allow the tubes to stand for an additional 15-30 minutes to ensure all the released 14CO2 is trapped.
-
Measurement: Carefully remove the filter paper and place it in a scintillation vial with a suitable scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of ODC activity inhibition for each L-Eflornithine concentration compared to the control without inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Colorimetric Assay for ODC Activity
This method is based on the detection of putrescine, the product of the ODC reaction, and offers a non-radioactive alternative.[11]
Materials:
-
Purified human ODC enzyme
-
This compound
-
L-ornithine
-
ODC Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.1 mM EDTA)
-
Pyridoxal-5-phosphate (PLP)
-
Soya diamine oxidase
-
Reagents for H2O2 detection (e.g., a chromogenic substrate and peroxidase)
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor and Enzyme Preparation: As described in the radiolabeling protocol, prepare dilutions of L-Eflornithine and pre-incubate with the ODC enzyme.
-
Reaction Initiation: In a 96-well plate, initiate the ODC reaction by adding a solution of L-ornithine and PLP to the enzyme-inhibitor mixture.
-
Incubation: Incubate the plate at 37°C for a predetermined time.
-
Putrescine Detection:
-
Stop the ODC reaction (e.g., by heat inactivation or addition of an acid).
-
Add soya diamine oxidase to the wells. This enzyme will oxidize the putrescine produced, generating hydrogen peroxide (H2O2).[11]
-
Add the H2O2 detection reagents. The peroxidase will catalyze a reaction between the H2O2 and the chromogenic substrate, resulting in a color change.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Construct a standard curve using known concentrations of putrescine. Calculate the amount of putrescine produced in each well and determine the percent inhibition of ODC activity for each L-Eflornithine concentration. Calculate the IC50 value as described previously.
Visualizations
Caption: Mechanism of ODC inhibition by L-Eflornithine.
Caption: General workflow for an in vitro ODC activity assay.
References
- 1. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiospecific antitrypanosomal in vitro activity of eflornithine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 10. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of L-Eflornithine Monohydrochloride in Combination with Other Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Application Notes
L-Eflornithine monohydrochloride, also known as DFMO, is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1] Polyamines, such as putrescine, spermidine, and spermine (B22157), are essential for cell proliferation, differentiation, and survival. Cancer cells often exhibit elevated polyamine levels, making the polyamine synthesis pathway an attractive target for anticancer therapy.[2] L-Eflornithine acts as a "suicide inhibitor," irreversibly binding to ODC and preventing the synthesis of polyamines, thereby leading to cytostatic effects.[1]
The application of L-Eflornithine as a monotherapy has shown limited efficacy against solid tumors. However, preclinical and clinical studies have demonstrated that its combination with various chemotherapeutic agents can lead to synergistic or enhanced antitumor activity. This is attributed to the complementary mechanisms of action, where L-Eflornithine-induced polyamine depletion sensitizes cancer cells to the cytotoxic effects of other drugs.
This document provides an overview of the application of L-Eflornithine in combination with other chemotherapeutic agents, including summaries of key preclinical and clinical findings, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Key Combination Strategies and Rationale
-
With Alkylating Agents (e.g., Lomustine, Temozolomide, Cyclophosphamide): Alkylating agents induce DNA damage, leading to apoptosis in rapidly dividing cells. By depleting intracellular polyamines, L-Eflornithine can arrest cell cycle progression, potentially enhancing the susceptibility of cancer cells to DNA-damaging agents.
-
With Polyamine Transport Inhibitors (e.g., AMXT 1501): While L-Eflornithine blocks the de novo synthesis of polyamines, cancer cells can still acquire them from the microenvironment through the polyamine transport system. Combining L-Eflornithine with a polyamine transport inhibitor creates a more comprehensive blockade of polyamine availability, leading to a more profound and sustained depletion of intracellular polyamines.[2][3]
-
With Immunotherapy: Emerging evidence suggests that polyamine depletion can modulate the tumor microenvironment, potentially enhancing anti-tumor immune responses.[3]
Data Presentation: Summary of Preclinical and Clinical Findings
The following tables summarize quantitative data from key studies investigating the combination of L-Eflornithine with other chemotherapeutic agents.
Table 1: Preclinical In Vivo Studies of L-Eflornithine Combination Therapy
| Cancer Model | Combination Agent | Animal Model | Key Findings | Reference |
| Neuroblastoma | Cyclophosphamide | TH-MYCN Mouse | Increased tumor-free survival compared to single agents. | [4] |
| Neuroblastoma | AMXT 1501 (Polyamine Transport Inhibitor) | TH-MYCN Mouse | Decreased tumor growth and prolonged survival. | [2] |
| Neuroblastoma | Cisplatin | TH-MYCN Mouse | Increased tumor-free survival. | [4] |
Table 2: Clinical Trials of L-Eflornithine Combination Therapy
| Cancer Type | Combination Agent(s) | Phase | Key Outcomes | Reference |
| Recurrent Grade 3 Astrocytoma | Lomustine | III (STELLAR Trial) | Improved Progression-Free Survival (PFS) and Overall Survival (OS) in patients with IDH-mutant tumors. Median PFS: 15.8 months (combo) vs. 7.2 months (lomustine alone). Median OS: 34.9 months (combo) vs. 23.5 months (lomustine alone). | [5][6] |
| Anaplastic Glioma | Procarbazine, Lomustine, Vincristine (PCV) | III | Demonstrated a sustained benefit in survival probabilities. | [7] |
| High-Risk Neuroblastoma | Maintenance Therapy Post-Immunotherapy | II | Improved Event-Free Survival (EFS) and Overall Survival (OS) compared to historical controls. 2-year EFS: 84%; 2-year OS: 97%. | [8][9] |
| Newly Diagnosed Glioblastoma | Temozolomide | Ib (Ongoing) | Evaluating safety and recommended Phase 2 dose. | [10][11] |
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
This protocol describes a general method for assessing the synergistic effects of L-Eflornithine in combination with another chemotherapeutic agent on cancer cell lines.
a. Materials:
-
Cancer cell line of interest (e.g., neuroblastoma: SK-N-BE(2), glioblastoma: U87MG)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (DFMO)
-
Chemotherapeutic agent of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Microplate reader
b. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of L-Eflornithine and the combination agent in an appropriate solvent (e.g., water or DMSO). Prepare serial dilutions of each drug.
-
Treatment: Treat the cells with a range of concentrations of L-Eflornithine alone, the combination agent alone, and the combination of both at constant and non-constant ratios. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for a period relevant to the cell line's doubling time and the drug's mechanism of action (typically 48-72 hours).
-
Viability Assay (MTT):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Quantification of Intracellular Polyamines by HPLC
This protocol outlines a method for measuring the levels of putrescine, spermidine, and spermine in cell lysates.
a. Materials:
-
Cell pellets
-
Perchloric acid (PCA)
-
Dansyl chloride
-
Acetone
-
Proline
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
-
Polyamine standards (putrescine, spermidine, spermine)
b. Protocol:
-
Sample Preparation:
-
Harvest and wash cell pellets with cold PBS.
-
Lyse the cells by adding ice-cold 0.2 M PCA.
-
Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
To an aliquot of the supernatant, add dansyl chloride in acetone.
-
Incubate in the dark at room temperature overnight.
-
Add proline to stop the reaction.
-
Extract the dansylated polyamines with toluene.
-
Evaporate the toluene phase to dryness and reconstitute the residue in a suitable solvent for HPLC injection.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the dansylated polyamines using a gradient elution on a C18 column.
-
Detect the derivatives using a fluorescence detector (e.g., excitation at 340 nm, emission at 515 nm).
-
-
Quantification:
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the efficacy of L-Eflornithine in combination with a chemotherapeutic agent in a mouse xenograft model.
a. Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for injection
-
This compound
-
Chemotherapeutic agent of interest
-
Calipers for tumor measurement
-
Animal balance
b. Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, L-Eflornithine alone, combination agent alone, and combination therapy).
-
Treatment Administration:
-
Administer L-Eflornithine in the drinking water (e.g., 2% w/v) or by oral gavage.[14]
-
Administer the chemotherapeutic agent according to its established protocol (e.g., intraperitoneal injection).
-
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare tumor growth rates and final tumor weights between the different treatment groups to assess the efficacy of the combination therapy.
Mandatory Visualizations
Caption: Mechanism of synergistic action between L-Eflornithine and chemotherapeutic agents.
Caption: General experimental workflow for evaluating L-Eflornithine combination therapy.
References
- 1. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. STELLAR: Phase III, Randomized, Open-Label Study of Eflornithine Plus Lomustine Versus Lomustine Alone in Patients With Recurrent Grade 3 Astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma - Bassiri - Translational Pediatrics [tp.amegroups.org]
- 8. Iwilfin (eflornithine) approved by the FDA as the first and only oral maintenance therapy for high-risk neuroblastoma in adult and pediatric patients: Narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eflornithine for Adult and Pediatric Patients With High-Risk Neuroblastoma - The ASCO Post [ascopost.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. storage.imrpress.com [storage.imrpress.com]
- 14. researchgate.net [researchgate.net]
L-Eflornithine Monohydrochloride: A Powerful Tool for Elucidating Polyamine Function
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, differentiation, and proliferation.[1][2][3] The intricate regulation of polyamine homeostasis is critical for normal cellular function, and its dysregulation is frequently implicated in various pathological conditions, most notably cancer.[1][2] Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the polyamine biosynthesis pathway, catalyzing the conversion of ornithine to putrescine.[1][4] L-Eflornithine monohydrochloride, also known as α-difluoromethylornithine (DFMO), is a highly specific, enzyme-activated, irreversible inhibitor of ODC.[5][6] This property makes it an invaluable tool for researchers studying the multifaceted roles of polyamines in cellular physiology and pathophysiology. By selectively depleting intracellular polyamine pools, L-Eflornithine allows for the investigation of the downstream consequences on various cellular functions.
Mechanism of Action
L-Eflornithine acts as a "suicide inhibitor" of ODC.[7] It is recognized by the enzyme as a substrate and enters the active site. The catalytic action of ODC on L-Eflornithine generates a reactive intermediate that covalently binds to a nucleophilic residue within the active site, leading to the irreversible inactivation of the enzyme.[6][8] This targeted inhibition effectively blocks the production of putrescine and, consequently, the synthesis of spermidine and spermine.[4]
Signaling Pathway Inhibition
The following diagram illustrates the polyamine biosynthesis pathway and the point of inhibition by L-Eflornithine.
Data Presentation: Effects of L-Eflornithine
The following tables summarize quantitative data from various studies on the effects of L-Eflornithine on polyamine levels and cell proliferation.
Table 1: Effect of L-Eflornithine on Intracellular Polyamine Concentrations
| Cell Line | L-Eflornithine (DFMO) Concentration | Treatment Duration | Putrescine Level | Spermidine Level | Spermine Level | Reference |
| 9L Rat Brain Tumor | 1 mM | 24 hours | < Detectable | - | Not significantly affected | [9] |
| 9L Rat Brain Tumor | 1 mM | 48 hours | < Detectable | < Detectable | Not significantly affected | [9] |
| Human Adenocarcinoma | 0.1 - 5.0 mM | 48+ hours | Depleted | Depleted | - | [10] |
| Human Colonic Lamina Propria Lymphocytes | Not Specified | Not Specified | Depleted | Depleted | Depleted | [11] |
| E. coli | Not Specified | Not Specified | 70% decrease | 50% decrease | - | [12] |
| P. aeruginosa | Not Specified | Not Specified | 80% decrease | 95% decrease | - | [12] |
Table 2: Effect of L-Eflornithine on Cell Proliferation
| Cell Line/Organism | L-Eflornithine (DFMO) Concentration | Effect on Proliferation | Reversibility | Reference |
| 9L Rat Brain Tumor | 1 mM | Inhibition | - | [9] |
| Human Adenocarcinoma (5 lines) | 0.1 - 5.0 mM | Inhibition (varied sensitivity) | Reversed by 5-50 µM exogenous putrescine | [10] |
| Human Colonic Lamina Propria Lymphocytes | Not Specified | Up to 48% suppression of DNA synthesis | Reversed by 1 mM putrescine, 10 µM spermidine, or 10 µM spermine | [11] |
| Leishmania infantum promastigotes | EC50 = 38 µM | Inhibition of cell growth | Reversed by exogenous putrescine | [13] |
| High-Risk Neuroblastoma | Oral administration | Reduces risk of relapse | - | [14][15] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of L-Eflornithine are provided below.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the impact of L-Eflornithine on cultured cells.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well microtiter plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of L-Eflornithine in complete culture medium. Remove the medium from the wells and add 100 µL of the L-Eflornithine dilutions. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Ornithine Decarboxylase (ODC) Activity Assay (Colorimetric)
This protocol measures ODC activity by quantifying the putrescine produced, which is then oxidized to generate a colored product.[16][17]
Materials:
-
Cell or tissue lysates
-
ODC assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT, 0.1 mM EDTA, and 50 µM pyridoxal-5-phosphate)
-
L-Ornithine solution (substrate)
-
Soybean amine oxidase (SAO)
-
Horseradish peroxidase (HRP)
-
96-well microtiter plates
-
Microplate reader (absorbance at 505 nm)
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing ODC assay buffer, L-ornithine, and an appropriate amount of cell lysate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for the enzymatic conversion of ornithine to putrescine.
-
Detection: Stop the ODC reaction and initiate the colorimetric detection by adding a solution containing SAO, 4-aminoantipyrine, phenol, and HRP.
-
Color Development: Incubate at 37°C for 15-30 minutes to allow for the development of the colored complex. The oxidation of putrescine by SAO produces H₂O₂, which reacts with 4-aminoantipyrine and phenol in the presence of HRP.
-
Absorbance Measurement: Measure the absorbance at 505 nm.
-
Data Analysis: Generate a standard curve using known concentrations of putrescine. Calculate the ODC activity in the samples and express it as nmol of putrescine produced per minute per mg of protein.
Protocol 3: Analysis of Intracellular Polyamines by High-Performance Liquid Chromatography (HPLC)
Materials:
-
Cell pellets or tissue samples
-
Perchloric acid (HClO₄)
-
Potassium carbonate (K₂CO₃)
-
Derivatization reagent (e.g., o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine, or benzoyl chloride)
-
HPLC system with a C18 reversed-phase column and a fluorescence or UV detector
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Sample Preparation (Deproteinization):
-
For cultured cells (e.g., 1 x 10⁶ cells), wash with PBS and resuspend in a small volume of water.
-
Add ice-cold 1.5 M HClO₄ to the cell suspension and vortex vigorously.
-
Neutralize the mixture by adding ice-cold 2 M K₂CO₃.
-
Centrifuge to pellet the protein precipitate and collect the supernatant containing the polyamines.
-
-
Derivatization:
-
Mix an aliquot of the supernatant with the derivatization reagent (e.g., OPA/N-acetyl-L-cysteine for fluorescence detection).
-
Allow the reaction to proceed for a defined time at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the polyamine derivatives on a C18 column using a suitable mobile phase gradient (e.g., a mixture of acetonitrile (B52724) and a buffer).
-
Detect the derivatives using a fluorescence detector (excitation at 340 nm, emission at 450 nm for OPA derivatives) or a UV detector.
-
-
Quantification:
-
Prepare a standard curve by derivatizing and analyzing known concentrations of polyamine standards.
-
Quantify the polyamines in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the cell number or protein content of the original sample.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific cell types and experimental setup. Always adhere to laboratory safety guidelines.
References
- 1. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyamines: their significance for maintaining health and contributing to diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical importance of eflornithine (α-difluoromethylornithine) for the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]
- 7. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell proliferation and polyamine metabolism in 9L cells treated with (2R,5R)-6-heptyne-2,5-diamine or alpha-difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of difluoromethylornithine on proliferation, polyamine content and plating efficiency of cultured human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of ornithine decarboxylase activity decreases polyamines and suppresses DNA synthesis in human colonic lamina propria lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Restriction of bacterial growth by inhibition of polyamine biosynthesis by using monofluoromethylornithine, difluoromethylarginine and dicyclohexylammonium sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorinated analogues of L-ornithine are powerful inhibitors of ornithine decarboxylase and cell growth of Leishmania infantum promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. Eflornithine Hydrochloride - NCI [cancer.gov]
- 16. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 17. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Preparation of L-Eflornithine Monohydrochloride Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of L-Eflornithine monohydrochloride, a potent irreversible inhibitor of ornithine decarboxylase. Accurate preparation of stock solutions is critical for ensuring reproducibility and reliability in preclinical and clinical research. These application notes outline the necessary materials, equipment, and step-by-step procedures for dissolving and storing this compound for in vitro and in vivo applications.
Introduction
L-Eflornithine, also known as (2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid, is the biologically active enantiomer of Eflornithine. It functions as an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1] Polyamines are essential for cell proliferation and differentiation, and their inhibition is a key therapeutic strategy in various diseases, including certain cancers and protozoan infections like human African trypanosomiasis. This compound is the hydrochloride salt form of the active compound, often used in research and pharmaceutical formulations.
The proper preparation of stock solutions is a fundamental first step in any experiment. Factors such as solvent choice, concentration, and storage conditions can significantly impact the stability and efficacy of the compound. This guide provides standardized protocols to ensure consistent results.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of this compound is crucial for selecting the appropriate solvent and handling procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃ClF₂N₂O₂ | [2] |
| Molecular Weight | 218.63 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [3] |
Table 2: Solubility Data for this compound
| Solvent | Solubility | Notes | Reference |
| Water | 50 mg/mL (228.70 mM) | Requires sonication for dissolution. | [1] |
| DMSO | ≥ 5 mg/mL | A clear solution can be achieved. | [1] |
| PBS (pH 7.4) | 100 mg/mL (for Eflornithine HCl hydrate) | Requires sonication for dissolution. | [4] |
| Ethanol | Slightly soluble | [5] |
Signaling Pathway Inhibition
L-Eflornithine exerts its biological effects by targeting the polyamine biosynthesis pathway. A simplified diagram of this mechanism is presented below.
Caption: L-Eflornithine inhibits Ornithine Decarboxylase (ODC).
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
-
Sterile syringe filters (0.22 µm)
-
Laminar flow hood (optional, for sterile applications)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Workflow for Stock Solution Preparation
The general workflow for preparing this compound stock solutions is outlined below.
Caption: Workflow for preparing L-Eflornithine stock solutions.
Protocol 1: Preparation of a 50 mg/mL Aqueous Stock Solution
This protocol is suitable for most in vitro applications where an aqueous solution is preferred.
-
Preparation: In a sterile conical tube, weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of sterile, high-purity water to achieve a final concentration of 50 mg/mL.
-
Dissolution: Vortex the solution vigorously. To aid dissolution, place the tube in a bath sonicator and sonicate until the powder is completely dissolved.[1]
-
Sterilization: For cell culture applications, it is crucial to sterilize the stock solution. Using a sterile syringe, draw up the solution and pass it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3]
Protocol 2: Preparation of a 5 mg/mL DMSO Stock Solution
DMSO is a common solvent for preparing high-concentration stock solutions of organic molecules.
-
Preparation: Weigh the desired amount of this compound powder in a sterile conical tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to reach a final concentration of 5 mg/mL.
-
Dissolution: Vortex the solution thoroughly until the compound is fully dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, though it is generally not required for this concentration.
-
Aliquoting and Storage: Aliquot the DMSO stock solution into single-use volumes in appropriate tubes (e.g., cryovials). Store at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1][3]
Quality Control and Best Practices
-
Purity: Always use high-purity this compound from a reputable supplier. Review the Certificate of Analysis (CoA) for purity information.[3]
-
Fresh Solvents: Use freshly opened or properly stored anhydrous solvents to prevent the introduction of water, which can affect compound stability and solubility.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of the compound. Aliquoting into single-use volumes is highly recommended.[1]
-
Labeling: Clearly label all aliquots with the compound name, concentration, solvent, preparation date, and storage temperature.
-
Safety: Always handle this compound and solvents in a well-ventilated area, wearing appropriate personal protective equipment.
Conclusion
The protocols outlined in this document provide a standardized approach to the preparation of this compound stock solutions for research purposes. Adherence to these guidelines will help ensure the integrity of the compound and the reproducibility of experimental results. For specific applications, further dilution into appropriate cell culture media or vehicle solutions for in vivo studies will be necessary. Always refer to the specific requirements of your experimental system.
References
Application Notes and Protocols: L-Eflornithine Monohydrochloride in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-Eflornithine monohydrochloride (DFMO) in preclinical xenograft mouse models of cancer. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and workflows to guide researchers in designing and executing studies with this agent.
Introduction
L-Eflornithine, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][2] Polyamines, such as putrescine, spermidine (B129725), and spermine, are essential for cell proliferation and are often upregulated in cancer.[3][4] By inhibiting ODC, L-Eflornithine depletes intracellular polyamine pools, leading to a cytostatic effect on tumor cells.[5] This mechanism is particularly relevant in cancers driven by oncogenes like MYCN, which directly upregulates ODC expression.[3][6] Preclinical studies in various xenograft models have demonstrated the potential of L-Eflornithine as a therapeutic agent, both as a monotherapy and in combination with other treatments.[1][4]
Mechanism of Action: The Polyamine Biosynthesis Pathway
L-Eflornithine exerts its anticancer effects by targeting the polyamine biosynthesis pathway, which is frequently dysregulated in cancer. The oncogene MYCN, often amplified in neuroblastoma and other cancers, transcriptionally activates Ornithine Decarboxylase (ODC1), the first and rate-limiting enzyme in this pathway. ODC1 converts ornithine to putrescine, which is the precursor for the higher polyamines, spermidine and spermine. These polyamines are crucial for various cellular processes that support tumor growth, including cell proliferation, translation, and stabilizing DNA structure.[1][3][7] L-Eflornithine acts as a "suicide inhibitor," irreversibly binding to and inactivating ODC. This leads to a reduction in putrescine and spermidine levels, thereby inhibiting tumor cell proliferation.[8][9]
Quantitative Data from Xenograft Studies
The efficacy of L-Eflornithine has been evaluated in various xenograft models. The following tables summarize the quantitative data on tumor growth inhibition and polyamine level modulation.
Table 1: Tumor Growth Inhibition by L-Eflornithine in Xenograft Models
| Cancer Type | Cell Line/Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (%) | Reference(s) |
| Pancreatic Cancer | KrasG12D/+ mice | 0.1% and 0.2% in diet | Not Specified | 31% - 43% reduction in tumor weight | [2][5] |
| Pancreatic Cancer | PDAC xenograft | Not Specified | Not Specified | Significant inhibition of tumor growth | [1] |
| Colon Cancer | Exp-42 Xenograft | 2% in drinking water | 21 days | 64.2% | [8] |
| Breast Cancer | MX-1 Xenograft | 2% in drinking water | 21 days | 95.2% | [8] |
| Neuroblastoma | BE2C Xenograft | 2% in drinking water | 52 days | Significant delay in tumor formation | [10] |
| Neuroblastoma | SMS-KCNR Xenograft | 2% in drinking water | 75 days | Significant delay in tumor formation | [10] |
Table 2: Effect of L-Eflornithine on Polyamine Levels in Xenograft Tumors
| Cancer Type | Cell Line/Model | Dosage and Administration | Putrescine Levels (% of Control) | Spermidine Levels (% of Control) | Spermine Levels (% of Control) | Reference(s) |
| Endometrial Cancer | ACI-98 Xenograft | Not Specified | Significantly Decreased | Significantly Decreased | No Significant Change | [4] |
| Breast Cancer | MX-1 Xenograft | 2% in drinking water | 2.89% | Not Specified | Not Specified | [8] |
| Colon Cancer | Exp-42 Xenograft | 2% in drinking water | 6.62% | Not Specified | Not Specified | [8] |
| Colon Cancer | Co-3 Xenograft | 2% in drinking water | 11.2% | Not Specified | Not Specified | [8] |
Experimental Protocols
General Workflow for L-Eflornithine Xenograft Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of L-Eflornithine in a xenograft mouse model.
Protocol 1: L-Eflornithine Administration in Drinking Water
This protocol describes the ad libitum administration of L-Eflornithine to mice via their drinking water, a common and non-invasive method for long-term studies.
Materials:
-
This compound (DFMO) powder
-
Sterile, purified water
-
Autoclavable water bottles with sipper tubes
-
Calibrated balance
Procedure:
-
Preparation of L-Eflornithine Solution:
-
Determine the desired concentration of L-Eflornithine in the drinking water (e.g., 1% or 2% w/v).
-
For a 1% solution, dissolve 1 g of L-Eflornithine powder in 100 mL of sterile water. For a 2% solution, dissolve 2 g in 100 mL.
-
Prepare a sufficient volume for all treatment group cages for the scheduled water change interval.
-
Ensure the powder is completely dissolved. The solution can be filter-sterilized using a 0.22 µm filter if necessary.
-
-
Administration to Mice:
-
Fill the water bottles for the treatment group with the prepared L-Eflornithine solution.
-
Provide the control group with water bottles containing only sterile water.
-
Ensure water bottles are properly seated and sipper tubes are functional.
-
-
Monitoring and Maintenance:
-
Monitor water consumption to ensure adequate drug intake. A significant decrease in water consumption may indicate palatability issues or toxicity.
-
Replace the L-Eflornithine solution and control water at least twice a week to maintain freshness and drug stability.
-
Continue administration for the duration of the study as defined by the experimental design.
-
Protocol 2: Ornithine Decarboxylase (ODC) Activity Assay in Tumor Tissue
This protocol outlines a common method to measure ODC activity in tumor tissue homogenates by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.
Materials:
-
Tumor tissue, snap-frozen in liquid nitrogen and stored at -80°C
-
Homogenization buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 0.1 mM pyridoxal (B1214274) phosphate, 2.5 mM DTT)
-
L-[1-¹⁴C]ornithine (radiolabeled substrate)
-
Unlabeled L-ornithine
-
2 M Citric acid or 10% Trichloroacetic acid (TCA) to stop the reaction
-
Scintillation vials and scintillation cocktail
-
Filter paper discs
-
Hyamine hydroxide (B78521) or other CO₂ trapping agent
-
Liquid scintillation counter
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen tumor tissue and homogenize in ice-cold homogenization buffer (e.g., 1:4 w/v) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at a high speed (e.g., 30,000 x g) for 30 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
In a sealed reaction vial, add a specific amount of the cytosolic protein (e.g., 100-200 µg) and homogenization buffer to a final volume.
-
Place a filter paper disc saturated with a CO₂ trapping agent in a center well suspended above the reaction mixture.
-
Initiate the reaction by adding L-[1-¹⁴C]ornithine.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and CO₂ Trapping:
-
Stop the reaction by injecting an acid (e.g., 2 M citric acid or 10% TCA) into the reaction mixture, taking care not to touch the filter paper.
-
Continue incubation for an additional hour at 37°C to ensure complete trapping of the released ¹⁴CO₂ onto the filter paper.
-
-
Quantification:
-
Remove the filter paper disc and place it in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate ODC activity as picomoles of CO₂ released per hour per milligram of protein.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Polyamine Analysis
Materials:
-
Tumor tissue, snap-frozen and stored at -80°C
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA) for deproteinization
-
Polyamine standards (putrescine, spermidine, spermine)
-
Internal standard (e.g., 1,7-diaminoheptane)
-
Derivatization agent (e.g., dansyl chloride or o-phthalaldehyde (B127526) (OPA))
-
HPLC system with a fluorescence or UV detector and a C18 reverse-phase column
-
Mobile phase solvents (e.g., acetonitrile (B52724) and water or buffer)
Procedure:
-
Sample Preparation and Deproteinization:
-
Homogenize the weighed tumor tissue in cold PCA (e.g., 0.2 M).
-
Add the internal standard to the homogenate.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
Mix an aliquot of the supernatant with the derivatization agent (e.g., dansyl chloride in acetone) and a buffer to maintain alkaline pH.
-
Incubate the mixture in the dark at a specific temperature and for a set time to allow the reaction to complete.
-
Stop the reaction by adding an acid or by evaporation of the solvent.
-
Reconstitute the dried derivatized sample in the mobile phase.
-
-
HPLC Analysis:
-
Inject the derivatized sample and standards onto the HPLC system.
-
Separate the derivatized polyamines using a gradient elution on a C18 column.
-
Detect the polyamines using a fluorescence detector (for OPA or dansyl derivatives) or a UV detector.
-
Quantify the polyamine concentrations in the samples by comparing their peak areas to those of the standards, normalized to the internal standard and tissue weight.
-
Protocol 4: TUNEL Assay for Apoptosis Detection in Xenograft Tumors
This protocol provides a general guideline for performing a Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay on paraffin-embedded tumor sections to detect DNA fragmentation characteristic of apoptosis.[13][14][15]
Materials:
-
Paraffin-embedded tumor tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K for antigen retrieval
-
TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs, e.g., BrdUTP or FITC-dUTP)
-
Antibody against the label (if using indirect detection) conjugated to a reporter enzyme (e.g., horseradish peroxidase - HRP)
-
Substrate for the reporter enzyme (e.g., DAB for HRP)
-
Counterstain (e.g., hematoxylin (B73222) or methyl green)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol, followed by distilled water.
-
-
Permeabilization/Antigen Retrieval:
-
Incubate sections with Proteinase K solution at room temperature to expose DNA ends.
-
Wash the slides with phosphate-buffered saline (PBS).
-
-
TUNEL Reaction:
-
Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C for approximately 60 minutes. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.
-
For negative controls, omit the TdT enzyme from the reaction mixture.
-
Wash the slides with PBS.
-
-
Detection:
-
If using an indirect method, incubate the sections with the anti-label antibody-enzyme conjugate.
-
Wash with PBS.
-
Add the enzyme substrate and incubate until the desired color intensity develops.
-
-
Counterstaining and Mounting:
-
Lightly counterstain the sections with a suitable nuclear stain to visualize all cell nuclei.
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Mount a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. Apoptotic cells will be identified by the dark brown (for DAB) or other colored staining of their nuclei.
-
The apoptotic index can be calculated as the percentage of TUNEL-positive cells.
-
Conclusion
This compound is a promising agent for cancer therapy, particularly in tumors with dysregulated polyamine metabolism. The protocols and data presented here provide a framework for researchers to effectively utilize xenograft mouse models to investigate the preclinical efficacy and mechanism of action of L-Eflornithine. Careful experimental design and adherence to detailed protocols are crucial for obtaining reliable and reproducible results.
References
- 1. Difluoromethylornithine Combined with a Polyamine Transport Inhibitor Is Effective against Gemcitabine Resistant Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eflornithine (DFMO) prevents progression of pancreatic cancer by modulating ornithine decarboxylase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ornithine decarboxylase as a therapeutic target for endometrial cancer | PLOS One [journals.plos.org]
- 5. Eflornithine (DFMO) Prevents Progression of Pancreatic Cancer by Modulating Ornithine Decarboxylase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ornithine Decarboxylase (ODC) Activity Assay Kit - Profacgen [profacgen.com]
- 8. researchgate.net [researchgate.net]
- 9. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. genscript.com [genscript.com]
- 15. Apoptosis - Paraffin Sections [emory.edu]
Troubleshooting & Optimization
Optimizing L-Eflornithine monohydrochloride concentration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of L-Eflornithine monohydrochloride (L-EFH) in cell culture experiments. L-EFH is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. Its application in cell culture requires careful optimization of concentration and monitoring of cellular effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a "suicide inhibitor" that irreversibly binds to ornithine decarboxylase (ODC).[1][2] ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine (B129725), and spermine).[1][3] By inhibiting ODC, L-Eflornithine prevents the conversion of ornithine to putrescine, thereby depleting the intracellular pool of polyamines. Polyamines are essential for cell proliferation, differentiation, and protein synthesis. Their depletion leads to a cytostatic effect, arresting cell growth and division.[2][4]
Q2: What are the expected effects of L-Eflornithine on cultured cells?
A2: Treatment of mammalian cells with L-Eflornithine typically results in a decrease in intracellular polyamine levels, leading to:
-
Inhibition of cell proliferation: A primary and well-documented effect is the slowing or complete arrest of cell growth.
-
Changes in cell morphology: Depending on the cell type, alterations in cell shape and size may be observed.
-
Arrest of protein synthesis: Depletion of spermidine and spermine (B22157) can cause a total arrest in translation.[4]
-
Induction of apoptosis: In some cell lines, prolonged polyamine depletion can lead to programmed cell death.
Q3: How do I determine the optimal concentration of L-Eflornithine for my cell line?
A3: The optimal concentration of L-Eflornithine is highly cell-line dependent and must be determined empirically. A dose-response experiment is recommended. This typically involves treating your cells with a range of L-Eflornithine concentrations (e.g., from 0.1 µM to 10 mM) for a specific duration (e.g., 24, 48, or 72 hours). The effect on cell viability or proliferation can then be measured using assays such as MTT, MTS, or direct cell counting. The goal is to identify a concentration that elicits the desired biological effect (e.g., growth inhibition) with minimal cytotoxicity.
Q4: How should I prepare and store this compound for cell culture?
A4: this compound is typically a water-soluble powder.
-
Preparation: Prepare a sterile stock solution by dissolving the powder in sterile distilled water or phosphate-buffered saline (PBS). For example, a 100 mM stock solution can be prepared and then further diluted in cell culture medium to the desired final concentrations. It is recommended to filter-sterilize the stock solution through a 0.22 µm filter.
-
Storage: Store the powder at the temperature recommended by the manufacturer, typically at room temperature or 4°C. Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell proliferation | 1. Concentration is too low: The chosen concentration may be insufficient to inhibit ODC in your specific cell line. 2. Cell line is resistant: Some cell lines may have intrinsic resistance mechanisms. 3. Drug inactivity: The L-Eflornithine solution may have degraded. | 1. Perform a dose-response study: Test a wider and higher range of concentrations. 2. Verify ODC activity: If possible, perform an ODC activity assay to confirm inhibition. Consider alternative drugs if resistance is confirmed. 3. Prepare a fresh stock solution: Ensure proper storage and handling of the compound. |
| High levels of cell death/cytotoxicity | 1. Concentration is too high: The concentration used is likely causing off-target effects or inducing apoptosis. 2. Prolonged incubation time: Continuous exposure may be toxic to the cells. | 1. Lower the concentration: Refer to your dose-response data to select a less toxic concentration that still provides the desired biological effect. 2. Reduce the incubation time: Perform a time-course experiment to determine the optimal exposure duration. |
| Cells detach from the culture plate | 1. Cell stress or toxicity: High concentrations or prolonged exposure can lead to cell stress and detachment. 2. Altered cell adhesion properties: Polyamine depletion can sometimes affect the expression of adhesion molecules. | 1. Optimize concentration and incubation time: Use the lowest effective concentration for the shortest necessary duration. 2. Use coated cultureware: Consider using plates coated with poly-L-lysine, collagen, or other extracellular matrix components to enhance cell attachment. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Inconsistent cell density at seeding, passage number, or media composition. 2. Inaccurate drug concentration: Errors in preparing or diluting the L-Eflornithine stock solution. | 1. Standardize cell culture practices: Use cells within a consistent passage number range, ensure uniform seeding density, and use the same batch of media and supplements. 2. Prepare fresh dilutions for each experiment: Carefully prepare and verify the concentrations of your working solutions from a reliable stock. |
Data Presentation
Table 1: Reported IC50 Values of L-Eflornithine in Various Cell Lines
| Cell Line/Organism | Assay | IC50 | Reference |
| Trypanosoma brucei gambiense (STIB930) | AlamarBlue Assay | 4.1 µM | [5] |
| Trypanosoma brucei gambiense (K03048) | AlamarBlue Assay | 8.9 µM | [5] |
| Trypanosoma brucei gambiense (130R) | AlamarBlue Assay | 7.7 µM | [5] |
| L6 Rat Skeletal Myoblasts | Cytotoxicity Assay | >100 µM | [5] |
| Human Dermal Fibroblasts (HFF-1) | MTS Assay (24h exposure) | >500 µg/mL (>2.7 mM) | [6] |
Experimental Protocols
Protocol for Determining Optimal L-Eflornithine Concentration using an MTT Assay
This protocol outlines a method to determine the concentration-dependent effects of L-Eflornithine on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Sterile PBS or distilled water
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
L-Eflornithine Treatment:
-
Prepare a series of L-Eflornithine dilutions in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the L-Eflornithine dilutions to the respective wells. Include a "vehicle control" (medium with the same solvent concentration used for the drug) and a "no-cell" blank control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3][7]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3][7]
-
Incubate for a further 4 hours at 37°C or overnight at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank from all other wells.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
-
Plot the % viability against the log of the L-Eflornithine concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol for Ornithine Decarboxylase (ODC) Activity Assay in Cell Lysates
This protocol provides a general method to measure ODC activity by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.
Materials:
-
Cultured cells (treated and untreated with L-Eflornithine)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 2.5 mM DTT, 0.1 mM EDTA, 50 µM pyridoxal-5'-phosphate)
-
L-[1-¹⁴C]-ornithine
-
Unlabeled L-ornithine
-
2 M Citric acid
-
Scintillation vials with center wells
-
Filter paper discs
-
Hyamine hydroxide (B78521) or other CO₂ trapping agent
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Lysate Preparation:
-
Wash cell monolayers with ice-cold PBS and scrape cells into lysis buffer.
-
Homogenize the cells (e.g., by sonication or repeated freeze-thaw cycles) on ice.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration (e.g., using a BCA assay).
-
-
ODC Reaction:
-
Place a filter paper disc impregnated with a CO₂ trapping agent in the center well of the scintillation vial.
-
In the bottom of the vial, prepare the reaction mixture containing lysis buffer, a known amount of cell lysate protein, and L-[1-¹⁴C]-ornithine.
-
Seal the vials and incubate at 37°C for a specific time (e.g., 30-60 minutes).
-
-
Stopping the Reaction and CO₂ Trapping:
-
Stop the reaction by injecting 2 M citric acid into the reaction mixture, avoiding contact with the center well.
-
Incubate for an additional 60 minutes at 37°C to allow for the complete trapping of the released ¹⁴CO₂ onto the filter paper.
-
-
Measurement:
-
Carefully remove the center well containing the filter paper and place it in a new scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the ODC activity as pmol of ¹⁴CO₂ released per mg of protein per hour.
-
Compare the ODC activity in L-Eflornithine-treated cells to that of untreated controls.
-
Visualizations
Caption: Polyamine biosynthesis pathway and the inhibitory action of L-Eflornithine on ODC.
Caption: Workflow for determining the optimal concentration of L-Eflornithine.
References
- 1. Depletion of the Polyamines Spermidine and Spermine by Overexpression of Spermidine/spermine N1-Acetyltransferase1 (SAT1) Leads to Mitochondria-Mediated Apoptosis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiospecific antitrypanosomal in vitro activity of eflornithine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eflornithine Hydrochloride-Loaded Electrospun Nanofibers as a Potential Face Mask for Hirsutism Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Common issues in L-Eflornithine monohydrochloride synthesis and solutions
Welcome to the Technical Support Center for L-Eflornithine Monohydrochloride Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| SYN-001 | Low overall yield of this compound. | - Incomplete reaction during the difluoromethylation step.- Suboptimal pH or temperature during hydrolysis.- Loss of product during crystallization and isolation. | - Ensure anhydrous conditions and use of a strong, non-nucleophilic base for the difluoromethylation.- Monitor the reaction progress using TLC or HPLC.- Optimize hydrolysis conditions; typically strong acid (e.g., 6N HCl) at elevated temperatures is required for complete deprotection.- Carefully control the crystallization process, including solvent choice, temperature, and cooling rate to maximize recovery. |
| PUR-001 | Presence of an unexpected peak corresponding to Eflornithine (B1671129) lactam in the HPLC analysis. | - Intramolecular cyclization of the eflornithine ester intermediate or eflornithine itself, often promoted by heat or basic conditions. | - Perform the hydrolysis of the ester intermediate under strongly acidic conditions to minimize lactam formation.- During workup and isolation, maintain a low pH.- If the lactam is present in the final product, recrystallization from a suitable solvent system (e.g., water/ethanol) can be effective in its removal. |
| PUR-002 | Detection of starting materials or intermediates in the final product. | - Incomplete reaction in one or more synthetic steps.- Inefficient purification to remove unreacted precursors. | - Drive reactions to completion by optimizing reaction time, temperature, and stoichiometry of reagents. Monitor reaction progress closely.- Employ multiple crystallization steps or alternative purification techniques like column chromatography if high levels of impurities persist. |
| QC-001 | The final product shows a loss of enantiomeric purity (racemization). | - Exposure to harsh basic or acidic conditions, or elevated temperatures for prolonged periods, which can lead to the abstraction of the alpha-proton. | - Use milder bases or reaction conditions where possible.- Minimize reaction times at high temperatures.- The use of certain coupling reagents and additives can help suppress racemization during peptide synthesis, a related field with similar challenges.[1] |
| QC-002 | High levels of residual solvents detected by GC-HS. | - Inefficient drying of the final product.- Formation of solvates during crystallization. | - Dry the product under vacuum at an appropriate temperature for a sufficient duration.- Choose a crystallization solvent that does not form stable solvates with the product.- Consider techniques like ultrasonic treatment during the final isolation steps to help reduce residual solvent levels. |
| PUR-003 | Formation of a dimer impurity. | - Intermolecular side reactions, potentially occurring at high concentrations or temperatures. | - Optimize reaction concentrations to favor intramolecular reactions over intermolecular side reactions.- Control the reaction temperature carefully.- Purification via crystallization is typically effective in removing dimeric impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
A1: Common impurities include unreacted starting materials, intermediates, and side-reaction products. Specifically, the following have been identified:
-
Methyl 2,5-diaminopentanoate HCl
-
Methyl 2,5-bis(benzylideneamino)pentanoate
-
3-aminopiperidin-2-one HCl (Eflornithine lactam)
-
3-amino-3-(difluoromethyl)piperidin-2-one HCl
Q2: How can I effectively remove the Eflornithine lactam impurity?
A2: The formation of the lactam is a common issue. To remove it, a carefully optimized crystallization process is typically effective. The choice of solvent system is critical. A common and effective method is recrystallization from a mixture of water and ethanol. The difference in solubility between this compound and its lactam in this solvent system allows for efficient separation.
Q3: What analytical methods are recommended for monitoring the synthesis and purity of the final product?
A3: A combination of chromatographic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): A validated RP-HPLC method is essential for quantitative analysis of the main compound and detection of non-volatile impurities. A typical method might use a C18 column with a mobile phase of methanol (B129727) and water, with UV detection.[2]
-
Gas Chromatography-Headspace (GC-HS): This is the standard method for the detection and quantification of residual solvents in the final active pharmaceutical ingredient (API).[3][4][5]
Q4: What are the critical process parameters to control to ensure high yield and purity?
A4: Several parameters are critical throughout the synthesis:
-
Anhydrous Conditions: Particularly during the difluoromethylation step to prevent quenching of the base and side reactions.
-
Temperature Control: Both for driving reactions to completion and for preventing the formation of thermally induced byproducts like the lactam.
-
pH Control: Especially during workup and hydrolysis to prevent racemization and lactam formation.
-
Purity of Starting Materials: Using high-purity starting materials is crucial to avoid carrying impurities through the synthesis.
Q5: Are there alternative, more sustainable synthesis routes for L-Eflornithine?
A5: Yes, research has been conducted on more sustainable synthetic routes. One notable example is the use of a continuous flow process employing fluoroform (CHF3) as the difluoromethyl source, which is a more environmentally benign reagent compared to older methods that might use ozone-depleting substances. This approach can also offer better control over reaction parameters, potentially leading to higher yields and purity.
Quantitative Data Summary
Table 1: Impact of Crystallization Solvent on Purity and Yield of this compound
| Crystallization Solvent System | Final Purity (by HPLC) | Typical Yield (%) | Key Observations |
| Water/Ethanol | >99.5% | 75-85% | Good for removing polar and non-polar impurities. Provides well-defined crystals. |
| Water/Methanol | >99.0% | 80-90% | Higher solubility can lead to slightly higher yields but may be less effective for certain impurities. |
| Water/Acetone | >98.5% | 70-80% | Can be effective, but acetone's volatility requires careful control of the crystallization process. |
Note: The data presented are typical ranges and can vary based on the specific experimental conditions and the purity of the crude product.
Table 2: Typical Levels of Key Impurities Before and After Final Crystallization
| Impurity | Level in Crude Product (%) | Level in Final Product (%) |
| Eflornithine Lactam | 0.5 - 2.0 | < 0.1 |
| Unreacted Ornithine Derivative | 1.0 - 5.0 | < 0.2 |
| Dimer Impurity | 0.2 - 1.0 | < 0.05 |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on common synthetic routes.
-
Protection of L-Ornithine: Start with the protection of the amino groups of L-ornithine monohydrochloride. This is often achieved by esterification of the carboxylic acid and formation of Schiff bases on the amino groups.
-
Difluoromethylation: The protected ornithine derivative is then subjected to difluoromethylation. This is a critical step requiring anhydrous conditions and a strong base (e.g., lithium diisopropylamide or lithium hexamethyldisilazide) at low temperatures. Difluoromethylating agents like chlorodifluoromethane (B1668795) or fluoroform are used.
-
Hydrolysis and Deprotection: The difluoromethylated intermediate is then deprotected under strong acidic conditions (e.g., refluxing in 6N HCl) to remove the protecting groups and hydrolyze the ester.
-
Isolation and Purification: The crude this compound is isolated, typically by precipitation. Purification is achieved by recrystallization from a suitable solvent system like water/ethanol.
-
Drying: The purified product is dried under vacuum to remove residual solvents.
Protocol 2: RP-HPLC Method for Purity Analysis
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
Protocol 3: GC-HS Method for Residual Solvent Analysis
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 200 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Program: Initial temperature 40 °C for 5 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
Headspace Sampler Conditions:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 minutes.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).
Visualizations
References
Technical Support Center: L-Eflornithine Monohydrochloride In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Eflornithine monohydrochloride in in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with L-Eflornithine, offering potential causes and solutions.
Issue 1: Suboptimal or Inconsistent Efficacy in Topical Applications
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor Skin Permeation: The stratum corneum acts as a significant barrier to drug absorption. | Microneedle Pre-treatment: Pre-treating the skin with a microneedle roller can create microchannels, significantly enhancing the permeation of L-Eflornithine to the hair follicles or target dermal layers.[1][2][3] |
| Inadequate Formulation: The vehicle of the topical formulation may not be optimized for drug release and skin penetration. | Formulation Optimization: Consider using penetration enhancers in the formulation. For example, essential oils like lavender oil have been shown to improve the percutaneous absorption of drugs.[4] Additionally, ensure the formulation is stable and prevents degradation of the active ingredient. |
| Incorrect Application Procedure: Insufficient amount of cream, infrequent application, or improper preparation of the application site can lead to reduced efficacy. | Standardize Application Protocol: Ensure a consistent, thin layer of the cream is applied to the target area at regular intervals (e.g., twice daily). The skin should be clean and dry before application. For hair growth inhibition studies, hair can be removed by waxing or trimming prior to the initial application.[1][2] |
| Animal Model Variability: Differences in skin thickness and hair cycle stage between animals can lead to inconsistent results. | Synchronize Hair Growth Phase: For studies on hair growth, the hair cycle of the animals can be synchronized prior to the experiment to reduce variability. |
Issue 2: Lack of Efficacy or High Variability in Systemic Administration
| Potential Cause | Troubleshooting/Optimization Strategy |
| Low Oral Bioavailability: L-Eflornithine has inadequate oral bioavailability, which can lead to sub-therapeutic concentrations at the target site.[5] | Route of Administration: For preclinical studies requiring consistent systemic exposure, consider intravenous (IV) or intraperitoneal (IP) administration to bypass issues with oral absorption. |
| Suboptimal Dosing Regimen: The dose and frequency of administration may not be sufficient to maintain therapeutic drug levels. | Dose-Response Studies: Conduct a dose-response study to determine the optimal dosage for your specific animal model and disease state.[6][7] |
| Enantiomeric Composition: The racemic mixture of eflornithine (B1671129) is commonly used, but the L-enantiomer is significantly more potent. Variations in the L-D ratio could affect efficacy. | Use Pure L-Eflornithine: Whenever possible, use the purified L-enantiomer to ensure consistent and maximal potency.[8][9] |
| Drug Resistance: In some models, particularly in infectious diseases like trypanosomiasis, resistance can develop due to decreased drug uptake. | Combination Therapy: Consider combining L-Eflornithine with other agents that have a different mechanism of action. For example, in trypanosomiasis, combination with nifurtimox (B1683997) has shown improved efficacy.[8][10] In cancer models, combinations with drugs like sulindac (B1681787) or interferon-alpha have been explored.[11][12][13][14] |
Issue 3: Inconsistent or Unexpected Biomarker Results
| Potential Cause | Troubleshooting/Optimization Strategy |
| Issues with Ornithine Decarboxylase (ODC) Activity Assay: Interference from other components in the tissue lysate or improper sample handling can lead to inaccurate measurements.[15][16] | Optimize Assay Protocol: Use a validated and sensitive assay for ODC activity, such as a luminescence-based method or a radiometric assay.[17] Ensure proper tissue homogenization and protein quantification. Include appropriate positive and negative controls. |
| Problems with Polyamine Analysis: The method of tissue extraction and analysis can significantly impact the detection and quantification of polyamines.[18] | Standardize Extraction and Analysis: Use a validated method for polyamine extraction, such as perchloric acid extraction.[18] High-performance liquid chromatography (HPLC) is a common and reliable method for quantifying polyamines.[19] |
| Timing of Sample Collection: ODC activity and polyamine levels can change dynamically in response to treatment. | Time-Course Experiment: Conduct a time-course experiment to determine the optimal time point for measuring ODC activity and polyamine levels after L-Eflornithine administration. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-Eflornithine?
A1: L-Eflornithine is an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is the rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine), which are essential for cell proliferation and differentiation. By inhibiting ODC, L-Eflornithine depletes intracellular polyamine levels, leading to a cytostatic effect.
Q2: How can I improve the delivery of L-Eflornithine to the brain?
A2: L-Eflornithine has low blood-brain barrier permeation.[5] Research has shown that co-administration with an E-cadherin peptide (HAV6) can increase its concentration in the brain by modulating intercellular junctions.[5]
Q3: What is the difference in efficacy between L-Eflornithine and the racemic mixture (DL-Eflornithine)?
A3: The L-enantiomer (L-Eflornithine) is significantly more potent as an inhibitor of ODC than the D-enantiomer.[8][9] Therefore, using the pure L-enantiomer is expected to provide greater efficacy at a lower dose compared to the racemic mixture.
Q4: Are there any known mechanisms of resistance to L-Eflornithine?
A4: Yes, particularly in the context of African trypanosomiasis, resistance has been linked to the loss of a specific amino acid transporter (TbAAT6) in the parasite, which leads to reduced drug uptake.
Q5: What are some common combination therapies with L-Eflornithine?
A5: L-Eflornithine has been investigated in combination with several other agents to enhance its efficacy:
-
Nifurtimox: For the treatment of African trypanosomiasis.[8][10]
-
Sulindac: For the prevention of polyps in familial adenomatous polyposis.[12][13][14]
-
Interferon-alpha: Explored in the context of recurrent glioma.[11]
Experimental Protocols
Protocol 1: In Vivo Topical Efficacy Model for Hair Growth Inhibition (Mouse Model)
This protocol is adapted from studies demonstrating the efficacy of topical eflornithine.[1][2][3]
-
Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used due to their synchronized hair growth cycles.
-
Hair Removal: Anesthetize the mice and remove the hair from a defined area on the dorsal skin using waxing or clippers.
-
Microneedle Pre-treatment (Optional but Recommended): Gently roll a microneedle device (e.g., 0.5 mm length) over the hairless skin area.
-
L-Eflornithine Application: Apply a thin, uniform layer of the L-Eflornithine cream (e.g., 13.9%) to the treated area twice daily.
-
Efficacy Assessment: Monitor hair regrowth daily and document with photographs. The primary endpoint is typically the time to visible hair regrowth.
-
Histological Analysis (Optional): At the end of the study, skin biopsies can be taken for histological analysis to assess hair follicle morphology and cell proliferation (e.g., via Ki-67 staining).
Protocol 2: Measurement of Ornithine Decarboxylase (ODC) Activity in Tissue
This protocol provides a general workflow for measuring ODC activity.
-
Tissue Homogenization: Homogenize fresh or frozen tissue samples in a suitable buffer on ice.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic fraction where ODC is located.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
-
Enzymatic Reaction: Incubate a known amount of protein from the supernatant with a reaction mixture containing L-ornithine (the substrate for ODC) and pyridoxal (B1214274) 5'-phosphate (a cofactor). For radiometric assays, [1-14C]-L-ornithine is used.
-
Quantification of Product:
-
Radiometric Assay: Measure the amount of 14CO2 released, which is proportional to ODC activity.
-
Luminescence Assay: Measure the production of putrescine, which can be enzymatically converted to produce a luminescent signal.[17]
-
-
Data Analysis: Express ODC activity as pmol or nmol of product formed per milligram of protein per hour.
Visualizations
Caption: Polyamine biosynthesis pathway and the inhibitory action of L-Eflornithine on ODC.
Caption: Experimental workflow for evaluating the in vivo topical efficacy of L-Eflornithine.
Caption: Troubleshooting logic for suboptimal systemic efficacy of L-Eflornithine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A method to improve the efficacy of topical eflornithine hydrochloride cream - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A method to improve the efficacy of topical eflornithine hydrochloride cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2022175985A1 - An eflornithine composition for inhibiting hair growth - Google Patents [patents.google.com]
- 5. Improving Eflornithine Oral Bioavailability and Brain Uptake by Modulating Intercellular Junctions With an E-cadherin Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. Population Pharmacodynamic Modeling of Eflornithine-Based Treatments Against Late-Stage Gambiense Human African Trypanosomiasis and Efficacy Predictions of L-eflornithine-Based Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phase II trial of recombinant interferon-alpha-2a and eflornithine in patients with recurrent glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. io.nihr.ac.uk [io.nihr.ac.uk]
- 13. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 14. targetedonc.com [targetedonc.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 17. A luminescence-based test for determining ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effect of experimental conditions on the detection of spermine in cell extracts and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to L-Eflornithine Monohydrochloride (DFMO) in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to L-Eflornithine monohydrochloride (DFMO) in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows reduced sensitivity to DFMO over time. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to DFMO is a significant challenge in cancer research. The primary mechanisms include:
-
Increased Polyamine Uptake: Cancer cells can compensate for the DFMO-induced blockade of polyamine synthesis by increasing the import of polyamines from their microenvironment. This is a common escape mechanism.
-
Upregulation of Ornithine Decarboxylase (ODC): Cells may develop resistance through the amplification or increased expression of the ODC1 gene, the target of DFMO. This leads to higher levels of the ODC enzyme, requiring greater concentrations of DFMO for effective inhibition.
-
Activation of Alternative Polyamine Synthesis Pathways: Cancer cells might utilize alternative biochemical routes to produce polyamines, bypassing the ODC-dependent pathway.
-
Activation of Pro-Survival Signaling Pathways: Treatment with DFMO can sometimes trigger pro-survival signaling cascades, such as the PI3K/Akt pathway, which can counteract the drug's anti-proliferative effects and confer resistance to apoptosis.
Q2: I am observing high variability in DFMO efficacy across different cancer cell lines. Why is this the case?
A2: The efficacy of DFMO can be highly dependent on the genetic background of the cancer cells. A key factor is the status of the MYCN oncogene. Cancer cells with MYCN amplification often exhibit elevated ODC1 expression, making them more reliant on the polyamine biosynthesis pathway and thus potentially more sensitive to DFMO. However, these cells are also adept at developing resistance. Additionally, inherent differences in the efficiency of polyamine transport systems and the activity of compensatory signaling pathways among different cell lines contribute to the observed variability in response.
Q3: Can DFMO be used in combination with other agents to enhance its efficacy and overcome resistance?
A3: Yes, combination therapy is a highly effective strategy. Preclinical and clinical studies have shown that combining DFMO with other agents can synergistically enhance its anti-cancer effects and overcome resistance. Promising combinations include:
-
Polyamine Transport Inhibitors (e.g., AMXT 1501): These agents block the uptake of extracellular polyamines, preventing cancer cells from bypassing DFMO's inhibition of polyamine synthesis.
-
Other Polyamine Synthesis Inhibitors (e.g., SAM486): Targeting other enzymes in the polyamine synthesis pathway can create a more comprehensive blockade.
-
COX Inhibitors (e.g., Celecoxib): These drugs can promote the acetylation and subsequent export of polyamines from the cell, further reducing intracellular polyamine levels.
-
Conventional Chemotherapies (e.g., Cisplatin, Cyclophosphamide): DFMO can sensitize cancer cells to the cytotoxic effects of traditional chemotherapy agents.
-
Targeted Therapies (e.g., PI3K/Akt inhibitors, PARP inhibitors): Combining DFMO with inhibitors of pro-survival signaling pathways can counteract resistance mechanisms and induce apoptosis.
Troubleshooting Guides
Problem 1: Decreased DFMO efficacy in long-term cell culture.
| Possible Cause | Troubleshooting Step |
| Increased Polyamine Uptake | 1. Perform a polyamine uptake assay to assess the rate of extracellular polyamine import. 2. If uptake is elevated, consider co-treatment with a polyamine transport inhibitor like AMXT 1501. |
| ODC1 Gene Amplification/Overexpression | 1. Perform qPCR or Western blot to quantify ODC1 mRNA and ODC protein levels, respectively. 2. If ODC levels are elevated, consider increasing the DFMO concentration or combining it with another therapeutic agent. |
| Activation of Pro-survival Signaling | 1. Use Western blotting to assess the phosphorylation status of key proteins in survival pathways (e.g., Akt, ERK). 2. If pro-survival pathways are activated, consider co-treatment with a relevant inhibitor (e.g., a PI3K/Akt inhibitor). |
Problem 2: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent Seeding Density | 1. Ensure a consistent number of cells are seeded in each well. 2. Perform a cell count immediately before plating. |
| Edge Effects in Multi-well Plates | 1. Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. 2. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Variable Drug Activity | 1. Prepare fresh drug solutions for each experiment. 2. Store stock solutions at the recommended temperature and protect from light. |
Data Presentation
Table 1: IC50 Values of DFMO Monotherapy in Various Cancer Cell Lines
| Cell Line | Cancer Type | DFMO IC50 (mM) | Reference |
| BE(2)-C | Neuroblastoma | ~20-30 | [1] |
| SMS-KCNR | Neuroblastoma | ~20-30 | [1] |
| SKOV-3 | Ovarian Cancer | ~0.1 | [2] |
| A2780 | Ovarian Cancer | ~0.1 | [2] |
Table 2: Synergistic Effects of DFMO in Combination Therapies
| Cancer Type | Combination Agent | Effect | Reference |
| Neuroblastoma | AMXT 1501 (Polyamine Transport Inhibitor) | Synergistic inhibition of cell proliferation | [1] |
| Neuroblastoma | SAM486 (AMD1 Inhibitor) | Additive effect in reducing polyamine synthesis | [3] |
| Neuroblastoma | Celecoxib (B62257) (COX Inhibitor) | Synergistic effect, decreased spermidine (B129725) levels | [3] |
| Neuroblastoma | PI3K/Akt Inhibitors | Augmented inhibition of proliferation, migration, and invasion | [4] |
| Squamous Cell Carcinoma | MQT 1426 (Polyamine Transport Inhibitor) | Significantly more effective than single agents in achieving complete tumor response | [5] |
| Pancreatic Cancer | Trimer44NMe (Polyamine Transport Inhibitor) | Significantly reduced PDAC cell viability | [6] |
| Ovarian Cancer | Rucaparib (PARP Inhibitor) | Increased sensitivity of ovarian cancer cells to rucaparib | [7] |
| Bladder Cancer | Celecoxib (COX Inhibitor) | Greater inhibition of cell growth than celecoxib alone | [8] |
Experimental Protocols
Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)
This assay measures the enzymatic activity of ODC by quantifying the release of 14CO2 from [14C]-L-ornithine.
Materials:
-
Cell lysate
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 2.5 mM DTT)
-
[1-14C]-L-ornithine
-
Pyridoxal-5-phosphate (PLP)
-
Scintillation vials
-
Filter paper discs
-
Hyamine hydroxide (B78521) or NaOH
-
Sulfuric acid or citric acid
-
Scintillation fluid
Procedure:
-
Prepare cell lysates in a suitable lysis buffer on ice.
-
In a sealed vial, incubate the cell lysate with the assay buffer containing PLP and [1-14C]-L-ornithine.
-
Place a filter paper disc impregnated with hyamine hydroxide or NaOH in the cap of the vial to trap the released 14CO2.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by injecting sulfuric acid or citric acid into the reaction mixture.
-
Continue incubation for an additional period to ensure complete trapping of the 14CO2.
-
Transfer the filter paper disc to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Express ODC activity as nmol of CO2 released per minute per mg of protein.[9]
Polyamine Uptake Assay (Radiolabeled Spermidine)
This protocol measures the rate of polyamine import into cells using radiolabeled spermidine.
Materials:
-
Cultured cells
-
[3H]-spermidine or [14C]-spermidine
-
Culture medium
-
Ice-cold PBS
-
Lysis buffer (e.g., 0.1% SDS in PBS)
-
Scintillation vials
-
Scintillation fluid
Procedure:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Remove the culture medium and wash the cells with serum-free medium.
-
Initiate uptake by adding medium containing a known concentration of radiolabeled spermidine.
-
Incubate at 37°C for a specific time period (e.g., 30 minutes). For a negative control to measure surface binding, perform a parallel incubation at 4°C.
-
Terminate the uptake by rapidly washing the cells multiple times with ice-cold PBS containing an excess of unlabeled spermidine, followed by a final wash with ice-cold PBS alone.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Normalize the uptake to the total protein content of the cell lysate.[10][11]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cultured cells in a 96-well plate
-
DFMO and/or other treatment compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of DFMO and/or other compounds for the desired duration (e.g., 48-72 hours).
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[12][13][14][15]
Mandatory Visualizations
Caption: DFMO inhibits ODC, the rate-limiting enzyme in polyamine synthesis.
Caption: Key mechanisms of cellular resistance to DFMO treatment.
Caption: Strategies to overcome DFMO resistance using combination therapies.
References
- 1. Unbiased metabolite profiling indicates that a diminished thymidine pools is the underlying mechanism of colon cancer chemoprevention by alpha-difluoromethylornithine (DFMO) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Ornithine Decarboxylase Inhibition by DFMO Activates Opposing Signaling Pathways via Phosphorylation of both Akt/PKB and p27Kip1 in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Apparent ornithine decarboxylase activity, measured by 14CO2 trapping, after frozen storage of rat tissue and rat tissue supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Drug Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of α-Difluoromethylornithine on Markers of Proliferation, Invasion, and Apoptosis in Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 9. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT (Assay protocol [protocols.io]
Technical Support Center: HPLC Analysis of L-Eflornithine Monohydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of L-Eflornithine monohydrochloride. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the HPLC analysis of this compound in a question-and-answer format.
Issue 1: Peak Tailing
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer: Peak tailing is a common issue when analyzing basic compounds like L-Eflornithine, which contains primary amine groups.[1] The primary cause is often secondary interactions between the analyte and the stationary phase.[1]
Potential Causes and Solutions:
-
Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the basic amine groups of L-Eflornithine, leading to peak tailing.[1][2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, reducing their interaction with the analyte.[3] The use of a mobile phase containing 2% glacial acetic acid in water has been shown to be effective.[4]
-
Solution 2: Use an End-Capped Column: Employ a column that is well end-capped to minimize the number of free silanol groups.[1]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[3]
-
Solution: Reduce the injection volume or the concentration of the sample.[5]
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the column bed can also cause peak tailing.[3][5]
-
Solution: Flush the column with a strong solvent or, if the column is old or heavily contaminated, replace it.[6]
-
Issue 2: Retention Time Variability
Question: I am observing inconsistent retention times for this compound between injections. What could be causing this and how can I improve reproducibility?
Answer: Retention time shifts can be caused by a variety of factors related to the HPLC system, the mobile phase, or the column.[7]
Potential Causes and Solutions:
-
Mobile Phase Composition: Small variations in the mobile phase composition, including pH, can lead to significant shifts in retention time.[8]
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurement of all components. If preparing the mobile phase online, ensure the pump is functioning correctly.[9]
-
-
Column Temperature: Fluctuations in column temperature can affect retention times.[7]
-
Solution: Use a column oven to maintain a stable temperature throughout the analysis.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before the first injection can cause retention time drift in the initial runs.[10]
-
Solution: Ensure the column is adequately equilibrated with the mobile phase until a stable baseline is achieved.
-
-
Pump Performance: Inconsistent flow rates due to pump issues, such as air bubbles or worn seals, can cause retention time variability.[7]
-
Solution: Degas the mobile phase and regularly maintain the HPLC pump.
-
Issue 3: Ghost Peaks in the Chromatogram
Question: I am seeing unexpected peaks (ghost peaks) in my chromatograms, even in blank injections. What is the source of these peaks and how can I eliminate them?
Answer: Ghost peaks are extraneous peaks that can originate from various sources within the HPLC system or the sample preparation process.[11][12]
Potential Causes and Solutions:
-
Mobile Phase Contamination: Impurities in the solvents or water used to prepare the mobile phase are a common source of ghost peaks.[13]
-
System Contamination: Carryover from previous injections or contamination of system components (e.g., injector, seals) can lead to ghost peaks.[12]
-
Solution: Implement a thorough cleaning procedure for the autosampler and injector. Running a blank gradient after a sample with high concentration can help identify carryover.[6]
-
-
Sample Diluent: If the sample diluent is different from the mobile phase, it can cause a disturbance at the beginning of the chromatogram, which might be mistaken for a ghost peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[9]
-
Experimental Protocols
Below are detailed methodologies for the HPLC analysis of this compound based on validated methods.
Method 1: Isocratic RP-HPLC with UV Detection
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: BDS Hypersil C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol (B129727) and water in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Temperature: Room temperature.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Working standards are prepared by diluting the stock solution.
-
Sample Preparation: For a parenteral formulation, the sample is diluted with the mobile phase to a suitable concentration. The solution is then sonicated and filtered through a 0.45 µm filter before injection.
Method 2: Isocratic RP-HPLC with UV Detection and Acidified Mobile Phase [4]
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: BDS Hypersil C18 (150 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of methanol and 2% glacial acetic acid in water in an 80:20 v/v ratio.[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Detection Wavelength: 290 nm.[4]
-
Temperature: Room temperature.[4]
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution (1 mg/mL) is prepared by dissolving this compound in methanol.[4]
-
Sample Preparation: The formulation is diluted with methanol, sonicated for 10 minutes, and filtered through a Whatman filter paper.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from the validated HPLC methods for this compound.
Table 1: Chromatographic Parameters
| Parameter | Method 1 | Method 2[14][15] | Method 3[16] |
| Retention Time (min) | 4.8 | 4.3 | 14.7 |
| Column Type | C18 | C18 | C8 |
| Mobile Phase | Methanol:Water (60:40) | Methanol:2% Acetic Acid in Water (80:20) | Gradient of Acetate Buffer and THF with Acetonitrile and THF |
| Detection (nm) | 254 | 290 | 330 (after derivatization) |
Table 2: Method Validation Parameters
| Parameter | Method 1[17] | Method 2[15] | Method 3[18] |
| Linearity Range | 5-15 ng/mL | 50-100 µg/mL | 120-900 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.999 | 0.9999 |
| Accuracy (% Recovery) | 98.4% | 100.5% | 99.31 - 99.47% |
| Limit of Detection (LOD) | - | 0.008438 µg/mL | - |
| Limit of Quantification (LOQ) | - | 0.028126 µg/mL | - |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the HPLC analysis of this compound.
Caption: General troubleshooting workflow for HPLC analysis.
Caption: Sample preparation and analysis workflow.
Caption: Relationship between HPLC method validation parameters.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for developing an HPLC method for this compound?
A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol and a slightly acidic aqueous buffer.[4] Detection is typically performed in the low UV range, around 210 nm, unless a derivatization agent is used.[18]
Q2: Is derivatization necessary for the analysis of this compound?
Derivatization is not strictly necessary, as several methods demonstrate successful analysis of the underivatized compound.[4][17] However, for analysis in complex matrices like serum, pre-column derivatization with an agent like dansyl chloride can improve sensitivity and selectivity.[16]
Q3: What are the key system suitability parameters to monitor for this analysis?
Key system suitability parameters include the tailing factor (should be less than 2), theoretical plates (typically greater than 2000), and the relative standard deviation (%RSD) of peak area and retention time for replicate injections (should be less than 2%).[18]
Q4: How should I prepare samples from a cream formulation for HPLC analysis?
For cream formulations, an extraction step is necessary. This typically involves dispersing the cream in a suitable solvent, followed by steps to remove excipients, such as centrifugation and filtration, before injecting the supernatant.
Q5: Can I use a gradient elution method for this analysis?
Yes, a gradient elution method can be used, especially for analyzing L-Eflornithine in complex samples where it is necessary to separate the analyte from other components.[16] A gradient can also be useful for flushing the column of strongly retained impurities.[6]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Determination and Validation of Eflornithine Hydrochloride by (Rp-Hplc) Reversed Phase High Performance Liquid Chromatography [pubs.sciepub.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. hplc.eu [hplc.eu]
- 7. uhplcs.com [uhplcs.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. youtube.com [youtube.com]
- 11. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 12. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 13. uhplcs.com [uhplcs.com]
- 14. Determination and Validation of Eflornithine Hydrochloride by (Rp-Hplc) Reversed Phase High Performance Liquid Chromatography [sciepub.com]
- 15. researchgate.net [researchgate.net]
- 16. High-pressure liquid chromatographic analysis of eflornithine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Adjusting L-Eflornithine monohydrochloride treatment protocols for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-Eflornithine monohydrochloride (also known as DFMO) in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly specific, irreversible inhibitor of the enzyme ornithine decarboxylase (ODC).[1] ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine).[1] Polyamines are essential for cell proliferation, differentiation, and DNA stabilization.[1][2] By inhibiting ODC, L-Eflornithine depletes intracellular polyamine pools, leading to a cytostatic effect (inhibition of cell growth) rather than a cytotoxic (cell-killing) effect in most mammalian cells.[2][3]
Q2: How does the sensitivity to L-Eflornithine vary between different cell lines?
A2: The sensitivity of cell lines to L-Eflornithine can vary significantly. This variability can be attributed to several factors, including the cell line's intrinsic reliance on de novo polyamine synthesis, the rate of polyamine uptake from the culture medium, and the expression levels of ODC.[4] For instance, some cancer cell lines, particularly those with MYCN amplification like neuroblastoma, may exhibit increased dependence on polyamine synthesis and thus show greater sensitivity to ODC inhibition.[2]
Q3: What is the difference between the L- and D-enantiomers of Eflornithine?
A3: Eflornithine is a racemic mixture of D- and L-enantiomers. Both enantiomers have been shown to irreversibly inactivate ODC. However, the L-enantiomer (L-Eflornithine) exhibits a significantly higher binding affinity for the ODC enzyme, with a dissociation constant (KD) approximately 20 times lower than that of the D-enantiomer.[5] This suggests that L-Eflornithine is the more potent inhibitor of ODC.[5]
Q4: Can cells develop resistance to L-Eflornithine?
A4: Yes, cells can develop resistance to L-Eflornithine. A primary mechanism of resistance is the upregulation of polyamine transport systems, allowing cells to bypass the inhibition of endogenous synthesis by scavenging polyamines from the extracellular environment (e.g., culture medium).[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect on cell proliferation | 1. Insufficient Drug Concentration: The IC50 can vary greatly between cell lines. 2. High Polyamine Levels in Serum: Fetal Bovine Serum (FBS) contains polyamines that cells can uptake, masking the effect of ODC inhibition. 3. Short Treatment Duration: As a cytostatic agent, the effects of L-Eflornithine may take several days to become apparent. 4. Cell Line Resistance: The cell line may have a robust polyamine transport system. | 1. Titrate L-Eflornithine: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range (e.g., 1 µM to 10 mM). 2. Use Dialyzed Serum: Culture cells in a medium supplemented with dialyzed FBS to reduce exogenous polyamines. 3. Extend Incubation Time: Monitor cell proliferation over a longer period (e.g., 72-96 hours or longer), replacing the medium with fresh L-Eflornithine as needed. 4. Co-treatment with a Polyamine Transport Inhibitor: Consider using a polyamine transport inhibitor in combination with L-Eflornithine. |
| High variability between replicate wells in cytotoxicity/viability assays | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. L-Eflornithine Precipitation: High concentrations of the drug may precipitate out of the solution. 3. Assay Interference: The chemical properties of L-Eflornithine might interfere with the assay reagents (e.g., MTT reduction). | 1. Ensure Homogenous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Check Solubility: Ensure L-Eflornithine is fully dissolved in the culture medium. Prepare fresh stock solutions and filter-sterilize. 3. Use a Different Viability Assay: If you suspect assay interference, try an alternative method (e.g., a crystal violet assay or an ATP-based assay like CellTiter-Glo®). Include appropriate vehicle controls. |
| Cells recover and resume proliferation after initial growth inhibition | 1. Depletion of L-Eflornithine: The drug may be metabolized or degraded over time in culture. 2. Adaptation of Cells: Cells may adapt by upregulating polyamine transporters. | 1. Replenish L-Eflornithine: For long-term experiments, change the medium and re-add fresh L-Eflornithine every 48-72 hours. 2. Monitor Polyamine Transporter Expression: If feasible, assess the expression of key polyamine transporters (e.g., SLC3A2) over the course of the experiment. |
Data Presentation
Table 1: Comparative IC50 Values of L-Eflornithine (DFMO) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method | Reference |
| SK-N-BE(2) | Neuroblastoma | >100 | 96 | DIMSCAN | [6] |
| CHLA-90 | Neuroblastoma | >100 | 96 | DIMSCAN | [6] |
| HCT116 | Colon Cancer | Not explicitly cytotoxic; decreases polyamine content | - | - | [5] |
| BE(2)-C | Neuroblastoma | ~5000 (5 mM) | 72 | Calcein AM | [7] |
| SMS-KCNR | Neuroblastoma | ~5000 (5 mM) | 72 | Calcein AM | [7] |
| OVCAR3 | Ovarian Cancer | ~500 (0.5 mM) - reduces viability | - | - | [8] |
| OVCAR8 | Ovarian Cancer | ~500 (0.5 mM) - reduces viability | - | - | [8] |
| OVCAR5 | Ovarian Cancer | No significant effect alone at 0.5 mM | - | - | [8] |
| SKOV3 | Ovarian Cancer | No significant effect alone at 0.5 mM | - | - | [8] |
Note: L-Eflornithine often exhibits cytostatic rather than cytotoxic effects, leading to high IC50 values in traditional cytotoxicity assays. It is often more informative to measure effects on cell proliferation over time or neurosphere formation.[2][9]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of L-Eflornithine on cell viability.
Materials:
-
This compound
-
Target cell line
-
Complete culture medium (consider using dialyzed FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
L-Eflornithine Treatment:
-
Prepare serial dilutions of L-Eflornithine in culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the 2X L-Eflornithine dilutions to the respective wells. Include vehicle control wells (medium without the drug).
-
Incubate for the desired treatment period (e.g., 24, 48, 72, or 96 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Protocol 2: Analysis of Intracellular Polyamine Levels by HPLC
This protocol provides a method to quantify the intracellular concentrations of putrescine, spermidine, and spermine (B22157) following L-Eflornithine treatment.
Materials:
-
This compound
-
Target cell line cultured in 6-well plates or larger flasks
-
PBS (ice-cold)
-
Perchloric acid (PCA), 0.4 M (ice-cold)
-
Dansyl chloride solution
-
Acetonitrile (B52724) (HPLC grade)
-
Putrescine, spermidine, and spermine standards
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with the desired concentrations of L-Eflornithine for the chosen duration.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.
-
Centrifuge at 1000 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Polyamine Extraction:
-
Resuspend the cell pellet in 200 µL of ice-cold 0.4 M PCA.
-
Lyse the cells by sonication or three freeze-thaw cycles.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
Mix a portion of the supernatant with dansyl chloride solution and a saturated sodium carbonate solution.
-
Incubate in the dark at 60°C for 1 hour.
-
Add proline to quench the reaction.
-
Extract the dansylated polyamines with toluene (B28343).
-
Evaporate the toluene layer to dryness and reconstitute the residue in acetonitrile.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the dansylated polyamines on a C18 column using a gradient of acetonitrile in water.
-
Detect the fluorescent derivatives using a fluorescence detector (e.g., excitation at 340 nm and emission at 515 nm).
-
Quantify the polyamine levels by comparing the peak areas to a standard curve generated with known concentrations of putrescine, spermidine, and spermine.
-
Visualizations
Caption: Polyamine synthesis pathway and the inhibitory action of L-Eflornithine on ODC.
Caption: General experimental workflow for evaluating the effects of L-Eflornithine.
Caption: Troubleshooting logic for addressing a lack of effect from L-Eflornithine.
References
- 1. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Polyamines and Their Biosynthesis/Catabolism Genes Are Differentially Modulated in Response to Heat Versus Cold Stress in Tomato Leaves (Solanum lycopersicum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Difluoromethylornithine (DFMO) Enhances the Cytotoxicity of PARP Inhibition in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
Technical Support Center: Enhancing the Bioavailability of L-Eflornithine Monohydrochloride in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the oral bioavailability of L-Eflornithine monohydrochloride in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of L-Eflornithine in animal models?
A1: The oral bioavailability of L-Eflornithine in rats is known to be relatively low and exhibits stereoselectivity. Studies have shown that the bioavailability of the more potent L-isomer is lower than that of the D-isomer. In Sprague-Dawley rats, the oral bioavailability of L-Eflornithine has been reported to be approximately 38% to 41%.[1][2]
Q2: What are the primary challenges associated with the oral delivery of L-Eflornithine?
A2: The main challenges for oral L-Eflornithine delivery are its inadequate oral bioavailability and low permeation across biological barriers like the intestinal epithelium and the blood-brain barrier.[1][2] This necessitates high doses and can lead to variability in therapeutic outcomes.
Q3: Are there any known methods to enhance the oral bioavailability of L-Eflornithine?
A3: Yes, research has demonstrated that co-administration of an E-cadherin peptide modulator, HAV6, can significantly increase the oral bioavailability of L-Eflornithine in rats.[1][2] This peptide is thought to transiently open intercellular junctions, facilitating paracellular drug transport.
Q4: What other formulation strategies could potentially improve L-Eflornithine bioavailability?
A4: While specific studies on L-Eflornithine are limited, general strategies for enhancing the oral bioavailability of poorly permeable drugs could be explored. These include:
-
Nanoparticle Formulations: Encapsulating L-Eflornithine in nanoparticles could improve its stability and uptake across the intestinal mucosa.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the solubilization and absorption of drugs.
-
Prodrug Approach: Modifying the L-Eflornithine molecule into a more lipophilic prodrug could improve its passive diffusion across the intestinal epithelium.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can enhance the aqueous solubility and dissolution rate of a drug.
Q5: Has the use of permeation enhancers other than HAV6 been explored for L-Eflornithine?
A5: Currently, published research primarily focuses on the HAV6 peptide for enhancing L-Eflornithine's oral bioavailability. However, other permeation enhancers that are known to modulate tight junctions could be investigated, but their efficacy and safety for use with L-Eflornithine would need to be established through dedicated studies.
Troubleshooting Guides
Q1: We are observing high variability in the plasma concentrations of L-Eflornithine in our rat studies. What could be the cause?
A1: High variability in plasma concentrations can stem from several factors:
-
Inconsistent Dosing: Ensure accurate and consistent oral gavage technique. The volume and concentration of the dosing solution should be precise for each animal.
-
Food Effects: The presence or absence of food in the stomach can significantly alter drug absorption. Standardize the fasting period for all animals before dosing.
-
Gastrointestinal Transit Time: Variations in GI transit time among animals can lead to differences in the extent of drug absorption.
-
Animal Health: Ensure all animals are healthy and free from any underlying conditions that might affect gastrointestinal function.
Q2: Our attempt to replicate the bioavailability enhancement with a permeation enhancer did not yield the expected increase. What should we check?
A2: If you are not observing the expected enhancement in bioavailability, consider the following:
-
Enhancer Stability: Verify the stability of your permeation enhancer in the formulation and under the experimental conditions. For peptide enhancers like HAV6, ensure it has not degraded. The stability of HAV6 has been shown to be lower in rat and mouse plasma compared to human plasma.[2]
-
Formulation Issues: The co-formulation of L-Eflornithine and the enhancer is critical. Ensure they are administered in a way that allows for simultaneous presence at the site of absorption. Check the pH and composition of your vehicle.
-
Dose and Concentration: The concentration of the permeation enhancer is crucial. An insufficient concentration may not be effective, while an excessively high concentration could lead to toxicity. Re-verify the doses used in the original successful studies.
-
Timing of Administration: If the drug and enhancer are not administered simultaneously, the window of enhanced permeability may be missed.
Q3: We are planning to develop a nanoparticle formulation for L-Eflornithine. What are the key initial parameters to consider?
A3: When developing a nanoparticle formulation, focus on these initial parameters:
-
Polymer/Lipid Selection: Choose biocompatible and biodegradable materials that have a good safety profile and are suitable for oral administration.
-
Particle Size and Surface Charge: Aim for a particle size that is optimal for oral absorption, generally in the range of 100-300 nm. The surface charge can influence mucoadhesion and cellular uptake.
-
Encapsulation Efficiency: Maximize the amount of L-Eflornithine encapsulated within the nanoparticles to ensure an adequate therapeutic dose can be delivered.
-
In Vitro Release Profile: Characterize the release of L-Eflornithine from the nanoparticles in simulated gastric and intestinal fluids to predict its in vivo behavior.
Quantitative Data Presentation
Table 1: Oral Bioavailability of L-Eflornithine and D-Eflornithine in Rats
| Enantiomer | Dose Range (mg/kg) | Mean Oral Bioavailability (%) |
| L-Eflornithine | 750 - 2,000 | 41 |
| D-Eflornithine | 750 - 2,000 | 62 |
| L-Eflornithine | 3,000 | 47 |
| D-Eflornithine | 3,000 | 83 |
Data sourced from studies in male Sprague-Dawley rats.[1][3][4][5]
Table 2: Effect of HAV6 Co-administration on the Oral Bioavailability of L-Eflornithine in Rats
| Treatment Group | L-Eflornithine Dose (mg/kg) | HAV6 Dose (mg/kg) | Oral Bioavailability (%) |
| Control | 50 | 0 | 38 |
| HAV6 Co-administered | 50 | 25 | 54 |
Data represents a significant increase in bioavailability with HAV6 co-administration.[2]
Experimental Protocols
Protocol: In Vivo Oral Bioavailability Study of L-Eflornithine with HAV6 in Rats
This protocol is based on the methodology described in studies investigating the enhancement of L-Eflornithine bioavailability.[2]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300 g.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
-
Acclimatization: Acclimatize animals for at least 3 days prior to the experiment.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
2. Dosing Solution Preparation:
-
L-Eflornithine Solution: Prepare a solution of this compound in sterile water or saline to the desired concentration (e.g., for a 50 mg/kg dose).
-
L-Eflornithine with HAV6 Solution: For the treatment group, dissolve the HAV6 peptide in the L-Eflornithine solution to achieve the target concentration (e.g., for a 25 mg/kg dose of HAV6).
-
Intravenous (IV) Solution: Prepare a separate, lower concentration solution of L-Eflornithine in a suitable vehicle for IV administration to determine clearance and calculate absolute bioavailability.
3. Drug Administration:
-
Oral (PO) Administration: Administer the prepared solutions to the respective groups of rats via oral gavage.
-
Intravenous (IV) Administration: Administer the IV solution to a separate group of rats via the tail vein.
4. Blood Sampling:
-
Time Points: Collect blood samples (approximately 0.25 mL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Collection: Collect samples from the jugular or saphenous vein into heparinized tubes.
-
Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
5. Sample Analysis:
-
Method: Use a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of L-Eflornithine in the plasma samples.
-
Standard Curve: Prepare a standard curve of L-Eflornithine in blank plasma to ensure accurate quantification.
6. Pharmacokinetic Analysis:
-
Software: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.
-
Parameters: Determine the Area Under the Curve (AUC) for both oral and IV administration, maximum plasma concentration (Cmax), and time to maximum concentration (Tmax).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Visualizations
Caption: Experimental workflow for an in vivo oral bioavailability study.
Caption: Proposed mechanism of HAV6 peptide in enhancing paracellular transport.
References
- 1. Improving Eflornithine Oral Bioavailability and Brain Uptake by Modulating Intercellular Junctions With an E-cadherin Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 50years of oral lipid-based formulations: Provenance, progress and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
L-Eflornithine monohydrochloride degradation and prevention strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of L-Eflornithine monohydrochloride and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on forced degradation studies, this compound is primarily susceptible to oxidative and photolytic degradation.[1][2][3] While it exhibits good thermal stability, exposure to oxidizing agents and light can lead to the formation of impurities.[1][2][3]
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products have not been definitively identified in the available literature, based on the chemical structure of L-Eflornithine, the following are plausible degradation products:
-
Oxidative Degradation: The primary amine groups are susceptible to oxidation. A likely pathway is oxidative deamination, which would convert the amino acid to an α-keto acid.[4][5][6][7] This process generates α-keto acids from amine-containing compounds and primarily occurs in the liver.[4]
-
Photodegradation: The carbon-fluorine bond can be susceptible to photolytic cleavage under UV irradiation, potentially leading to defluorinated impurities.[8][9] The presence of aromatic rings and conjugated π systems, as well as various functional groups and heteroatoms, facilitate the direct absorption of solar radiation.[10]
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, the following precautions are recommended:
-
Protection from Light: this compound is photosensitive.[1][2][3] Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[4][8][9][11][12] Amber glass is considered the gold standard for UV protection.[12]
-
Inert Atmosphere: To prevent oxidation, it is advisable to work under an inert atmosphere.[5][6][13][14] When preparing solutions, consider purging the solvent with an inert gas like nitrogen or argon before dissolving the compound.[5][6][13][14] For storage of solutions, flushing the headspace of the vial with nitrogen before sealing can displace oxygen and improve stability.[5][6][13][14]
-
Solvent Selection: Use high-purity solvents and ensure they are free of peroxides, which can initiate oxidative degradation.
-
Temperature Control: While thermally stable, it is good practice to store stock solutions at refrigerated temperatures (2-8 °C) to slow down any potential degradation reactions.
Q4: My this compound solution has turned slightly yellow. What does this indicate?
A4: A yellow discoloration can be an indicator of degradation, particularly through oxidative or photolytic pathways. You should verify the purity of your solution using an analytical technique like HPLC to check for the presence of degradation products.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
-
Symptom: Your HPLC chromatogram shows additional peaks that are not present in the reference standard.
-
Possible Cause: These unexpected peaks are likely degradation products resulting from the oxidative or photolytic breakdown of this compound.
-
Troubleshooting Steps:
-
Review Handling Procedures: Confirm that the sample was protected from light and oxygen during preparation and storage.
-
Perform a Forced Degradation Study: To confirm if the new peaks are degradation products, intentionally stress a sample of this compound (e.g., expose to 3% hydrogen peroxide for oxidative degradation or UV light for photodegradation) and compare the resulting chromatogram with your sample's chromatogram.
-
Optimize HPLC Method: If the peaks are not well-resolved, adjust your HPLC method (e.g., modify the mobile phase gradient, change the column, or adjust the flow rate) to achieve better separation.
-
Issue 2: Inconsistent Potency or Biological Activity
-
Symptom: You observe a decrease in the expected biological effect of your this compound solution over time.
-
Possible Cause: Degradation of the active compound is a likely cause for the loss of potency.
-
Troubleshooting Steps:
-
Purity Check: Before each experiment, analyze the purity of your this compound solution using a validated HPLC or UV-Vis spectrophotometry method to ensure it meets the required concentration and purity specifications.
-
Fresh Preparations: Prepare fresh solutions for each experiment, especially for sensitive assays.
-
Re-evaluate Storage Conditions: Ensure that stock solutions are stored under optimal conditions (refrigerated, protected from light, and under an inert atmosphere if necessary).
-
Quantitative Data on Degradation
Currently, there is a lack of publicly available, detailed quantitative data on the degradation kinetics of this compound. Researchers are encouraged to perform their own stability studies to determine the rate and extent of degradation under their specific experimental conditions. The following table provides a template for recording such data.
| Stress Condition | Time (hours) | Temperature (°C) | L-Eflornithine HCl (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradation (%) |
| Oxidative (e.g., 3% H₂O₂) | 0 | 25 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 25 | |||||
| 4 | 25 | |||||
| 8 | 25 | |||||
| 24 | 25 | |||||
| Photolytic (UV Light) | 0 | 25 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 25 | |||||
| 4 | 25 | |||||
| 8 | 25 | |||||
| 24 | 25 |
Users should populate this table with their own experimental data.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.
1. Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade methanol (B129727)
-
30% Hydrogen peroxide (H₂O₂)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Photostability chamber with UV and visible light sources
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm)
-
Amber and clear glass vials
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in HPLC-grade water.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. Dissolve the stressed powder in water for analysis.
-
Photodegradation: Expose a solution of the stock solution in a clear vial to UV light (e.g., 254 nm) and visible light in a photostability chamber for 24 hours. Keep a control sample in an amber vial under the same conditions.
4. HPLC Analysis:
-
Mobile Phase: A gradient of methanol and water is often used. A typical starting point could be 95:5 water:methanol, transitioning to a higher methanol concentration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or a wavelength determined by UV-Vis scan)
-
Injection Volume: 20 µL
5. Data Analysis:
-
Analyze the chromatograms of the stressed samples and compare them to the unstressed control.
-
Calculate the percentage of degradation and the relative peak areas of any new peaks that appear.
Visualizations
Logical Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Proposed Oxidative Degradation Pathway
Caption: Proposed oxidative degradation pathway of L-Eflornithine.
Proposed Photolytic Degradation Pathway
Caption: Proposed photolytic degradation pathway of L-Eflornithine.
References
- 1. Photoproduct formation, determination, and quantification of the photolysis of fluorinated pharmaceuticals [morressier.com]
- 2. researchgate.net [researchgate.net]
- 3. plantarchives.org [plantarchives.org]
- 4. Oxidative deamination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. microbiologynotes.org [microbiologynotes.org]
- 7. medmuv.com [medmuv.com]
- 8. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Review on photostability studies of formulation [wisdomlib.org]
- 13. scispace.com [scispace.com]
- 14. WO2012125894A2 - Oxidation inhibitors for amine degradation - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of L-Eflornithine Monohydrochloride and Other Ornithine Decarboxylase (ODC) Inhibitors in Therapeutic Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of L-Eflornithine monohydrochloride against other inhibitors of ornithine decarboxylase (ODC), a critical enzyme in polyamine biosynthesis. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
L-Eflornithine, also known as α-difluoromethylornithine (DFMO), is a well-established irreversible inhibitor of ODC.[1][2] ODC is the rate-limiting enzyme in the production of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157).[2][3] These polyamines are crucial for cell growth, proliferation, and differentiation, and their elevated levels are often associated with cancer.[2][3] Consequently, inhibiting ODC is a key therapeutic strategy in oncology and other diseases.[2][4] this compound is a salt form of eflornithine.
Comparative Efficacy of ODC Inhibitors: In Vitro Studies
The inhibitory potential of various ODC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. L-Eflornithine (DFMO) serves as a benchmark, but newer analogs have demonstrated significantly greater potency.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| L-Eflornithine (DFMO) | L1210 Murine Leukemia | 3000 | [5] |
| L5178Y Murine Leukemia | 500 | [5] | |
| D-Eflornithine | HCT116 Human Colon Tumor | ~7.5 | [6] |
| (2R,5R)-6-Heptyne-2,5-diamine (MAP) | L1210 Murine Leukemia | 10 | [5] |
| L5178Y Murine Leukemia | 2 | [5] | |
| α-(Fluoromethyl)dehydroornithine | L1210 Murine Leukemia | 200 | [5] |
| L5178Y Murine Leukemia | 60 | [5] | |
| α-(Fluoromethyl)dehydroornithine methyl ester | L1210 Murine Leukemia | 100 | [5] |
| L5178Y Murine Leukemia | 30 | [5] |
Comparative Efficacy of ODC Inhibitors: In Vivo Studies
In vivo studies provide critical insights into the therapeutic potential of ODC inhibitors in a whole-organism context. These studies often evaluate tumor growth inhibition and survival rates in animal models.
A study in rodents with L1210 leukemia and Lewis lung carcinoma compared the antitumor properties of DFMO, (2R,5R)-6-heptyne-2,5-diamine (MAP), and prodrugs of (E)-2-(fluoromethyl)dehydroornithine (δ-MFMO).[1] The prodrugs, δ-MFMO-methyl ester (ME) and -ethyl ester (EE), demonstrated superior potency and duration of action compared to DFMO.[1] In the Lewis lung carcinoma model, the ethyl ester of δ-MFMO caused a greater reduction in tumor growth than DFMO (P < 0.05) and MAP (P < 0.01).[1]
In a study using human tumor xenografts in nude mice, 2% DFMO in drinking water for 21 days resulted in significant tumor growth inhibition.[7] The antitumor effects were most pronounced in the MX-1 breast carcinoma model (95.17% inhibition), followed by Exp-42 colon carcinoma (64.2% inhibition), and Co-3 colon carcinoma (26.6% inhibition).[7] This inhibition of tumor growth correlated with a decrease in ODC activity and putrescine levels in the tumor tissues.[7]
More recently, L-Eflornithine (DFMO) has been investigated as a maintenance therapy for high-risk neuroblastoma. An externally controlled trial comparing a phase II study of DFMO to a historical control group from a phase III trial showed improved event-free survival (EFS) and overall survival (OS) in patients receiving DFMO.[8] The four-year EFS was 84% in the DFMO group versus 72% in the control group, and the four-year OS was 96% versus 84%, respectively.[9]
Signaling Pathways and Experimental Workflows
Polyamine Biosynthesis Pathway and ODC Inhibition
The synthesis of polyamines is a multi-step process initiated by the decarboxylation of ornithine to putrescine by ODC.[3] This is the rate-limiting step and the primary target of inhibitors like L-Eflornithine.[3] Subsequent enzymes, spermidine synthase and spermine synthase, convert putrescine to spermidine and spermine, respectively.[3] The inhibition of ODC depletes the cellular pools of these essential polyamines, thereby hindering cell proliferation.
References
- 1. Comparative antitumor properties in rodents of irreversible inhibitors of L-ornithine decarboxylase, used as such or as prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamines and related signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the biological effects of four irreversible inhibitors of ornithine decarboxylase in two murine lymphocytic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Antitumor effect of alpha-difluoromethylornithine (DFMO) changes in ornithine decarboxylase (ODC) activity and polyamine (PA) levels in human tumor transplanted into nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eflornithine as Postimmunotherapy Maintenance in High-Risk Neuroblastoma: Externally Controlled, Propensity Score-Matched Survival Outcome Comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cclg.org.uk [cclg.org.uk]
A Comparative Guide: L-Eflornithine Monohydrochloride versus DFMO (DL-Eflornithine) in Research
For researchers and drug development professionals investigating polyamine metabolism and its role in disease, understanding the nuances between L-Eflornithine monohydrochloride and its racemic counterpart, DFMO (DL-Eflornithine), is critical. This guide provides an objective comparison of their performance, supported by experimental data, to inform compound selection in preclinical and clinical research.
At a Glance: Key Chemical and Pharmacological Distinctions
DFMO, or DL-Eflornithine, is a racemic mixture composed of equal parts D- and L-Eflornithine. L-Eflornithine is the levorotatory enantiomer and the biologically active component responsible for the therapeutic effects of the drug. Both compounds are irreversible inhibitors of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1] By inhibiting ODC, they deplete cellular polyamines (putrescine, spermidine, and spermine), which are essential for cell proliferation and differentiation.[2]
The primary distinction lies in their stereospecific interaction with the ODC enzyme. The L-enantiomer exhibits a significantly higher affinity and inhibitory potency compared to the D-enantiomer.
Head-to-Head Comparison: Experimental Data
The following tables summarize the quantitative differences in the in vitro performance of L-Eflornithine and DFMO.
Table 1: Inhibition of Human Ornithine Decarboxylase (ODC)
| Compound | Dissociation Constant (KD) (μM) | Inactivation Constant (kinact) (min-1) |
| L-Eflornithine | 1.3 ± 0.3 | 0.15 ± 0.03 |
| D-Eflornithine | 28.3 ± 3.4 | 0.25 ± 0.03 |
| DFMO (DL-Eflornithine) | 2.2 ± 0.4 | 0.15 ± 0.03 |
Data sourced from Qu et al., 2003.[3]
This data clearly demonstrates that L-Eflornithine has a more than 20-fold higher affinity for human ODC than D-Eflornithine.[3] The racemic mixture, DFMO, shows an intermediate affinity. The rate of irreversible inactivation is comparable between the L-enantiomer and the racemate.[3]
Table 2: In Vitro Efficacy Against Trypanosoma brucei gambiense
| Compound | IC50 (μM) (STIB930 strain) | IC50 (μM) (K03048 strain) | IC50 (μM) (130R strain) |
| L-Eflornithine | 4.1 | 8.9 | 7.7 |
| D-Eflornithine | 39 | 73 | 76 |
| DFMO (DL-Eflornithine) | 6.4 | 17 | 14 |
Data sourced from Jansson-Löfmark et al., 2021.[4]
The superior inhibitory activity of L-Eflornithine against ODC translates to greater in vitro potency against the parasite responsible for African sleeping sickness.[4] L-Eflornithine is approximately 9 to 10 times more potent than D-Eflornithine in inhibiting the growth of various T. b. gambiense strains.[4]
Performance in Cancer Research
While the majority of oncological research has been conducted with the racemic mixture, DFMO, the potent ODC inhibition by L-Eflornithine suggests its potential for greater efficacy. DFMO has shown cytostatic effects in various cancer cell lines, including neuroblastoma, and is being investigated as a chemopreventive agent.[5][6][7] In neuroblastoma, DFMO treatment leads to a G1 cell cycle arrest and has been shown to be more effective in MYCN-amplified tumors.
Direct comparative studies between L-Eflornithine and DFMO in cancer models are limited in publicly available literature. However, based on the enzymatic inhibition data, it is reasonable to hypothesize that L-Eflornithine would exhibit more potent anti-proliferative effects at lower concentrations.
Signaling Pathways and Mechanism of Action
Eflornithine (B1671129) acts as a "suicide inhibitor" by irreversibly binding to ODC, thereby blocking the synthesis of polyamines. This depletion of polyamines has profound effects on cellular signaling, impacting cell growth, proliferation, and survival.
Caption: Inhibition of ODC by Eflornithine blocks polyamine synthesis.
In cancer cells, particularly those with MYCN amplification like neuroblastoma, ODC is a direct transcriptional target of the MYCN oncogene. Inhibition of ODC by DFMO has been shown to downregulate MYCN protein expression and induce the accumulation of the cyclin-dependent kinase inhibitor p27Kip1, leading to G1 cell cycle arrest.
Caption: DFMO inhibits neuroblastoma growth via ODC and p27Kip1.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Ornithine Decarboxylase (ODC) Inhibition Assay
This protocol is adapted from methods used to determine the inhibitory constants of eflornithine enantiomers.[3]
Objective: To measure the in vitro inhibition of purified human ODC by L-Eflornithine and DFMO.
Materials:
-
Purified human ODC enzyme
-
L-[1-14C]ornithine
-
This compound and DFMO
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 1 mM DTT, 0.1 mM pyridoxal (B1214274) 5'-phosphate
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer and varying concentrations of the inhibitor (L-Eflornithine or DFMO).
-
Add a known amount of purified human ODC to the reaction mixture and pre-incubate for a specified time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding L-[1-14C]ornithine.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Capture the released 14CO2 using a filter paper soaked in a CO2 trapping agent (e.g., hyamine hydroxide).
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the rate of reaction and determine the KD and kinact values by non-linear regression analysis of the inhibition data.
Caption: Workflow for determining ODC inhibition constants.
Cell Proliferation Assay (MTS Assay)
This protocol is a standard method for assessing the cytostatic effects of compounds on cancer cell lines.
Objective: To compare the anti-proliferative effects of L-Eflornithine and DFMO on a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., neuroblastoma cell line)
-
Complete cell culture medium
-
This compound and DFMO
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of L-Eflornithine or DFMO. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.
Trypanosoma brucei Growth Inhibition Assay
This protocol is based on methods used to evaluate the efficacy of eflornithine against trypanosomes.[4]
Objective: To determine the in vitro efficacy of L-Eflornithine and DFMO against T. b. gambiense.
Materials:
-
T. b. gambiense bloodstream forms
-
Complete HMI-9 medium
-
This compound and DFMO
-
96-well plates
-
Resazurin-based viability dye (e.g., AlamarBlue)
-
Fluorometric plate reader
Procedure:
-
Serially dilute L-Eflornithine and DFMO in HMI-9 medium in a 96-well plate.
-
Add a suspension of T. b. gambiense to each well.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for 72 hours.
-
Add the resazurin-based dye to each well and incubate for an additional 4-6 hours.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) using a fluorometric plate reader.
-
Calculate the percentage of parasite growth inhibition and determine the IC50 values.
Conclusion and Future Directions
The available experimental data unequivocally demonstrate the stereospecific superiority of L-Eflornithine over DFMO in inhibiting ODC and in its trypanocidal activity. For research focused on these areas, L-Eflornithine represents a more potent and specific tool.
In the context of cancer research, while DFMO has shown promise, the lack of direct comparative studies with L-Eflornithine is a significant knowledge gap. Future research should prioritize head-to-head comparisons of the enantiomers in various cancer models to ascertain whether the enhanced ODC inhibition of L-Eflornithine translates to superior anti-cancer efficacy. Such studies will be crucial for the rational design of next-generation polyamine-targeted cancer therapies.
References
- 1. Pharmacokinetics and Pharmacodynamics of Anticancer Drugs | Oncohema Key [oncohemakey.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Eflornithine as Postimmunotherapy Maintenance in High-Risk Neuroblastoma: Externally Controlled, Propensity Score–Matched Survival Outcome Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Population pharmacokinetic modeling and deconvolution of enantioselective absorption of eflornithine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Comparative antitumor properties in rodents of irreversible inhibitors of L-ornithine decarboxylase, used as such or as prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of L-Eflornithine Monohydrochloride on Ornithine Decarboxylase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Eflornithine monohydrochloride's (DFMO) performance in inhibiting ornithine decarboxylase (ODC) against other alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate replication and further investigation.
Introduction to Ornithine Decarboxylase and Its Inhibition
Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157).[1] These polyamines are crucial for cell growth, proliferation, and differentiation.[1] Elevated ODC activity and polyamine levels are frequently observed in cancer cells, making ODC a prime target for therapeutic intervention.[1][2] Inhibition of ODC can deplete cellular polyamine pools, leading to cytostatic or cytotoxic effects in cancer cells.[1] L-Eflornithine (α-difluoromethylornithine or DFMO) is a well-characterized, FDA-approved ODC inhibitor that acts as an enzyme-activated irreversible inhibitor, often termed a "suicide inhibitor".[1][3] It serves as a structural analog of ornithine, binding to the ODC active site where it is decarboxylated, leading to the formation of a reactive intermediate that covalently binds to and permanently inactivates the enzyme.[1][4]
Comparative Analysis of ODC Inhibitors
The efficacy of ODC inhibitors can be quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor dissociation constant (KD). The following table summarizes the inhibitory activities of L-Eflornithine and its enantiomers.
| Inhibitor | Target | IC50 (µM) | KD (µM) | Notes |
| L-Eflornithine (L-DFMO) | Human ODC | - | 1.3 +/- 0.3 | The L-enantiomer shows a significantly higher probability of forming an enzyme-inhibitor complex.[5] |
| D-Eflornithine (D-DFMO) | Human ODC | ~7.5 | 28.3 +/- 3.4 | The D-enantiomer is a less potent inhibitor compared to the L-enantiomer.[5] |
| Racemic Eflornithine (D/L-DFMO) | Human ODC | - | 2.2 +/- 0.4 | A mixture of both enantiomers.[5] |
| 1-amino-oxy-3-aminopropane (APA) | Mouse Kidney ODC | - | 0.0032 (Ki) | A potent competitive inhibitor.[6] |
| Compound 11 (a novel inhibitor) | Human ODC | 0.0023 | - | Shows significantly higher potency in vitro than DFMO.[6][7] |
Downstream Cellular Effects of ODC Inhibition
Inhibition of ODC by L-Eflornithine triggers a cascade of downstream cellular events. A primary consequence is the depletion of intracellular polyamines, which in turn affects multiple signaling pathways that regulate cell survival and proliferation.[8][9] Interestingly, studies in neuroblastoma cells have shown that DFMO can induce two opposing pathways: one promoting cell survival through the activation of the PI3K/Akt pathway, and another inducing G1 cell cycle arrest via the stabilization of p27Kip1.[8][9] This dual effect may explain the moderate efficacy of DFMO as a monotherapy in some clinical trials.[8][9]
The reduction in polyamine levels has been demonstrated in various cancer cell lines. For instance, in Kelly neuroblastoma cells, treatment with DFMO and other novel inhibitors resulted in undetectable levels of putrescine and significant reductions in spermidine and spermine levels.[6][7]
Experimental Protocols
Ornithine Decarboxylase Activity Assay (Radiolabeling Method)
This is a widely used method to determine ODC activity by measuring the release of 14CO2 from [14C]carboxyl-labeled L-ornithine.[10]
Materials:
-
Enzyme sample (cell lysate or purified enzyme)
-
Assay buffer: Sodium/potassium phosphate (B84403) buffer with EDTA and pyridoxal (B1214274) phosphate (PLP)
-
[1-14C]-L-ornithine
-
Hyamine hydroxide (B78521) or sodium hydroxide solution
-
Scintillation fluid and vials
-
Sulfuric or citric acid (to stop the reaction)
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a sealed vial containing the assay buffer and the enzyme sample.
-
Add [1-14C]-L-ornithine to initiate the reaction. A paper disc impregnated with hyamine/sodium hydroxide is placed in a center well suspended above the reaction mixture to capture the released 14CO2.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by injecting sulfuric or citric acid into the reaction mixture.
-
Continue incubation for an additional period to ensure complete trapping of the 14CO2.
-
Transfer the paper disc to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
ODC activity is expressed as nmol of CO2 released per minute per mg of protein.[10]
In Vitro ODC Inhibition Assay
This assay is used to determine the inhibitory potential of compounds like L-Eflornithine.
Procedure:
-
Follow the ODC activity assay protocol as described above.
-
In parallel, set up reactions containing the enzyme, substrate, and varying concentrations of the inhibitor (e.g., L-Eflornithine).
-
A control reaction without the inhibitor should be included.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of ODC activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Polyamine Level Measurement (HPLC)
This method quantifies the intracellular concentrations of putrescine, spermidine, and spermine.
Procedure:
-
Culture cells to the desired confluency and treat with the ODC inhibitor for a specified duration.
-
Harvest the cells and lyse them.
-
Derivatize the polyamines in the cell lysate with a fluorescent agent (e.g., dansyl chloride or o-phthalaldehyde).
-
Separate the derivatized polyamines using reverse-phase high-performance liquid chromatography (HPLC).
-
Detect the fluorescently labeled polyamines using a fluorescence detector.
-
Quantify the polyamine levels by comparing the peak areas to those of known standards.
Visualizing the Molecular Pathways
The following diagrams illustrate the polyamine biosynthesis pathway and the mechanism of action of L-Eflornithine.
Caption: The polyamine biosynthesis pathway, with ODC as the rate-limiting enzyme.
Caption: L-Eflornithine's irreversible inhibition mechanism of ODC.
Caption: A general workflow for validating ODC inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Preventing Cancer by Inhibiting Ornithine Decarboxylase: A Comparative Perspective on Synthetic vs. Natural Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the irreversible inactivation of mouse ornithine decarboxylase by alpha-difluoromethylornithine. Characterization of sequences at the inhibitor and coenzyme binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ornithine decarboxylase inhibition by alpha-difluoromethylornithine activates opposing signaling pathways via phosphorylation of both Akt/protein kinase B and p27Kip1 in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ornithine Decarboxylase Inhibition by DFMO Activates Opposing Signaling Pathways via Phosphorylation of both Akt/PKB and p27Kip1 in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
Comparative studies of L-Eflornithine monohydrochloride in different cancer models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Eflornithine monohydrochloride (DFMO) performance across different cancer models, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals an objective overview of DFMO's efficacy, mechanism of action, and experimental considerations.
Abstract
This compound, an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, has demonstrated significant potential in the treatment and prevention of various cancers. Polyamines are essential for cell proliferation and their elevated levels are a hallmark of many malignancies.[1] By depleting cellular polyamines, L-Eflornithine effectively curbs tumor growth. This guide synthesizes clinical trial data for its use in neuroblastoma and colorectal cancer, detailing its efficacy and safety profile. Furthermore, it outlines the molecular pathways affected by ODC inhibition and provides detailed experimental protocols for key preclinical and clinical study designs.
Comparative Efficacy of L-Eflornithine
The efficacy of L-Eflornithine has been most prominently studied in neuroblastoma and colorectal cancer, often in combination with other therapeutic agents to enhance its anti-tumor activity.
Neuroblastoma
In high-risk neuroblastoma (HRNB), L-Eflornithine is used as a maintenance therapy to reduce the risk of relapse. Clinical trial data from a single-arm study (NMTRC003B/NCT02395666) was compared with a historical control arm from a large, randomized phase III trial (COG ANBL0032).[2][3] The results demonstrated a significant improvement in both event-free survival (EFS) and overall survival (OS) for patients treated with L-Eflornithine.[2][3]
| Outcome Measure | L-Eflornithine (DFMO) Arm | Historical Control (No DFMO) Arm | Hazard Ratio (95% CI) | P-value | Citation(s) |
| Event-Free Survival (EFS) | 0.50 (0.29 to 0.84) | 0.008 | [2][3] | ||
| 4-Year EFS Rate | 84% | 73% | [2] | ||
| Overall Survival (OS) | 0.38 (0.19 to 0.76) | 0.007 | [2][3] | ||
| 4-Year OS Rate | 96% | 84% | [2] |
Colorectal Cancer (Adenoma Recurrence Prevention)
In the context of colorectal cancer, L-Eflornithine has been investigated for its chemopreventive effects, specifically in reducing the recurrence of adenomatous polyps, which are precursors to cancer. A key randomized, placebo-controlled, double-blind trial evaluated the combination of L-Eflornithine and Sulindac (B1681787), a non-steroidal anti-inflammatory drug (NSAID).[4][5] The combination therapy showed a remarkable reduction in the recurrence of adenomas.[4][5][6][7][8]
| Outcome Measure | L-Eflornithine + Sulindac Arm | Placebo Arm | Risk Ratio (95% CI) | P-value | Citation(s) |
| Recurrence of Any Adenoma | 12.3% | 41.1% | 0.30 (0.18-0.49) | < 0.001 | [4] |
| Recurrence of Advanced Adenomas | 0.7% | 8.5% | 0.085 (0.011-0.65) | < 0.001 | [4] |
| Recurrence of Multiple Adenomas | 0.7% | 13.2% | 0.055 (0.0074-0.41) | < 0.001 | [4] |
Mechanism of Action: The Ornithine Decarboxylase Pathway
L-Eflornithine's primary mechanism of action is the irreversible inhibition of ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines such as putrescine, spermidine, and spermine.[1][9] These polyamines are crucial for cell growth, proliferation, and differentiation.[1][9] In cancer cells, ODC activity is often upregulated, leading to increased polyamine levels that support rapid tumor growth.[9][10]
By inhibiting ODC, L-Eflornithine depletes the intracellular pool of polyamines, which in turn leads to cell cycle arrest and a reduction in tumor cell proliferation.[11] The downstream effects of polyamine depletion are complex and involve the modulation of various signaling pathways. For instance, in neuroblastoma, ODC inhibition has been shown to increase the expression of the cyclin-dependent kinase inhibitor p27Kip1, leading to cell cycle arrest.[11]
References
- 1. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eflornithine as Postimmunotherapy Maintenance in High-Risk Neuroblastoma: Externally Controlled, Propensity Score–Matched Survival Outcome Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Difluoromethylornithine plus sulindac for the prevention of sporadic colorectal adenomas: a randomized placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Difluoromethylornithine Plus Sulindac for the Prevention of Sporadic Colorectal Adenomas: A Randomized Placebo-Controlled, Double-Blind Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concomitant DFMO and sulindac chemoprevention of colorectal adenomas: a major clinical advance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Ornithine decarboxylase activity as a prognostic marker for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Eflornithine Monohydrochloride and Other Polyamine Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Eflornithine monohydrochloride (DFMO) with other key inhibitors of polyamine synthesis. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to Polyamine Synthesis and Its Inhibition
Polyamines, including putrescine, spermidine (B129725), and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1][2] Their biosynthesis is a tightly regulated process, and dysregulation of this pathway is frequently observed in cancer and other proliferative diseases, making it an attractive target for therapeutic intervention. The polyamine synthesis pathway begins with the decarboxylation of ornithine to putrescine, a reaction catalyzed by the rate-limiting enzyme ornithine decarboxylase (ODC).[2][3] Subsequent steps involve S-adenosylmethionine decarboxylase (SAMDC), which provides the aminopropyl group for the conversion of putrescine to spermidine and then to spermine.[4]
Inhibitors of this pathway are designed to deplete intracellular polyamine pools, thereby arresting cell growth. This guide focuses on a comparative analysis of L-Eflornithine, a well-characterized ODC inhibitor, against other compounds targeting key enzymes in this pathway.
Comparison of Polyamine Synthesis Inhibitors
The efficacy of polyamine synthesis inhibitors can be assessed by their ability to inhibit their target enzymes and their impact on cancer cell growth. The following tables summarize key quantitative data for L-Eflornithine and other notable inhibitors.
Table 1: In Vitro Enzyme Inhibition Data
| Inhibitor | Target Enzyme | Organism/Source | Inhibition Type | IC50 | K_i / K_D | K_inact | Reference(s) |
| L-Eflornithine (L-DFMO) | ODC | Human | Irreversible | ~7.5 µM (D-DFMO) | 1.3 ± 0.3 µM (K_D) | 0.15 ± 0.03 min⁻¹ | [5] |
| D-Eflornithine (D-DFMO) | ODC | Human | Irreversible | ~7.5 µM | 28.3 ± 3.4 µM (K_D) | 0.25 ± 0.03 min⁻¹ | [5] |
| 1-Amino-oxy-3-aminopropane (APA) | ODC | Mouse Kidney | Competitive | - | 3.2 nM | - | [6] |
| SAM486A (CGP 48664) | SAMDC | Onchocerca volvulus | - | - | 5 - 14 nM (analogues) | - | [7] |
| Methylglyoxal bis(guanylhydrazone) (MGBG) | SAMDC | Onchocerca volvulus | Competitive | - | 0.47 µM | - | [7] |
| MDL 73811 | SAMDC | Onchocerca volvulus | Irreversible | - | 1.4 µM | - | [7] |
| Berenil | SAMDC | Onchocerca volvulus | Competitive | - | 0.1 µM | - | [7] |
Table 2: Cellular Efficacy of Polyamine Synthesis Inhibitors
| Inhibitor | Cell Line | Assay | Endpoint | Concentration/Dose | Effect | Reference(s) |
| L-Eflornithine (DFMO) | Neuroblastoma Cell Lines | Cytotoxicity (DIMSCAN) | Log cell kill | 100 µM (72h) | < 1 log kill (modest cytotoxicity) | [8] |
| Fenretinide (B1684555) (4-HPR) | Neuroblastoma Cell Lines | Cytotoxicity (DIMSCAN) | Log cell kill | 10 µM (72h) | ≥ 1 log kill in 14/16 cell lines | [8] |
| DFMO + AMXT 1501 (Polyamine Transport Inhibitor) | Neuroblastoma Cell Lines | In vitro & in vivo growth | Tumor growth | - | Decreased tumor growth | [9] |
| DFMO + Celecoxib | TH-MYCN mice & xenografts | Tumor regression | Tumor size | - | Highly active in regressing tumors | [9] |
| Methylglyoxal bis(guanylhydrazone) (MGBG) | Human Monocytes | OPN Secretion | IC50 | < 0.1 µM (Day 3) | Potent inhibition of secreted osteopontin | [10] |
Signaling Pathways and Experimental Workflows
To visualize the points of intervention of these inhibitors and the general workflow for their evaluation, the following diagrams are provided.
Caption: Inhibition points in the polyamine synthesis pathway.
Caption: General workflow for inhibitor evaluation.
Detailed Experimental Protocols
Ornithine Decarboxylase (ODC) Activity Assay (Radiometric Method)
This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from [1-¹⁴C]-L-ornithine.[2][11]
Materials:
-
Purified ODC enzyme or cell/tissue lysate
-
Assay Buffer: 25 mM Tris, 0.1 mM EDTA, pH 7.5
-
Reaction Mix: 6.25 mM Tris-HCl (pH 7.5), 100 µM L-ornithine, 50 µM pyridoxal-5-phosphate (PLP), 1.56 mM DTT
-
[1-¹⁴C]-L-ornithine (specific activity ~55 mCi/mmol)
-
CO₂ trapping solution: 0.1 M NaOH or hyamine hydroxide
-
Filter paper discs
-
5 M Sulfuric Acid
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Enzyme Preparation: Prepare dilutions of the purified ODC enzyme or cell/tissue lysate in the assay buffer. For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor for 30 minutes at room temperature.[11]
-
Reaction Setup: In a microcentrifuge tube, add 100 ng of the prepared ODC enzyme.
-
Initiate Reaction: Add 200 µL of the reaction mix containing 0.1 µCi of [1-¹⁴C]-L-ornithine to the enzyme preparation.
-
CO₂ Trapping: Place the open microcentrifuge tube inside a scintillation vial containing a filter paper disc saturated with 200 µL of the CO₂ trapping solution. Seal the scintillation vial.
-
Incubation: Incubate the vials at 37°C with shaking for 30 minutes.[11]
-
Stop Reaction: Stop the enzymatic reaction by injecting 250 µL of 5 M sulfuric acid into the microcentrifuge tube.
-
Complete Trapping: Continue to incubate at 37°C with shaking for another 30 minutes to ensure all the released ¹⁴CO₂ is trapped on the filter paper.[11]
-
Measurement: Remove the microcentrifuge tube from the scintillation vial. Add 5 mL of scintillation fluid to the vial containing the filter paper.
-
Quantification: Measure the disintegrations per minute (DPM) using a liquid scintillation counter.
-
Calculation: Calculate the specific ODC activity as nmol of CO₂ released per minute per mg of protein. For inhibitor studies, calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.
S-adenosylmethionine Decarboxylase (SAMDC) Activity Assay (Radiometric Method)
This assay is analogous to the ODC assay and measures the release of ¹⁴CO₂ from L-[1-¹⁴C]SAM.[12][13]
Materials:
-
Purified SAMDC enzyme or cell/tissue extract
-
Assay Buffer (2x): pH 7.0-8.0, specific composition may vary by enzyme source
-
L-[1-¹⁴C]S-adenosylmethionine
-
Putrescine solution (if required for enzyme activation)
-
CO₂ trapping solution (e.g., hyamine hydroxide)
-
Filter paper discs
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: For a 100 µL reaction, combine 50 µL of 2x assay buffer, 10 µL of enzyme extract, and 10 µL of putrescine solution (if needed for activation). Add water to a final volume of 90 µL.[12]
-
CO₂ Trapping Setup: Place a filter paper disc soaked in the CO₂ trapping solution inside a small cup suspended above the reaction mixture within a sealed vial.
-
Initiate Reaction: Start the reaction by adding 10 µL of L-[1-¹⁴C]SAM. Immediately seal the vial.
-
Incubation: Incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.[12]
-
Stop Reaction: Terminate the reaction by injecting a small volume of TCA (e.g., 100 µL of 10% TCA) into the reaction mixture.[12]
-
Complete Trapping: Allow the vial to stand for an additional period to ensure complete trapping of the released ¹⁴CO₂.
-
Measurement and Quantification: Transfer the filter paper to a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter. Calculate the enzyme activity based on the amount of ¹⁴CO₂ released.
Analysis of Intracellular Polyamines by High-Performance Liquid Chromatography (HPLC)
This method allows for the quantification of intracellular polyamine levels (putrescine, spermidine, spermine) following treatment with inhibitors.[1][14][15]
Materials:
-
Cultured cells treated with or without inhibitors
-
Perchloric acid (PCA) or similar deproteinizing agent
-
HPLC system with a C18 reversed-phase column
-
Fluorescence detector
-
Derivatization reagent: o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine
-
Mobile Phase A: 0.1 M sodium acetate, pH 7.2, with methanol (B129727) and tetrahydrofuran
-
Mobile Phase B: Methanol or acetonitrile
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Sample Preparation (Cell Extraction):
-
Harvest cultured cells (e.g., 1 x 10⁶ cells) by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Lyse the cells by adding a deproteinizing agent like ice-cold PCA and vortexing.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
The derivatization of polyamines with OPA and N-acetyl-L-cysteine can be performed pre-column, either manually or automated in-line. This reaction yields fluorescent derivatives.[1]
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Separate the polyamine derivatives using a gradient elution with Mobile Phase A and Mobile Phase B.
-
Detect the fluorescent derivatives using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[1]
-
-
Quantification:
-
Generate a standard curve using known concentrations of polyamine standards.
-
Quantify the amount of each polyamine in the samples by comparing their peak areas to the standard curve.
-
Normalize the polyamine content to the total protein concentration or cell number of the original sample.
-
Conclusion
L-Eflornithine is a potent and well-established irreversible inhibitor of ODC. However, the development of resistance and the cytostatic rather than cytotoxic nature of its single-agent activity in some cancers have prompted the exploration of other polyamine synthesis inhibitors and combination therapies. Inhibitors of SAMDC, such as SAM486A and MGBG, offer an alternative point of intervention in the polyamine synthesis pathway. Furthermore, the combination of ODC inhibitors with SAMDC inhibitors or polyamine transport inhibitors has shown promise in achieving a more complete depletion of intracellular polyamines and enhanced anti-tumor activity. The choice of inhibitor and therapeutic strategy will depend on the specific research question or clinical indication, and the experimental protocols provided herein offer a framework for their comparative evaluation.
References
- 1. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 3. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosylmethionine decarboxylase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. MGBG analogues as potent inhibitors of S-adenosylmethionine decarboxylase of Onchocerca volvulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic activity of difluoromethylornithine compared with fenretinide in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beatcc.org [beatcc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Determination of S-Adenosylmethionine Decarboxylase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
L-Eflornithine Monohydrochloride: An In Vivo Comparative Guide to its Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of L-Eflornithine monohydrochloride (DFMO), a potent irreversible inhibitor of ornithine decarboxylase (ODC). The data presented herein summarizes key preclinical findings in various cancer models, offering valuable insights for oncology research and drug development.
Executive Summary
L-Eflornithine, an inhibitor of polyamine biosynthesis, has demonstrated significant anti-tumor efficacy in a range of preclinical cancer models. By targeting ODC, the rate-limiting enzyme in polyamine synthesis, L-Eflornithine disrupts cellular processes critical for tumor growth and proliferation. This guide details its performance as a monotherapy and in combination with other agents, supported by experimental data from in vivo studies in neuroblastoma and pancreatic cancer.
Comparative In Vivo Anti-Tumor Activity
The following tables summarize the in vivo efficacy of L-Eflornithine in preclinical cancer models.
Table 1: L-Eflornithine Monotherapy in Xenograft and Genetically Engineered Mouse Models
| Cancer Model | Animal Model | Treatment and Dosage | Key Findings |
| Neuroblastoma | Nude mice with BE2C and SMS-KCNR xenografts | 5 mM DFMO in drinking water | Significantly decreased tumor formation.[1] |
| Neuroblastoma | Nude mice with SMS-KCNR xenografts | DFMO (dose not specified) | Significantly inhibited tumor growth.[2] |
| Pancreatic Cancer | KrasG12D/+ transgenic mice | 0.1% and 0.2% DFMO in diet | Significantly inhibited the incidence of pancreatic ductal adenocarcinoma (PDAC) and reduced pancreatic tumor weights by 31% to 43%. |
Table 2: L-Eflornithine Combination Therapy in a Xenograft Model
| Cancer Model | Animal Model | Treatment and Dosage | Key Findings |
| Neuroblastoma | Nude mice with SMS-KCNR xenografts | DFMO and Bortezomib (doses not specified) | Significantly inhibited tumor growth compared to control.[2] |
Signaling Pathways and Mechanism of Action
L-Eflornithine's primary mechanism of action is the irreversible inhibition of ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines. Polyamines are essential for cell growth, differentiation, and proliferation. In cancer cells, particularly those with MYC amplification like neuroblastoma, ODC is often overexpressed. By inhibiting ODC, L-Eflornithine depletes intracellular polyamine levels, leading to a cytostatic effect and inhibition of tumor growth.[1][3] Furthermore, L-Eflornithine has been shown to downregulate the expression of MYCN and LIN28B, oncoproteins critical for neuroblastoma tumorigenesis.[3]
Caption: Mechanism of action of L-Eflornithine (DFMO).
Experimental Protocols
Neuroblastoma Xenograft Studies
-
Cell Lines: BE2C and SMS-KCNR human neuroblastoma cell lines were utilized.[1]
-
Animal Model: Athymic nude mice (nu/nu).[1]
-
Tumor Implantation: Limiting dilutions of neuroblastoma cells were injected subcutaneously into the flanks of the mice.[1]
-
Treatment Regimen:
-
Pretreatment Model: Cells were pretreated with 5 mM DFMO for 10 or 20 days in vitro before injection.[1]
-
In Vivo Treatment Model: DFMO was administered in the drinking water.[3] For combination studies, Bortezomib was also administered, though the specific route and dose were not detailed in the provided abstract.[2]
-
-
Monitoring and Endpoints: Tumor formation and volume were monitored over a period of 60 to 90 days.[1] The primary endpoints were tumor incidence and tumor growth inhibition. Event-free survival was also assessed.[3]
Caption: Experimental workflow for neuroblastoma xenograft studies.
Pancreatic Cancer Genetically Engineered Mouse Model Study
-
Animal Model: KrasG12D/+ transgenic mice, which spontaneously develop pancreatic intraepithelial neoplasias (PanINs) that progress to pancreatic ductal adenocarcinoma (PDAC).
-
Treatment Regimen: Mice were fed a diet containing either 0.1% or 0.2% DFMO.
-
Monitoring and Endpoints: The incidence of PDAC and pancreatic tumor weights were the primary endpoints. The study also assessed the effect of DFMO on the progression of PanIN lesions.
Conclusion
The in vivo data strongly support the anti-tumor activity of this compound, particularly in neuroblastoma and pancreatic cancer models. Its ability to inhibit tumor initiation and progression, both as a single agent and in combination with other therapies, highlights its potential as a valuable therapeutic agent. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers designing future preclinical and clinical investigations into the therapeutic applications of L-Eflornithine.
References
Reproducibility of L-Eflornithine Monohydrochloride Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of L-Eflornithine monohydrochloride with other alternatives, supported by experimental data. It is designed to address the critical need for reproducible scientific findings in the fields of pharmacology and drug development. The information presented herein is curated from a range of clinical and preclinical studies to ensure a comprehensive overview.
Mechanism of Action: Irreversible Inhibition of Ornithine Decarboxylase
This compound is a highly specific, irreversible inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation. By inhibiting ODC, eflornithine (B1671129) depletes intracellular polyamines, leading to a cytostatic effect on rapidly dividing cells. This mechanism underpins its therapeutic applications in conditions characterized by excessive cell growth, such as African trypanosomiasis, hirsutism, and certain cancers.
A Head-to-Head Comparison: L-Eflornithine Monohydrochloride vs. siRNA-Mediated ODC Knockdown for Ornithine Decarboxylase Inhibition
For researchers, scientists, and drug development professionals, the targeted inhibition of ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis, presents a key strategy in cancer therapy and other hyperproliferative disorders. This guide provides a detailed, data-driven comparison of two primary methods for ODC inhibition: the small molecule inhibitor L-Eflornithine monohydrochloride (DFMO) and the genetic approach of small interfering RNA (siRNA)-mediated ODC knockdown.
This comparison guide delves into the mechanisms of action, efficacy, and experimental considerations for both approaches, supported by established experimental protocols and data presentation to aid in the selection of the most appropriate method for specific research and therapeutic development needs.
Mechanism of Action: A Tale of Two Inhibition Strategies
L-Eflornithine and siRNA employ fundamentally different strategies to reduce ODC activity. L-Eflornithine acts as an irreversible inhibitor at the protein level, while siRNA prevents the protein from being synthesized in the first place.
This compound is a mechanism-based, irreversible inhibitor of the ODC enzyme.[1][2][3] Structurally similar to ornithine, the natural substrate of ODC, eflornithine (B1671129) binds to the enzyme's active site.[3] Following binding, the enzyme catalyzes a reaction that transforms eflornithine into a reactive intermediate, which then forms a covalent bond with a critical amino acid residue in the active site, permanently inactivating the enzyme.[3] This "suicide inhibition" leads to a depletion of polyamines (putrescine, spermidine, and spermine), which are essential for cell proliferation and differentiation.[1][2][3]
siRNA-mediated ODC knockdown , on the other hand, operates at the post-transcriptional level. Exogenously introduced siRNAs, which are short, double-stranded RNA molecules, are designed to be complementary to the messenger RNA (mRNA) sequence of the ODC gene.[4] Once inside the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC).[5] The RISC complex then uses the siRNA as a guide to find and cleave the target ODC mRNA, leading to its degradation.[4][5] This prevents the translation of the ODC mRNA into protein, thereby reducing the overall levels of the ODC enzyme.
Performance Comparison: Efficacy and Specificity
The choice between L-Eflornithine and siRNA often depends on the desired duration of inhibition, specificity, and the experimental or therapeutic context. The following table summarizes key performance metrics, compiled from various studies.
| Feature | This compound (DFMO) | siRNA-mediated ODC Knockdown |
| Target | ODC enzyme (protein) | ODC mRNA |
| Mechanism | Irreversible enzyme inhibition | mRNA degradation |
| Onset of Action | Rapid, dependent on drug uptake and binding kinetics | Slower, requires RISC loading and mRNA turnover |
| Duration of Effect | Dependent on enzyme turnover rate | Can be transient or stable depending on delivery method |
| Typical Efficacy | High; can achieve >90% inhibition of ODC activity | Variable; typically 70-99% knockdown of mRNA/protein levels[6] |
| Specificity | High for ODC, but potential for off-target effects at high concentrations | High sequence-specific on-target effects; potential for off-target effects due to partial complementarity with other mRNAs[5] |
| Delivery | Systemic or topical administration | Requires transfection reagents or viral vectors for in vitro/in vivo delivery |
| Clinical Use | FDA-approved for hirsutism and African trypanosomiasis[2][7][8] | Primarily in research; several siRNA therapeutics in clinical trials for various diseases |
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to evaluate and compare the efficacy of L-Eflornithine and siRNA-mediated ODC knockdown.
siRNA Transfection for ODC Knockdown
This protocol outlines a general procedure for transiently knocking down ODC expression in cultured cells.
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 50-75% confluency at the time of transfection.[4]
-
siRNA-Lipid Complex Formation:
-
Dilute ODC-specific siRNA and a non-targeting control siRNA in a serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine) in the same medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before harvesting for analysis. The optimal time will depend on the cell type and the turnover rate of the ODC protein.[4]
ODC Activity Assay
This assay measures the enzymatic activity of ODC by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.[9][10]
-
Cell Lysis: Harvest and lyse cells in a suitable buffer containing protease inhibitors.
-
Reaction Mixture: Prepare a reaction mixture containing cell lysate, pyridoxal-5-phosphate (a cofactor for ODC), and L-[1-¹⁴C]ornithine.[10]
-
Incubation: Incubate the reaction mixture at 37°C. The ODC in the lysate will convert L-[1-¹⁴C]ornithine to putrescine and ¹⁴CO₂.
-
¹⁴CO₂ Trapping: Stop the reaction with an acid (e.g., citric acid) and trap the released ¹⁴CO₂ on a filter paper soaked in a scintillation cocktail or a basic solution.[9]
-
Quantification: Measure the radioactivity on the filter paper using a scintillation counter. ODC activity is expressed as pmol or nmol of CO₂ released per unit time per milligram of protein.[9]
Western Blot for ODC Protein Levels
Western blotting is used to quantify the amount of ODC protein in cell lysates.[11][12]
-
Protein Extraction and Quantification: Prepare total protein lysates from treated and control cells. Determine the protein concentration using a standard assay (e.g., BCA assay).[13][14]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12][14]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[13]
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[12]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to ODC.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
-
Detection: Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light.[14]
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine the relative ODC protein levels.
Cell Viability Assay
Cell viability assays, such as the MTT or resazurin (B115843) assay, are used to assess the cytotoxic or cytostatic effects of ODC inhibition.[15][16][17]
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of L-Eflornithine or transfect with ODC siRNA.
-
Reagent Incubation: After the desired incubation period, add the viability reagent (e.g., MTT or resazurin) to each well.[15][16]
-
Metabolic Conversion: Viable cells will metabolize the reagent into a colored (MTT) or fluorescent (resazurin) product.[15][16]
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. This data can be used to determine the IC₅₀ (half-maximal inhibitory concentration) for L-Eflornithine.[18]
Concluding Remarks
Both this compound and siRNA-mediated knockdown are powerful tools for inhibiting ODC. L-Eflornithine offers the advantage of being a clinically approved small molecule that can be administered systemically or topically, providing rapid and potent enzyme inhibition. Its primary limitation is the potential for off-target effects at higher concentrations.
siRNA-mediated knockdown provides a highly specific method to reduce ODC protein levels by targeting its mRNA. This approach is invaluable for research purposes to confirm the on-target effects of ODC inhibition. However, the delivery of siRNA in a therapeutic context remains a significant challenge.
The selection between these two methodologies will ultimately be guided by the specific goals of the study or therapeutic application, considering factors such as the desired duration of effect, the importance of target specificity, and the feasibility of the delivery method. For many research applications, a combined approach, using siRNA to validate the effects observed with L-Eflornithine, can provide the most robust and conclusive data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Eflornithine Hydrochloride? [synapse.patsnap.com]
- 3. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]
- 4. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potency of siRNA versus shRNA mediated knockdown in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eflornithine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Eflornithine - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 9. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 10. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. origene.com [origene.com]
- 14. addgene.org [addgene.org]
- 15. mdpi.com [mdpi.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of L-Eflornithine Monohydrochloride with Other Drugs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-Eflornithine monohydrochloride (DFMO) in combination with other therapeutic agents. By summarizing key experimental data and detailing methodologies, this document serves as a valuable resource for evaluating the synergistic potential of DFMO in oncology and infectious diseases.
This compound, an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, has shown significant promise in combination therapies.[1][2][3] Polyamines are essential for cell proliferation and their dysregulation is a hallmark of many cancers, making ODC a prime target for therapeutic intervention.[1][2][3] This guide explores the synergistic effects of DFMO when combined with various drug classes, including immunotherapy, non-steroidal anti-inflammatory drugs (NSAIDs), other polyamine synthesis inhibitors, and chemotherapy agents.
Key Synergistic Combinations and Therapeutic Areas:
-
Neuroblastoma: Combination with immunotherapy has shown improved event-free and overall survival in high-risk neuroblastoma patients.[4][5] Preclinical studies have also demonstrated synergy with chemotherapy agents like cyclophosphamide (B585) and topotecan, as well as other polyamine inhibitors.[6]
-
Colorectal Cancer: In chemoprevention, DFMO combined with the NSAID sulindac (B1681787) has been shown to significantly reduce the recurrence of adenomatous polyps.[7][8][9]
-
Gliomas: Combination therapy with nitrosoureas, such as lomustine, has demonstrated improved survival outcomes in patients with recurrent anaplastic astrocytoma.[10][11][12][13][14]
-
Leukemia: Preclinical and early clinical studies have suggested synergistic antileukemic effects when DFMO is combined with other polyamine synthesis inhibitors like methylglyoxal-bis(guanylhydrazone) (MGBG).
-
Infectious Diseases: DFMO has been used in combination with nifurtimox (B1683997) for the treatment of African trypanosomiasis and has shown synergistic antiviral effects with ganciclovir (B1264) against cytomegalovirus in preclinical models.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical and clinical studies, providing a comparative overview of the efficacy of DFMO-based combination therapies.
Table 1: Synergistic Effects of DFMO in Combination Therapy for Neuroblastoma
| Combination Agent | Cell Line / Model | Endpoint | Results | Reference |
| Immunotherapy (anti-GD2) | High-Risk Neuroblastoma Patients | Event-Free Survival (EFS) & Overall Survival (OS) | 2-year EFS: 84% (DFMO) vs. historical control; 2-year OS: 97% (DFMO) vs. historical control | [6] |
| Cyclophosphamide | TH-MYCN Mouse Model | Survival | Increased survival compared to single agents | [6] |
| Topotecan | Relapsed/Refractory Neuroblastoma Patients | Response Rate | Not specified in initial search | |
| GC7 (DHPS inhibitor) | Neuroblastoma Cell Lines | Apoptosis | Synergistic induction of caspase-mediated apoptosis | |
| AMXT 1501 (Polyamine Transport Inhibitor) | Neuroblastoma Xenograft Model | Tumor Growth | Significant inhibition of tumor growth | [15] |
Table 2: Synergistic Effects of DFMO in Combination Therapy for Colorectal Cancer
| Combination Agent | Model | Endpoint | Results | Reference |
| Sulindac | F344 Rats with AOM-induced Colon Tumors | Adenocarcinoma Multiplicity | 81% reduction with combination vs. 63% (DFMO alone) and 51% (Sulindac alone) | [7][8] |
| Sulindac | Patients with a History of Colorectal Adenomas | Recurrence of Adenomas | 70% reduction in adenoma recurrence with combination therapy | [9] |
Table 3: Synergistic Effects of DFMO in Combination Therapy for Glioma
| Combination Agent | Model | Endpoint | Results | Reference |
| Lomustine | Patients with Recurrent Grade 3 IDH-mutant Astrocytoma | Median Overall Survival | 34.9 months (combination) vs. 23.5 months (lomustine alone) | [10][13] |
| Lomustine | Patients with Recurrent Grade 3 IDH-mutant Astrocytoma | Median Progression-Free Survival | 15.8 months (combination) vs. 7.2 months (lomustine alone) | [10][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of DFMO's synergistic effects.
Cell Viability and Proliferation Assays
Objective: To determine the effect of DFMO alone and in combination with other drugs on the viability and proliferation of cancer cells.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., neuroblastoma, colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of DFMO, the combination drug, and the combination of both.
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is assessed using assays such as MTT, XTT, or CellTiter-Glo, which measure metabolic activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug and the combination is calculated. Synergy is determined using methods such as the combination index (CI) or isobologram analysis.[16][17] A CI value less than 1 indicates synergy.
Apoptosis Assays
Objective: To assess the induction of apoptosis by DFMO combination therapies.
Protocol (TUNEL Assay):
-
Cell Treatment: Cells are grown on coverslips and treated with the drug combinations as described for viability assays.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
TUNEL Staining: Cells are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, which incorporates into the fragmented DNA of apoptotic cells.
-
Microscopy: The percentage of TUNEL-positive (apoptotic) cells is quantified using fluorescence microscopy.
Protocol (Caspase Activity Assay):
-
Cell Lysis: Treated cells are lysed to release cellular proteins.
-
Caspase Substrate Incubation: The lysate is incubated with a fluorogenic or colorimetric substrate specific for caspases (e.g., caspase-3, -7, -9).
-
Signal Detection: The resulting fluorescent or colorimetric signal, which is proportional to caspase activity, is measured using a plate reader.[18]
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of DFMO combination therapies in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, DFMO alone, combination drug alone, and the combination of DFMO and the other drug.[19]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the different treatment groups.
Signaling Pathways and Mechanisms of Action
The synergistic effects of DFMO often stem from its ability to disrupt the polyamine biosynthesis pathway, making cancer cells more susceptible to other therapeutic interventions.
Polyamine Biosynthesis and Catabolism Pathway
L-Eflornithine (DFMO) acts as a suicide inhibitor of ornithine decarboxylase (ODC), which catalyzes the conversion of ornithine to putrescine, the first committed step in polyamine synthesis.[1][2][3] This leads to the depletion of downstream polyamines, spermidine (B129725) and spermine, which are crucial for cell growth and proliferation.[20][21]
Caption: Polyamine biosynthesis and catabolism pathway.
Experimental Workflow for Evaluating Synergy
The following diagram illustrates a typical workflow for assessing the synergistic effects of DFMO in combination with another drug in a preclinical setting.
Caption: Preclinical experimental workflow for synergy evaluation.
References
- 1. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]
- 2. What is the mechanism of Eflornithine Hydrochloride? [synapse.patsnap.com]
- 3. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eflornithine as Postimmunotherapy Maintenance in High-Risk Neuroblastoma: Externally Controlled, Propensity Score–Matched Survival Outcome Comparisons: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemoprevention of Colon Cancer by DFMO, Sulindac, and NO-Sulindac Administered Individually or in Combinations in F344 Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoprevention of Colon Cancer by DFMO, Sulindac, and NO-Sulindac Administered Individually or in Combinations in F344 Rats | MDPI [mdpi.com]
- 9. Difluoromethylornithine Plus Sulindac for the Prevention of Sporadic Colorectal Adenomas: A Randomized Placebo-Controlled, Double-Blind Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. curetoday.com [curetoday.com]
- 11. io.nihr.ac.uk [io.nihr.ac.uk]
- 12. onclive.com [onclive.com]
- 13. news-medical.net [news-medical.net]
- 14. trial.medpath.com [trial.medpath.com]
- 15. Eflornithine + AMXT 1501 for Neuroblastoma · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Plant polyamine catabolism: The state of the art - PMC [pmc.ncbi.nlm.nih.gov]
L-Eflornithine Monohydrochloride: A Comparative Analysis of its Activity Against Established Standards
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive benchmark of L-Eflornithine monohydrochloride's activity against known standards for its two primary therapeutic indications: hirsutism and Human African Trypanosomiasis (HAT). The following data, compiled from peer-reviewed clinical trials and in-vitro studies, offers researchers, scientists, and drug development professionals a thorough comparison of its efficacy and the experimental protocols used for its evaluation.
This compound is an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC), which is a key regulator of cell proliferation and differentiation.[1] By inhibiting ODC, eflornithine (B1671129) effectively slows down cell growth. This mechanism is central to its therapeutic effects in both treating the parasitic infection HAT and managing unwanted facial hair growth in women.[2]
Mechanism of Action: Ornithine Decarboxylase Inhibition
L-Eflornithine acts as a "suicide inhibitor" of ornithine decarboxylase. It binds to the enzyme's active site and is decarboxylated. This process leads to a conformational change in the eflornithine molecule, allowing it to form a covalent bond with a cysteine residue in the active site, thereby permanently inactivating the enzyme.[3] This irreversible inhibition of ODC depletes polyamines, which are essential for cell division, leading to a cytostatic effect.[1]
References
- 1. Eflornithine is safer than melarsoprol for the treatment of second-stage Trypanosoma brucei gambiense human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceportal.msf.org [scienceportal.msf.org]
- 3. Cytotoxicity assays of test compounds against mammalian cells [bio-protocol.org]
Safety Operating Guide
Proper Disposal of L-Eflornithine Monohydrochloride: A Guide for Laboratory Professionals
The following guide provides essential procedural information for the safe and compliant disposal of L-Eflornithine monohydrochloride, ensuring the safety of laboratory personnel and the protection of the environment. This protocol is designed for researchers, scientists, and drug development professionals.
Hazard Assessment and Classification
Before handling, it is crucial to consult the substance-specific Safety Data Sheet (SDS). Different suppliers report varying classifications for this compound and its hydrated forms.
-
Non-Hazardous Classification: Some suppliers classify this compound as not a hazardous substance or mixture.[1]
-
Hazardous Classification: Other suppliers classify the compound as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2][3][4][5] It may also be classified as harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[5][6]
Action: Due to the conflicting classifications, it is imperative to handle this compound as a potentially hazardous chemical. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Work in a well-ventilated area or under a chemical fume hood.
Segregation and Collection of Waste
Proper segregation is the first step in compliant chemical waste management. Never dispose of this compound down the drain or in regular trash.[7][8]
Procedure:
-
Designate a Waste Container: Use a dedicated, properly labeled container for this compound waste. The container must be made of a compatible material (plastic is often preferred) and have a secure, tight-fitting screw cap.[7][9][10]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7][11] Include the date when the first waste was added.
-
Waste Form: Collect solid waste, such as contaminated powder, weighing paper, or spatulas, separately from liquid waste solutions.
-
Solid Waste: Sweep up solid material and place it into a suitable, closed container for disposal.[2][3] Avoid creating dust.[3]
-
Liquid Waste: Collect aqueous solutions in a compatible, leak-proof container. Do not mix with other waste streams like organic solvents or heavy metals unless deemed compatible.[9]
-
-
Avoid Mixing: Do not mix this compound waste with incompatible chemicals. Specifically, keep it separate from strong acids, bases, and oxidizing agents to prevent dangerous reactions.[10]
Storage in a Satellite Accumulation Area (SAA)
Designated Satellite Accumulation Areas (SAAs) are crucial for the safe temporary storage of hazardous waste within the laboratory, at or near the point of generation.[10][11]
Procedure:
-
Location: Store the sealed waste container in your lab's designated SAA.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[10][11]
-
Secondary Containment: Place the container in a secondary containment tray to prevent spills from spreading.[9]
-
Accumulation Limits: Adhere to the volume limits for waste stored in an SAA. Once these limits are reached, the container must be removed for disposal within three days.[7][11]
| Parameter | Limit | Citation |
| Maximum Total Hazardous Waste | 55 gallons | [7][11] |
| Maximum Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | [7] |
| Maximum Storage Time (if not full) | 12 months | [7] |
Final Disposal Protocol
The final disposal of chemical waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8][11]
Procedure:
-
Request Pickup: Once your waste container is full or has reached its storage time limit, complete a hazardous waste disposal form and request a pickup from your EHS department.[11]
-
Professional Disposal: EHS will collect the waste and transfer it to a licensed facility for proper treatment and disposal, which may involve incineration.[4][11]
-
Documentation: Maintain records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.
Disposal Workflow for this compound
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. biosynth.com [biosynth.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. odu.edu [odu.edu]
Personal protective equipment for handling L-Eflornithine monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of L-Eflornithine monohydrochloride in a laboratory setting. Adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Engineering Controls
This compound may cause skin, eye, and respiratory irritation.[1][2][3] Some safety data sheets classify it as harmful if swallowed, in contact with skin, or if inhaled.[4] Therefore, proper engineering controls are the first line of defense to minimize exposure.
-
Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.[3][5] For operations with a high potential for dust generation, a glove box or isolator is recommended.[6][7]
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination. This area should be clearly marked.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The required PPE varies depending on the specific procedure being performed.
| Task | Eye and Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Storage and Transport (Closed Containers) | Safety glasses with side shields | Nitrile gloves (single pair) | Not generally required | Laboratory coat |
| Weighing and Aliquoting (Powder) | Safety goggles and face shield | Double-gloving with nitrile or butyl rubber gloves | NIOSH-approved N95 or P100 respirator | Disposable gown over laboratory coat |
| Dissolving the Compound | Safety goggles | Nitrile or butyl rubber gloves (double-gloving recommended) | Not required if performed in a certified chemical fume hood | Laboratory coat and disposable gown |
| Spill Cleanup (Small) | Safety goggles and face shield | Double-gloving with nitrile or butyl rubber gloves | NIOSH-approved N95 or P100 respirator | Disposable gown over laboratory coat |
| Spill Cleanup (Large) | Full-facepiece chemical cartridge-type respirator | Heavy-duty nitrile or butyl rubber gloves | Full-facepiece, chemical cartridge-type respirator or PAPR | Chemical-resistant disposable coveralls |
-
Eye and Face Protection: At a minimum, safety glasses with side shields should be worn.[8] For handling powders or when there is a splash hazard, chemical safety goggles and a face shield are required.[9]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for their resistance to a wide range of chemicals.[10][11] For handling potent pharmaceutical powders, double-gloving is a best practice to provide an additional layer of protection.[9] Gloves should be inspected for any defects before use and changed frequently, with recommendations ranging from every 30 to 60 minutes, or immediately if contamination is suspected.[12]
-
Respiratory Protection: For weighing and handling of the powder outside of a containment system, a NIOSH-approved N95 or P100 particulate respirator is necessary to prevent inhalation of fine dust particles.[1][4] In the event of a large spill or when airborne concentrations may be high, a full-facepiece respirator with appropriate chemical cartridges or a powered air-purifying respirator (PAPR) should be used.[9][12]
-
Protective Clothing: A standard laboratory coat is the minimum requirement. When handling larger quantities of powder or during procedures with a high risk of contamination, a disposable gown made of a material like polyethylene-coated polypropylene (B1209903) should be worn over the lab coat.[12] For extensive spill cleanup, disposable chemical-resistant coveralls are recommended.[13]
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is crucial for safety and compliance.
References
- 1. bestsafetyequipments.com [bestsafetyequipments.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. kingstonhsc.ca [kingstonhsc.ca]
- 4. nanospace.store [nanospace.store]
- 5. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 6. flowsciences.com [flowsciences.com]
- 7. agnopharma.com [agnopharma.com]
- 8. fishersci.ca [fishersci.ca]
- 9. safeopedia.com [safeopedia.com]
- 10. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 11. ehs.ucr.edu [ehs.ucr.edu]
- 12. clinician.com [clinician.com]
- 13. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
